Isosilybin B

Catalog No.
S641403
CAS No.
142796-22-3
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosilybin B

CAS Number

142796-22-3

Product Name

Isosilybin B

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1

InChI Key

FDQAOULAVFHKBX-WAABAYLZSA-N

Synonyms

7-(4-bromobenzoyl)isosilybin A, isosilybin A, isosilybin B

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isosilybin B stereochemistry and absolute configuration

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry and Absolute Configuration

The absolute configuration of Isosilybin B has been unambiguously determined through a combination of X-ray crystallography, comprehensive NMR analysis, and optical rotation data [1] [2]. It is one of the diastereoisomeric flavonolignans isolated from Silybum marianum (milk thistle).

The specific stereochemistry at its four chiral centers is as follows [1]:

  • C-2: R
  • C-3: R
  • C-7': S
  • C-8': S

Therefore, the full absolute configuration of this compound is 2R, 3R, 7'S, 8'S* [1]. The trans conformation of the protons on C-7' and C-8' is confirmed by a large coupling constant observed in its 1H NMR spectrum (J* = 8.1 Hz) [2]. The optical rotation for this compound is reported as [α]D -23.55° [2].

For comparison, the table below summarizes the absolute configurations of the core silymarin diastereomers:

Compound C-2 C-3 C-7' C-8'
Silybin A [1] [2] R R R R
Silybin B [1] [3] R R S S
Isosilybin A [1] [2] R R R R
This compound [1] [2] R R S S

The following diagram illustrates the core flavonolignan structure and highlights the specific stereochemistry of this compound.

G This compound Absolute Configuration Flavonoid Flavonoid-derived Unit (Taxifolin) Core Flavonolignan Core (C25H22O10) Flavonoid->Core Lignan Lignan-derived Unit (Coniferyl Alcohol) Lignan->Core Config Absolute Configuration 2R, 3R, 7'S, 8'S Core->Config

Chemical structure of this compound showing its absolute configuration.

Experimental Determination Protocols

The determination of this compound's structure involves a multi-technique approach. Here are the detailed methodologies cited from the literature.

Isolation and Purification

Gram-scale isolation of pure this compound diastereomers from milk thistle extract is achieved through a multi-step process [4]:

  • Material: Start with powdered extract of Silybum marianum seeds.
  • Chromatography: Process the extract through sequential silica gel column chromatography.
  • HPLC: Perform preparative reversed-phase HPLC. This compound is typically the most retained major flavonolignan under reverse-phase conditions [4] [2].
  • Crystallization: Final purification is achieved via recrystallization from a solvent mixture such as dichloromethane-methanol (CH₂Cl₂-MeOH) [2].
Structural Elucidation

The following techniques are crucial for unambiguous stereochemical assignment [1] [2]:

  • X-ray Crystallography: Provides definitive proof of molecular structure and stereochemistry by determining the spatial arrangement of atoms in a crystal. This was key for initial assignments [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • Use high-field NMR spectrometers (e.g., 500 MHz).
    • Acquire 1D ((^1)H, (^{13})C) and 2D NMR spectra (COSY, HMQC, HMBC).
    • Analyze proton coupling constants (e.g., JH-7',H-8' ≈ 8.1 Hz) to confirm trans-diaxial conformation between H-7' and H-8' [2].
  • Optical Rotation:
    • Measure the optical rotation using a polarimeter.
    • Compare the value ([α]D -23.55° for this compound) with its diastereomers; significant differences help confirm configurations at C-7' and C-8' [2].
  • Circular Dichroism (CD): CD spectra can be used to distinguish between stereoisomers based on their differential absorption of left and right-handed circularly polarized light [4].

Biological Significance & Structure-Activity

The specific stereochemistry of this compound is not just a structural detail; it is critically linked to its distinct and potent biological profile.

Recent research highlights that this compound exhibits superior and selective biological activity compared to other silymarin components [5] [6]. The 7'S, 8'S configuration is a key determinant for this.

Biological Activity Key Findings for this compound Experimental Evidence
Anticancer & Cytotoxic Greater cytotoxicity towards liver cancer cells (HepG2, Hepa 1-6) while being less toxic to non-tumor hepatocytes (AML12) compared to silibinin [5]. Cell viability assays (MTT), cell cycle analysis (flow cytometry, PI staining) showing G1 arrest [5].
Antifibrotic More effectively reduces mRNA expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) and ALT levels in a TGF-β1-induced model of liver fibrosis in vitro [5]. qRT-PCR analysis, ALT level measurement in cell culture medium [5].
Prostate Cancer Selectively induces apoptosis and causes G1 arrest in prostate cancer cells, a effect less pronounced in non-tumor cells [5] [6]. Cell proliferation and apoptosis assays [6].

The following diagram illustrates the experimental workflow used to establish its anticancer and antifibrotic effects.

G Experimental Workflow for this compound Bioactivity Start Cell Culture (AML12, HepG2, Hepa 1-6) Step1 TGF-β1 Treatment (Induces Fibrosis) Start->Step1 Step2 This compound Treatment (At non-toxic concentrations) Step1->Step2 Assay1 MTT Assay (Cell Viability) Step2->Assay1 Assay2 Flow Cytometry (Cell Cycle Analysis) Step2->Assay2 Assay3 qRT-PCR (Pro-fibrotic Gene Expression) Step2->Assay3 Assay4 ALT Measurement (Cell Culture Medium) Step2->Assay4 Result1 Result: Selective Cytotoxicity & G1 Cell Cycle Arrest Assay1->Result1 Assay2->Result1 Result2 Result: Reduced Fibrosis Markers Assay3->Result2 Assay4->Result2

Key experimental workflow for evaluating this compound's anticancer and antifibrotic effects.

Separation and Analysis Techniques

Accurately distinguishing this compound from its diastereomers requires advanced analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique. Using reverse-phase HPLC with optimized conditions (e.g., C18 column, specific MeOH:H₂O or ACN:H₂O gradients), a baseline resolution of all major flavonolignans, including Isosilybin A and B, can be achieved [3]. This compound is often the most retained major compound under these conditions [4].
  • Capillary Electrophoresis (CE): A highly effective method developed for the baseline resolution of all major silymarin flavonolignans, including the diastereomeric pairs, offering an alternative to HPLC [3].

References

Isosilybin B NMR spectral data and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Characterization and Identification

A primary challenge in characterizing Isosilybin B is distinguishing it from its diastereomers, as they have nearly identical NMR spectra [1] [2]. The table below summarizes the key identification strategies based on the search results.

Aspect Characterization Data & Methodologies
General NMR Profile ( ^1H ) and ( ^{13}C ) NMR spectra are highly similar to Silybin A and other isomers; differences in chemical shifts are minimal (< 0.01 ppm for ( ^1H ), < 0.06 ppm for ( ^{13}C )) [1].
Primary Identification Method Not NMR; primarily separated and identified using reversed-phase HPLC and capillary electrophoresis for baseline resolution from other flavonolignans [1] [3].

| Stereochemistry & Optical Properties | Key distinguishing feature is optical rotation. Reported specific rotation values are:

  • This compound: ( [\alpha]_D = -23.55^\circ ) [1]
  • Isosilybin A: ( [\alpha]_D = +48.15^\circ ) [1] Configuration at C-7' and C-8' is 7'S and 8'S [1]. |

The following diagram illustrates the typical workflow for the separation and characterization of this compound, highlighting the central role of chromatography.

Start Crude Silymarin Extract HPLC HPLC Separation Start->HPLC Fractions Isolated Fractions HPLC->Fractions CE Capillary Electrophoresis NMR NMR Analysis CE->NMR Fractions->CE OptRot Optical Rotation Measurement Fractions->OptRot ID Identified this compound NMR->ID OptRot->ID

Experimental Protocols from Research

While full experimental details for NMR are not provided, the search results outline several key methodologies used in studies involving this compound.

  • Cell-Based Assays for Bioactivity: Common protocols include:

    • Cell Viability (MTT) Assay: Used to determine cytotoxic and non-cytotoxic concentrations of this compound on various liver cell lines [4].
    • Cell Cycle Analysis: Cells are treated, trypsinized, fixed, treated with RNase A, stained with propidium iodide, and analyzed by flow cytometry (e.g., using a BD FACSCanto II system) to determine phase arrest (e.g., G1 phase) [4].
    • Gene Expression (qRT-PCR): Used to evaluate anti-fibrotic potential. RNA is isolated (e.g., with TRI-reagent), reverse-transcribed to cDNA, and amplified using SYBR Green master mix and gene-specific primers (e.g., for Fn1, Acta2, Col1a1) on a real-time PCR cycler. Data is analyzed using the (2^{−\Delta\Delta C_T}) method [4].
  • Scale-Up and Metabolite Synthesis:

    • Chemoenzymatic Synthesis: A relevant protocol for generating metabolites involves using human or bovine liver microsomes, the co-factor UDP-glucuronic acid (UDPGA), and alamethicin to study the glucuronidation of flavonolignans like this compound. The products are then analyzed and purified using mass spectrometry and natural product chemistry protocols [5].

References

Comprehensive Technical Guide: Isosilybin B Biosynthesis in Silybum marianum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Isosilybin B is a bioactive flavonolignan produced by the medicinal plant Silybum marianum (milk thistle), renowned for its selective anticancer properties and potent hepatoprotective effects. Unlike the more extensively studied silybin, this compound has demonstrated superior cytotoxicity profiles against cancer cells while exhibiting lower toxicity toward normal hepatocytes, making it a promising candidate for pharmaceutical development [1] [2]. This technical guide provides a comprehensive analysis of this compound biosynthesis, integrating recent advances in pathway elucidation, regulatory mechanisms, and experimental methodologies. The biosynthetic pathway proceeds through the oxidative coupling of the flavonoid taxifolin and the phenylpropanoid coniferyl alcohol, with specific peroxidase enzymes and dirigent-like proteins directing stereoselective formation toward this compound [3]. Understanding this pathway enables strategic optimization of this compound production through targeted metabolic engineering, elicitor strategies, and cultivation of high-yielding chemotypes, ultimately facilitating the development of next-generation flavonolignan-based therapeutics.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Silybum marianum fruits occurs through a specialized branch of the phenylpropanoid pathway, involving multiple enzymatic steps that convert primary metabolic precursors into complex flavonolignan structures.

  • Precursor Formation: The pathway begins with the conversion of L-phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), a gateway enzyme from primary to secondary metabolism [3]. Through successive reactions involving cinnamyl alcohol dehydrogenase (CAD), cinnamic acid is reduced to E-coniferyl alcohol. Simultaneously, the flavonoid precursor taxifolin is synthesized via a series of enzymes including chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and flavone 3'-hydroxylase (F3'H) [3].

  • Oxidative Coupling: The central step in this compound formation involves the peroxidase-mediated coupling of E-coniferyl alcohol with taxifolin [3]. This stereospecific reaction is likely directed by dirigent-like proteins that determine the stereochemical outcome, favoring the formation of the B-type diastereomers (silybin B and this compound) over their A-type counterparts [4].

  • Metabolic Branching: Recent chemotaxonomic studies reveal that S. marianum populations exhibit natural variation in flavonolignan profiles, with distinct chemotypic patterns [4] [5]. This compound accumulation positively correlates with silydianin and isosilychristin content, suggesting shared biosynthetic intermediates or regulatory mechanisms for these compounds [5]. This correlation indicates the existence of separate metabolite pools for A-type and B-type diastereomers, with possible interconversions under specific enzymatic control [4].

The following diagram illustrates the complete biosynthetic pathway from primary metabolites to this compound:

G cluster_precursors Precursor Biosynthesis cluster_coupling Oxidative Coupling & Stereoselection L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_Acid Cinnamic Acid CAD CAD Cinnamic_Acid->CAD E_Coniferyl E-Coniferyl Alcohol Oxidative_Coupling Oxidative Coupling Reaction E_Coniferyl->Oxidative_Coupling Taxifolin Taxifolin Taxifolin->Oxidative_Coupling PAL->Cinnamic_Acid CAD->E_Coniferyl CHS CHS CHS->Taxifolin Flavonoid Pathway F3H F3H F3H->Taxifolin Flavonoid Pathway F3H2 F3'H F3H2->Taxifolin Flavonoid Pathway POX Peroxidase(s) Dirigent Dirigent-like Proteins Dirigent->Oxidative_Coupling Stereochemical Control Pool_B B-type Diastereomer Metabolic Pool Oxidative_Coupling->Pool_B Stereoselective Coupling SilybinB Silybin B IsosilybinB This compound Other_Flavonolignans Other Flavonolignans (SILYDIANIN, ISOSILYCHRISTIN) IsosilybinB->Other_Flavonolignans Positive Correlation Pool_B->SilybinB Pool_B->IsosilybinB ABA Abscisic Acid (ABA) ABA->PAL Transcriptional Activation Fruit_Ripening Fruit Ripening Process Fruit_Ripening->Oxidative_Coupling

Figure 1: Complete Biosynthetic Pathway of this compound in S. marianum. The diagram illustrates the enzymatic steps from L-phenylalanine to this compound, highlighting the oxidative coupling reaction and the B-type diastereomer metabolic pool. Regulatory factors including abscisic acid and fruit ripening processes are shown with dashed lines.

Experimental Evidence Supporting the Pathway

The proposed biosynthetic pathway for this compound is supported by multiple lines of experimental evidence from biochemical, genetic, and metabolomic studies.

  • Chemotypic Correlation Analysis: Principal component analysis of flavonolignan content across diverse S. marianum populations reveals that This compound accumulation positively correlates with silydianin and isosilychristin content, suggesting coordinated biosynthesis of these compounds [5]. This correlation pattern indicates the existence of at least two distinct chemotypes in natural populations: Chemotype A (high silychristin and silybin content) and Chemotype B (high silydianin, isosilychristin, and this compound content) [4]. Researchers hypothesize that Chemotype B possesses a complete silymarin biosynthetic pathway, while Chemotype A may represent a natural mutant unable to biosynthesize silydianin and related compounds [4].

  • Gene Expression Profiling: Comprehensive transcriptomic analysis during fruit development demonstrates that PAL, CHS, and peroxidase gene expression peaks during later stages of fruit maturation, coinciding with maximal this compound accumulation [3]. This spatiotemporal correlation between gene expression and metabolite accumulation supports the hypothesis of in situ biosynthesis within the fruit pericarp rather than transport of precursors from other tissues [3]. Furthermore, the identification of ABA-responsive elements in promoter regions of key biosynthetic genes suggests hormonal regulation of this compound production [3].

  • Enzyme Functional Characterization: In vitro biochemical assays have identified specific peroxidase enzymes, particularly ascorbate peroxidase (APX1), capable of catalyzing the oxidative coupling between taxifolin and coniferyl alcohol to produce silybins and isosilybins [3]. The preferential involvement of peroxidases over laccases in this process is supported by the strong correlation between peroxidase activity and silymarin accumulation during fruit ripening [3].

Quantitative Data on Flavonolignan Composition

Table 1: Typical Flavonolignan Composition in Standardized Silymarin Extracts from S. marianum

Flavonolignan Percentage in Standardized Extract Biosynthetic Classification Key Structural Features
Silybin A + B 40-60% A-type and B-type diastereomers Equimolar mixture of diastereomers
Silychristin 15-25% - Early pathway intermediate
Isosilybin A ~10% A-type diastereomer C-7', C-8' stereochemistry
This compound ~5% B-type diastereomer C-7', C-8' stereochemistry
Silydianin 5-10% - Proposed precursor to isosilybins
2,3-Dehydrosilybin <5% Oxidized form Enhanced antioxidant capacity
Taxifolin <5% Flavonoid precursor Strong antioxidant activity

Source: [2] [6]

Table 2: Flavonolignan Distribution Patterns in Different S. marianum Chemotypes

Flavonolignan Chemotype A (High Silychristin) Chemotype B (High Silydianin) Correlation with this compound
Silybin A High Moderate Weak positive
Silybin B High Moderate Weak positive
This compound Low High Strong positive
Isosilybin A Moderate Moderate Neutral
Silychristin High Low Negative
Silydianin Low High Strong positive
Isosilychristin Low High Strong positive
Silyamandin Not detected Present when silydianin high Strong positive

Source: [4] [5]

Research Methodologies and Experimental Protocols

Metabolite Profiling and Quantification
  • Sample Preparation and Extraction: Collect mature S. marianum fruits and separate pericarp from seeds. Homogenize 100 mg of pericarp tissue in 1 mL of methanol:water (70:30, v/v) solution using a bead mill homogenizer. Sonicate the extract for 30 minutes at 40°C, then centrifuge at 14,000 × g for 15 minutes. Collect the supernatant and filter through a 0.22 μm membrane before analysis [3].

  • LC-MS/MS Analysis: Separate flavonolignans using a C18 reversed-phase column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. Employ a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B. Use a flow rate of 0.3 mL/min with injection volume of 2 μL. Operate the mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM) for specific transitions: this compound (m/z 481.1→301.1), silybin A (m/z 481.1→301.1), silybin B (m/z 481.1→301.1), and taxifolin (m/z 303.1→125.0) [7] [3].

  • Quantitative NMR: For absolute quantification without standards, use quantitative 1H NMR (qHNMR) with maleic acid as internal standard. Dissolve 10 mg of extract in 0.5 mL of deuterated methanol (CD3OD). Acquire spectra at 25°C with 64 scans, 90° pulse angle, and relaxation delay of 60 seconds. Integrate characteristic this compound signals at δ 6.95 (H-6') and δ 4.85 (H-7') ppm for quantification [5].

Gene Expression Analysis
  • RNA Isolation and cDNA Synthesis: Grind 100 mg of frozen pericarp tissue in liquid nitrogen. Extract total RNA using a commercial kit with DNase I treatment to remove genomic DNA contamination. Assess RNA quality by agarose gel electrophoresis and quantify using spectrophotometry. Reverse transcribe 1 μg of total RNA using oligo(dT) primers and reverse transcriptase according to manufacturer's protocols [3].

  • Reference Gene Validation and qRT-PCR: Identify and validate stable reference genes (e.g., ACTIN, UBQ10, EF1α) across all experimental conditions using geNorm or NormFinder algorithms. Design gene-specific primers for biosynthetic genes (PAL, CAD, CHS, F3H, F3'H, POX) with melting temperatures of 58-62°C and amplicon sizes of 80-150 bp. Perform qRT-PCR reactions in triplicate using SYBR Green chemistry with the following cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. Calculate relative expression levels using the 2^(-ΔΔCt) method with normalization to validated reference genes [3].

Enzyme Activity Assays
  • Peroxidase Activity Assay: Prepare crude protein extracts from pericarp tissue by homogenization in 50 mM potassium phosphate buffer (pH 6.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone. Clarify by centrifugation at 15,000 × g for 20 min at 4°C. Measure peroxidase activity using guaiacol oxidation assay by monitoring absorbance increase at 470 nm (ε = 26.6 mM^(-1) cm^(-1)) in reaction mixtures containing 50 mM phosphate buffer (pH 6.0), 10 mM guaiacol, 5 mM H2O2, and appropriate enzyme extract [3]. For substrate specificity studies, replace guaiacol with taxifolin (0.5 mM) and coniferyl alcohol (0.5 mM) to directly measure flavonolignan-forming peroxidase activity.

  • CHS and PAL Assays: Determine PAL activity by measuring the conversion of L-phenylalanine to cinnamic acid at 290 nm (ε = 10,000 M^(-1) cm^(-1)) [3]. Assess CHS activity using a coupled assay with malonyl-CoA and p-coumaroyl-CoA as substrates, monitoring formation of naringenin chalcone at 390 nm [3].

Applications and Research Implications

The detailed understanding of this compound biosynthesis opens multiple avenues for pharmaceutical development and clinical applications.

  • Selective Anticancer Activity: this compound demonstrates superior cytotoxicity toward liver cancer cells (HepG2, Hepa 1-6) while exhibiting lower toxicity to non-tumor hepatocytes (AML12) compared to silybin and silymarin [1]. At non-cytotoxic concentrations (31.3 μg/mL), this compound induces G1 cell cycle arrest in cancer cells without affecting normal cells, indicating selective antiproliferative activity [1]. The compound also demonstrates potent anti-fibrotic activity by reducing expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) in TGF-β1-induced models of liver fibrosis [1].

  • Metabolic Engineering Strategies: Identification of key biosynthetic genes and enzymes enables metabolic engineering approaches to enhance this compound production. Potential strategies include: overexpression of rate-limiting enzymes (specific peroxidases, dirigent-like proteins) in hairy root cultures; application of elicitors (methyl jasmonate, ABA) to upregulate biosynthetic genes; and cultivation of high-yielding chemotypes with naturally elevated this compound content [4] [3].

  • Drug Interaction Considerations: While in vitro studies indicate that this compound can inhibit CYP2C8 enzyme activity (IC50 = 2.67 ± 1.18 μg/mL), clinical studies demonstrate that oral supplementation with milk thistle extracts does not achieve sufficient plasma concentrations to cause significant CYP-mediated drug interactions [7] [8]. This suggests that this compound-based therapeutics would have a favorable drug interaction profile, though specific formulations designed to enhance bioavailability should be evaluated for potential interactions.

Conclusion and Future Perspectives

The elucidation of this compound biosynthesis in S. marianum represents a significant advancement in flavonolignan research, providing the foundational knowledge needed to exploit this compound's unique pharmacological properties. Future research should focus on identification and characterization of the specific peroxidase isozymes responsible for the stereoselective coupling reactions, as these enzymes represent key control points in this compound production [3]. Additionally, the regulatory mechanisms controlling the branch points between A-type and B-type diastereomer formation require further investigation, particularly the potential role of dirigent proteins in directing stereoselectivity [4] [3].

References

Isosilybin B 1H and 13C NMR spectra interpretation

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge of Interpreting Isosilybin B NMR

A significant challenge in interpreting the 1H and 13C NMR spectra of this compound is its extreme similarity to the spectra of its closely related isomers.

  • Extreme Spectral Similarity: A scientific review notes that silybin A, silybin B, isosilybin A, and this compound have nearly identical 1H and 13C NMR spectra without characteristic signals for easy identification [1]. The 1H NMR spectrum of this compound is described as "very similar to that of silybin A with less than 0.01 ppm differences in chemical shifts" [1].
  • Difficulty in Distinguishing Isomers: The differences in the 13C NMR spectra between silybin A and silybin B are not greater than 0.06 ppm, indicating that telling these compounds apart based solely on chemical shifts in a mixture is very difficult [1].

Established Molecular Structure and Stereochemistry

The full stereochemistry of this compound has been unambiguously determined. The table below summarizes the key structural information.

Property Description
Systematic Name (2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone [2]
Molecular Formula C₂₅H₂₂O₁₀ [3] [2]
Molecular Weight 482.44 g/mol [2]
CAS Registry Number 142796-22-3 [2]
Stereochemistry 2R, 3R, 7'S, 8'S [4] [5]

This structural determination was achieved through a combination of techniques including X-ray crystallography, comprehensive NMR analysis (COSY, HMQC, HMBC), and optical rotation data [4] [1].

A Practical Workflow for Analysis

Based on the literature, analyzing this compound requires more than just NMR spectroscopy. The following workflow, based on the methods used by researchers, outlines a practical approach to isolate and identify this compound.

Start Start: Crude Milk Thistle Extract Step1 Sequential Silica Gel Column Chromatography Start->Step1 Step2 Preparative Reversed-Phase HPLC Step1->Step2 Step3 Recrystallization (e.g., from CH₂Cl₂/MeOH) Step2->Step3 Step4 Analytical HPLC Analysis Step3->Step4 Step5 Confirmation Techniques Step4->Step5 NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Step5->NMR MS Mass Spectrometry (MS) Step5->MS XRay X-ray Crystallography Step5->XRay OR Optical Rotation Step5->OR End End: Identified this compound NMR->End MS->End XRay->End OR->End

Methodology for Separation and Identification

The experimental protocols from the search results emphasize a multi-step purification and confirmation process [4] [1] [6]:

  • Separation: Pure this compound is typically separated from the complex silymarin mixture using sequential silica gel column chromatography, followed by preparative reversed-phase HPLC [4] [1].
  • HPLC Analysis: Reversed-phase HPLC shows significant differences in retention times for the various isomers, making it a critical tool for distinguishing and quantifying this compound after separation [1] [6].
  • Stereochemical Confirmation: As NMR alone is insufficient, the absolute configuration (stereochemistry) was determined by a combination of X-ray crystallographic analysis and optical rotation data [4] [1].

Research Context and Potential

This compound is a minor constituent of silymarin (typically <5%) but shows promising bioactivity [7] [8]. Recent studies highlight its potential as a novel therapeutic agent, with greater cytotoxicity toward liver cancer cells and strong anti-fibrotic properties compared to the more abundant silibinin [7] [8]. This growing interest in its biological effects may lead to more detailed public spectral data in the future.

References

Isosilybin B optical rotation data and significance

Author: Smolecule Technical Support Team. Date: February 2026

Optical Rotation of Silymarin Flavonolignans

The specific optical rotation is a crucial physical constant that defines chiral molecules. The data below, primarily from a ScienceDirect topic page, illustrates the distinct chiral signatures of these compounds [1].

Compound Specific Optical Rotation ([α]D)
Isosilybin B -23.55°
Isosilybin A +48.15°
Silybin A +20°
Silybin B -1.07°

Significance of Chirality and Biological Activity

The distinct optical rotations are not merely analytical curiosities; they are direct reflections of the unique three-dimensional shapes of these molecules, which dictate how they interact with biological systems.

  • Stereochemistry Dictates Target Engagement: In living organisms, silymarin flavonolignans do not primarily act as simple antioxidants. Instead, they function as specific ligands for biological targets, following the "lock-and-key" concept [2] [3]. The precise 3D structure, defined by the chirality at carbon atoms 2, 3, 7', and 8', is therefore critical for a proper fit with cellular receptors and enzymes [2] [4].
  • Superior and Selective Anti-Cancer Activity: Recent research highlights that this compound exhibits promising tumor-selective cytotoxicity [5] [6].
    • It demonstrates greater toxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to the silybin mixture or full silymarin extract [5].
    • At non-cytotoxic concentrations, this compound induces cell cycle arrest at the G1 phase in liver cancer cells, an effect not observed in non-tumor cells under the same conditions [5].
    • These findings suggest that the specific stereochemistry of this compound makes it a more suitable lead compound for anticancer drug development than the more abundant silybin [4].
  • Potent Anti-fibrotic Effects: In models of liver fibrosis induced by TGF-β1, this compound was more effective than silybin at reducing the mRNA expression of pro-fibrotic genes (such as Acta2 and Col1a1) and in lowering the level of ALT, a marker of liver injury, in cell culture medium [5] [6].

The following diagram illustrates the logical relationship between the stereochemistry of this compound and its observed biological effects.

G Stereochemistry Stereochemistry of This compound Shape Defines Unique 3D Shape Stereochemistry->Shape LockAndKey Specific 'Lock-and-Key' Interaction with Biological Targets Shape->LockAndKey BioEffect1 Superior Anticancer Activity LockAndKey->BioEffect1 BioEffect2 Tumor-Selective G1 Cell Cycle Arrest LockAndKey->BioEffect2 BioEffect3 Enhanced Antifibrotic Effects LockAndKey->BioEffect3

Experimental Protocols for Separation and Analysis

The study of optically pure flavonolignans requires sophisticated separation and analytical techniques.

  • Preparative Separation of Diastereomers: Pure this compound can be isolated from the silymarin complex using sequential silica gel column chromatography, followed by preparative reversed-phase HPLC and recrystallization from dichloromethane-methanol solvents [1].
  • Analytical HPLC for Isomer Separation: An established HPLC method can achieve baseline separation of the major silymarin components. Using a C18 column and a gradient of methanol and water (with 0.1% formic acid), this compound has a reported retention time (Rt) of 30.8 minutes, which is distinct from Isosilybin A (Rt = 30.2 min) and the silybins [7].
  • Determination of Absolute Configuration: The absolute configuration at the chiral centers (e.g., 7'S, 8'S for this compound) was assigned based on a combination of techniques, including:
    • X-ray crystallography of related compounds (e.g., Isosilybin A) [1].
    • Comparison of optical rotation data between different isomers [1].
    • Analysis of ¹H NMR coupling constants to determine the relative trans or cis conformation of protons [1] [8].

Research Implications and Future Directions

The data underscores a critical paradigm shift in silymarin research: the most abundant component is not necessarily the most biologically significant [4] [6]. The future of silymarin applications lies in using optically pure components, which can be applied directly or serve as valuable lead structures for developing more effective and targeted therapeutics for liver diseases, cancer, and beyond [2] [3].

References

Established Absolute Configuration of Isosilybin A

Author: Smolecule Technical Support Team. Date: February 2026

The absolute configuration of Isosilybin A was unambiguously determined via X-ray crystallography. Because the molecule consists of light atoms, researchers used a heavy atom derivative to facilitate the analysis.

  • Heavy Atom Derivative: Isosilybin A was reacted with 4-bromobenzoyl chloride to produce 7-(4-Bromobenzoyl)isosilybin A [1].
  • Absolute Configuration: The X-ray crystallographic structure of this derivative established the absolute configuration of Isosilybin A as (2R, 3R, 7″R, 8″R) [1].
  • Configuration of Isosilybin B: This finding also verified the absolute configuration of its diastereomer, this compound, as well as the related silybin A and silybin B [1].

Analytical Challenges and Advanced Techniques

The difficulty in obtaining direct crystallographic data for this compound is rooted in the broader challenge of analyzing Silybum marianum flavonolignans, which are a group of complex isomers [2].

  • Extreme Spectral Similarity: this compound, along with Isosilybin A and the silybins, are regio- and diastereo-isomers with near-identical 1H NMR spectra [2]. Their chemical shift differences (Δδ) are often less than 0.01 ppm, making them incredibly difficult to distinguish and characterize by standard NMR methods [2] [3].
  • Advanced NMR Solution: The 1H iterative Full Spin Analysis (HiFSA) method has been developed to overcome this. This quantum mechanical-driven approach generates highly reproducible 1H NMR fingerprints, allowing for the distinction, unambiguous assignment, and even parallel quantification of all four isomers (silybin A, silybin B, isosilybin A, and this compound) [2].

Suggested Experimental Pathway

For researchers aiming to characterize this compound, the following workflow, which integrates information from the search results, is recommended.

The diagram outlines the key steps, highlighting techniques confirmed in the search results for reliable results [1] [2].

Key Technical Methodologies

For clarity, the core techniques mentioned are summarized below:

Technique Primary Role in Characterization Key Application for this compound
Heavy Atom Derivatization [1] Enables phase determination in X-ray crystallography for molecules with light atoms. The confirmed approach for establishing the absolute configuration of its diastereomer, Isosilybin A.
HiFSA (1H Iterative Full Spin Analysis) [2] Provides ultra-precise, quantum mechanical-driven 1H NMR profiles for distinction and quantification. Allows definitive identification and purity assessment of this compound, separating it from its near-identical isomers.

Directions for Further Research

To advance the structural biology of this compound, you could:

  • Focus on Crystallization: The primary challenge is obtaining high-quality, diffraction-suitable crystals of this compound. Screening a wide range of crystallization conditions is a crucial next step.
  • Leverage Existing Data: The known configuration of Isosilybin A provides a highly reliable model for the structure of this compound, given their diastereomeric relationship [1]. Computational chemistry and molecular modeling could be used to build and refine a model of this compound based on this data.

References

Summarized Physicochemical & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the available quantitative and predicted data for Isosilybin B. Please note that some critical data points for formulation development are not available in the searched literature.

Property Value / Description Notes / Source
Molecular Formula C₂₅H₂₂O₁₀ [1] [2]
Molecular Weight 482.44 g/mol [1] [2]
Predicted Density 1.527 g/cm³ [1] [2]
Predicted Boiling Point 793.0 ± 60.0 °C [2]
Predicted pKa 7.39 ± 0.60 [2]
Solubility (DMSO) 10 mg/mL Approximate value from a commercial supplier [2].
Solubility (Ethanol) 0.1 mg/mL Approximate value from a commercial supplier [2].
Aqueous Solubility Data Not Available The solubility in pure water was not explicitly quantified in the search results.
Stability in Storage Store at -20°C Recommended storage condition from a commercial supplier [2].
Stability in Skin Homogenate > 93.8% remaining Indicates metabolic stability in a specific ex-vivo model [3].

Experimental Protocols from Key Studies

Here are detailed methodologies from recent research that you can adapt or reference for your own work on this compound.

Protocol for Cell Cycle Analysis

This protocol is used to investigate the anti-cancer mechanism of this compound by analyzing its effect on the cell cycle [4] [5].

  • Cell Lines: Mouse liver hepatoma (Hepa 1–6) and human liver hepatocellular carcinoma (HepG2) cells.
  • Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM/F12 or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Synchronization: Seed cells in 6-well plates (2 × 10⁵ cells/well). After 24 hours, replace the medium with serum-free medium and incubate for 16 hours to synchronize the cell cycle.
  • Treatment: Replace medium with one containing 10% FBS and this compound (31.3 µg/mL, determined as a non-cytotoxic concentration via MTT assay). Incubate for 24 hours.
  • Staining and Analysis:
    • Wash cells with ice-cold PBS, trypsinize, and pellet by centrifugation (5 min at 250×g).
    • Treat the pellet with Triton-X-100 and RNase A (0.5 mg/mL) in the dark for 20 min at 37°C.
    • Add propidium iodide (6 µg/mL) to stain cellular DNA.
    • Analyze cell cycle distribution using a flow cytometry system (e.g., BD FACSCanto II) and evaluate results with software like FCS Express.
Protocol for Anti-fibrotic Gene Expression Analysis (qRT-PCR)

This method evaluates the effect of this compound on the expression of pro-fibrotic genes in a TGF-β1-induced model of liver fibrosis [4] [5].

  • Cell Line: Mouse normal liver hepatocyte (AML12).
  • Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well). After 24 hours, treat with this compound (7.8–31.3 µg/mL) in medium with 2% FBS for 24 hours.
  • RNA Isolation and cDNA Synthesis:
    • Isolate total RNA using TRI-reagent and treat with DNase I.
    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit).
  • Quantitative PCR:
    • Perform semi-quantitative real-time PCR using a SYBR Green master mix and a standard PCR cycler.
    • Use primers for fibrotic markers like Fibronectin (Fn1), Alpha-smooth muscle actin (Acta2), and Collagen type I (Col1a1). Normalize data to a housekeeping gene like Actb (β-actin).
    • Calculate relative gene expression using the 2^(-ΔΔCT) method.

Visualizing the Hepatoprotective Mechanism of this compound

The following diagram illustrates the key molecular pathways through which this compound exerts its hepatoprotective, anticancer, and anti-fibrotic effects, as identified in the studies.

G cluster_cancer Anticancer Activity cluster_fibrosis Anti-fibrotic Activity IB This compound (IB) G1_Arrest G1 Phase Cell Cycle Arrest IB->G1_Arrest Apoptosis Induces Apoptosis IB->Apoptosis AR_Degrade Induces Androgen Receptor Degradation IB->AR_Degrade Inhibit_Angio Inhibits Angiogenesis IB->Inhibit_Angio FibroticGenes ↓ Pro-fibrotic Gene Expression (Fn1, Acta2, Col1a1) IB->FibroticGenes ALT ↓ ALT Level IB->ALT VEGF VEGF Signaling Inhibit_Angio->VEGF pAkt p-Akt / HIF-1α Inhibit_Angio->pAkt TGFb1 TGF-β1 Stimulus TGFb1->FibroticGenes

Diagram: Multi-target mechanisms of this compound against liver cancer and fibrosis.

Formulation Strategies to Overcome Solubility Limitations

While direct data on this compound is limited, several advanced formulation strategies have been successfully applied to its parent extract, Silymarin, to enhance solubility and bioavailability. These approaches are highly relevant for this compound development [6] [7] [3].

  • Nanocrystal Technology: Stabilizer-free silymarin nanocrystals prepared via high-pressure homogenization showed a 1.41-fold increase in solubility and a dissolution rate of 92.2% in water within 30 minutes (vs. 38.5% for crude drug). This led to a 1.48-fold increase in oral bioavailability in rats [6] [8].
  • Nanomicelles: Incorporating silymarin into polymeric (Soluplus) and mixed (Soluplus/TPGS) nanomicelles increased its solubility by approximately 6-fold. The extremely low critical micellar concentration (CMC) of these carriers offers stability upon dilution in body fluids [7].
  • Cyclodextrin Complexation: Complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD) dramatically improved the aqueous solubility of silymarin constituents. One study reported a 522-fold increase in intrinsic aqueous solubility for this compound using this method [3].

References

Isosilybin B metabolism in biological systems

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biological Data of Isosilybin B

The following table summarizes key quantitative findings from recent studies on this compound.

Assay/Cell Line Value Description / Effect Observed Citation
Cytotoxicity (IC₅₀)
Human Huh7.5.1 cells 27 μM Cytotoxicity after 72 hours [1]
Mouse B16-4A5 cells 6.1 μM Inhibition of theophylline-stimulated melanogenesis after 72 hrs [1]
Non-toxic Concentration 31.3 μg/mL Highest non-cytotoxic dose in mouse & human liver cells (for cell cycle, qPCR assays) [2]
Gene/Protein Expression Various ↓ SREBP-1c, PNPLA3, ACC, FAS, CD36; ↑ PPARα, ACOX1, CPT1α, MTTP (in FFAs-induced HepG2 cells) [3]
Cell Cycle Arrest G1 Phase Induced arrest in liver cancer cells (HepG2, Hepa 1-6) at non-toxic concentrations [2]

Experimental Protocols from Key Studies

Here are the detailed methodologies from two pivotal studies that you can adapt for your research.

Protocol: Investigating Lipid Metabolism in HepG2 Cells [3]

This protocol is based on the 2022 study that explored the AMPK/SREBP-1c/PPARα pathway.

  • 1. Cell Culture & Steatosis Induction:
    • Use HepG2 cells (human hepatocellular carcinoma cell line).
    • Induction Method 1 (FFA-induced): Treat cells with a mixture of free fatty acids (oleic acid : palmitic acid at a 2:1 ratio) to induce lipid accumulation.
    • Induction Method 2 (Endogenous synthesis): Treat cells with TO901317 (an LXR agonist) to induce endogenous lipid synthesis and steatosis.
  • 2. This compound Treatment:
    • Co-treat the induced cells with this compound. The specific purified isomer B was found to be the active compound in reducing triglycerides.
  • 3. Key Assays and Measurements:
    • Intracellular TG Content: Quantify using commercial triglyceride assay kits.
    • Gene Expression (mRNA): Analyze via RT-qPCR. Target genes include:
      • Lipogenesis: SREBP-1c, PNPLA3, ACC, FAS
      • Fatty Acid Uptake: CD36
      • Lipid Oxidation: PPARα, ACOX1, CPT1α
      • Lipid Export: MTTP
    • Protein Expression: Analyze via western blotting for the same targets.
    • Pathway Analysis: Use GO and KEGG analysis on the data to identify regulated biological pathways. To confirm AMPK involvement, use an AMPK inhibitor (e.g., Compound C) to see if it reverses the effects of this compound.
    • Chemical Profiling: Employ UPLC-ESI-TQD-MS/MS for metabolic fingerprinting to identify and quantify metabolites [4].
2. Protocol: Assessing Anticancer & Antifibrotic Activity *In Vitro* [2]

This protocol is based on the 2025 study comparing this compound with silibinin and silymarin.

  • 1. Cell Lines:
    • Tumor cells: Human liver hepatocellular carcinoma HepG2 and mouse liver hepatoma Hepa 1-6.
    • Non-tumor cells: Mouse normal liver hepatocyte AML12.
  • 2. Cell Viability (MTT Assay):
    • Seed cells in a 96-well plate (1.5 × 10⁴ cells/well).
    • After 24h, replace medium with one containing 2% FBS and a concentration range of this compound (e.g., 0–250 µg/mL).
    • Incubate for 24h at 37°C.
    • Discard medium, wash with PBS, and add MTT solution (0.33 mg/mL in a 2:1 media:PBS ratio).
    • Incubate for 3h at 37°C.
    • Dissolve formazan crystals in DMSO and measure absorbance at 540 nm.
  • 3. Cell Cycle Analysis (Flow Cytometry):
    • Seed cells in a 6-well plate (2 × 10⁵ cells/well). After 24h, synchronize by serum starvation (16h in serum-free medium).
    • Stimulate with medium containing 10% FBS and this compound at the highest non-cytotoxic concentration (determined from MTT assay, e.g., 31.3 µg/mL).
    • Incubate for 24h.
    • Trypsinize, wash with PBS, and fix cells.
    • Treat with Triton-X100 and RNase A (0.5 mg/mL) in the dark for 20 min at 37°C.
    • Add propidium iodide (6 µg/mL) and analyze using a flow cytometer (e.g., BD FACSCanto II).
  • 4. Anti-fibrotic Model (qRT-PCR):
    • Use AML12 non-tumor hepatocytes.
    • Induce fibrosis by treating with TGF-β1.
    • Co-treat with this compound (e.g., 7.8–31.3 µg/mL) for 24h.
    • Isolate total RNA (e.g., using TRI-reagent), treat with DNase I, and synthesize cDNA.
    • Perform qRT-PCR using SYBR Green master mix. Analyze expression of pro-fibrotic genes:
      • Fibronectin (Fn1)
      • Alpha-smooth muscle actin (Acta2)
      • Collagen type I alpha 1 (Col1a1)
    • Normalize data to a housekeeping gene (e.g., Actin beta, Actb) using the 2−ΔΔCT method.

Known Signaling Pathway

Based on the search results, one of the key mechanisms elucidated for this compound involves the amelioration of non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism. The following diagram illustrates this pathway.

IsosilybinB This compound AMPK AMPK IsosilybinB->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits PPARa PPARα AMPK->PPARa Activates Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Downregulates (ACC, FAS) FA_Oxidation ↑ Fatty Acid Oxidation PPARa->FA_Oxidation Upregulates (ACOX1, CPT1α) Lipid_Export ↑ Lipid Export PPARa->Lipid_Export Upregulates (MTTP) TG_Accumulation ↓ TG Accumulation Lipogenesis->TG_Accumulation FA_Oxidation->TG_Accumulation Lipid_Export->TG_Accumulation

This compound activates AMPK, which inhibits lipogenesis and promotes fatty acid oxidation and lipid export, reducing triglyceride accumulation in hepatocytes.

Research Gaps and Future Directions

The current research clearly establishes this compound's potent bioactivity. However, to advance its drug development potential, the following areas require further investigation:

  • Pharmacokinetics (PK): There is a notable lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans [5] [6].
  • Specific Metabolites: While general silymarin metabolism is studied, the specific phase I and phase II metabolites of this compound and their activity are not well characterized [6].
  • Enzymatic Pathways: The specific cytochrome P450 enzymes and transferases responsible for this compound metabolism remain largely unidentified.
  • In Vivo Validation: Most mechanistic data come from in vitro studies. More in vivo studies are needed to confirm these pathways and their relevance in a whole organism.

References

Isosilybin B isolation and purification from silymarin

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin Composition & The Case for Isosilybin B

Silymarin is a complex mixture of flavonolignans extracted from milk thistle (Silybum marianum) seeds [1]. The composition of a typical standardized extract is detailed in the table below.

Flavonolignan/Flavonoid Typical Abundance in Silymarin [1] [2]
Silybin (A & B) 40% - 60%
Silychristin 15% - 25%
Isosilybin A ~10%
Silydianin 5% - 10%
This compound ~5%
2,3-dehydrosilybin <5%
Taxifolin (flavonoid) <5%

Historically, research has been dominated by its most abundant component, silybin [1]. However, recent studies demonstrate that the less abundant This compound exhibits unique and potent biological activities, including:

  • Selective Anticancer Activity: this compound shows greater cytotoxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to silybin [2]. It can induce cell cycle arrest at the G1 phase in cancer cells [2] [3].
  • Superior Antifibrotic Effects: In models of liver fibrosis, this compound more effectively reduced the expression of pro-fibrotic genes than silybin [2].
  • Distinct Stereochemistry: The unique 3D structure of this compound is a key factor underlying its distinct biological profile compared to its isomer, Isosilybin A, and silybin [1] [4].

General Workflow for this compound Isolation

The isolation of this compound is challenging due to the structural similarity of flavonolignans. The following diagram illustrates a generalized high-level workflow based on the refinement of silymarin.

G Start Start: Crude Silymarin Extract Recrystallization Pre-separation by Recrystallization Start->Recrystallization CC Chromatographic Separation Recrystallization->CC Enrichs flavonolignan fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) CC->HSCCC Further fractionation of isomers PrepHPLC Preparative HPLC CC->PrepHPLC High-resolution separation of diastereomers IB Pure this compound HSCCC->IB Yields this compound PrepHPLC->IB Yields high-purity This compound

The search results indicate that a common first step is a pre-separation of the crude silymarin extract, often using recrystallization, to remove a significant portion of silybin and obtain a fraction enriched in other flavonolignans, including this compound [5]. The subsequent critical purification steps rely on advanced chromatographic techniques:

  • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique highly suited for separating complex natural products like silymarin, as it avoids irreversible adsorption [5]. One study used a heptane–ethyl acetate–methanol–water solvent system for this purpose [5].
  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most common method for the final high-resolution separation of this compound from its diastereomers (especially Isosilybin A) and other flavonolignans [4] [5]. Reversed-phase (RP) C18 columns are typically employed.

Protocol and Data Gaps in Current Literature

Despite the general workflow above, the search results lack the specific details required for a detailed protocol. The table below summarizes the key gaps in quantitative data.

Aspect of Protocol Details Missing from Search Results
Detailed HSCCC Protocol Exact solvent system ratios, operational parameters (rotation speed, flow rate, temperature), and full separation profile.
Detailed Prep-HPLC Method Specific column dimensions, mobile phase composition (e.g., buffer pH, gradient program), flow rate, and detection wavelength.
Purity & Yield Data Consistent and comprehensive quantitative data on the final purity and yield of this compound from the described methods.

Suggestions for Further Research

To obtain the detailed protocols needed for laboratory work, I suggest you:

  • Consult Specialized Databases: Search in-depth journals focused on natural product isolation and analytical chemistry, such as the Journal of Chromatography A or Journal of Natural Products.
  • Refine Your Search Terms: Use more specific technical queries, such as "preparative HPLC method for this compound separation" or "HSCCC solvent system silymarin flavonolignans scale-up".
  • Review Patents: Technical patents in the pharmaceutical or nutraceutical field often contain detailed, practical isolation and purification procedures.

References

Analytical Method Development: The Prerequisite for Isolation

Author: Smolecule Technical Support Team. Date: February 2026

Before scaling up to preparative isolation, a robust analytical HPLC method is required to identify Isosilybin B and confirm the success of the purification. The following method has been demonstrated to achieve baseline separation of all major silymarin components, including the diastereomers Isosilybin A and B [1] [2].

Recommended HPLC Conditions for Analysis
  • Column: A common C18 stationary phase (e.g., Ascentis Express C18) is highly effective [1] [3].
  • Mobile Phase: A gradient using Methanol and Water, both acidified with 0.1% Formic acid (pH ~2.6) [1] [3].
  • Gradient Program:
    • Start with a higher percentage of aqueous phase (e.g., 60-70% water).
    • Use a linear gradient to a higher percentage of organic phase (e.g., 45-55% methanol) over 15-20 minutes [1] [3].
    • A follow-up step to 100% organic solvent is recommended to elute any highly retained, hydrophobic compounds from the column [3].
  • Detection: UV at 288 nm is standard for silymarin flavonolignans [4] [5]. Coupling with Mass Spectrometry (LC-MS) is highly advised for definitive identification [1] [6] [7].
  • Sample Solvent: Dimethyl sulfoxide (DMSO) has been shown to provide excellent stability for silymarin components [1].

This method successfully resolves previously co-eluting compounds like silychristin A, silychristin B, and silydianin, and provides separation for silybins A & B and isosilybins A & B [1].

Isolation Strategy for this compound

A multi-step strategy is recommended for obtaining pure this compound, moving from crude extraction to final purification.

Step 1: Raw Material and Pre-processing
  • Source: Use a commercially available, standardized silymarin extract as starting material [1] [8].
  • Extraction Enhancement: Evidence suggests that silymarin flavonolignans are concentrated in the pericarp (outer layer) of the Silybum marianum fruit. Separating the pericarp from the kernel prior to extraction can yield a 2-3 fold higher concentration of silymarin components, providing a richer starting material for isolation [8].
  • Defatting: A defatting step using n-hexane is commonly used to remove fatty oils from the seeds, which can constitute 20-25% of the fruit's weight [8].
  • Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet extraction with methanol or acetone are effective. Methanol has been reported to yield the highest content of silymarin components [1] [8].
Step 2: Pre-fractionation of the Crude Extract

Due to the complexity of silymarin, a pre-fractionation step is crucial to enrich the fraction containing the Isosilybins before employing preparative HPLC.

  • Recommended Technique: Size-Exclusion Chromatography on a Sephadex LH-20 column.
  • Protocol: Use a glass column (e.g., 100 cm x 5 cm) with a isocratic elution of methanol at a flow rate of 3 mL/min. Collect fractions and monitor them at 254 nm. This step effectively separates the complex mixture and can concentrate groups of similar compounds, such as the 2,3-dehydroflavonolignans, and by extension, help in enriching the isosilybin fraction [1].
Step 3: Preparative HPLC for Final Purification

The analytical method described in Section 1 must be scaled up to a preparative level. The core parameters (stationary phase chemistry and mobile phase) should remain consistent.

  • Column: Preparative C18 column (e.g., C18 LiChrospher100).
  • Mobile Phase: Methanol:Water system. A reported isocratic method uses a ratio of 45:55 (v/v) for analytical separation, which can serve as a starting point for method optimization on the preparative system [4] [5].
  • Detection: UV detection at 288 nm.
  • Collection: Automatically trigger fraction collection based on the UV signal corresponding to the retention time of this compound, which must be determined by analyzing standards or the pre-fractionated material using the analytical method.

The workflow for the entire isolation process is summarized below:

Start Start: Crude Silymarin Extract PreProcess Pre-fractionation (Sephadex LH-20 Column) Isocratic Elution: Methanol Start->PreProcess AnalHPLC Analytical HPLC Analysis (C18 Column, MeOH/Water + 0.1% FA) UV Detection @ 288 nm PreProcess->AnalHPLC Enriched Fraction PrepHPLC Preparative HPLC Purification (Preparative C18 Column) Mobile Phase: MeOH/Water AnalHPLC->PrepHPLC Identified Target Rt Final Pure this compound PrepHPLC->Final

Characterization and Quality Control

Once isolated, the identity and purity of this compound must be rigorously confirmed.

  • HPLC-UV Purity Check: Re-inject the isolated compound using the analytical HPLC method. A single, sharp peak indicates high purity [5].
  • Mass Spectrometry (LC-MS): Confirm the molecular weight. Isosilybin A and B are diastereomers with identical molecular weights (e.g., [M+H]+ m/z 483.1), so MS alone cannot distinguish them but is essential for confirmation [6] [7].
  • Nuclear Magnetic Resonance (NMR): 1H NMR is the definitive technique for characterizing the structure of flavonolignans and confirming the identity of this compound, as it can resolve the stereochemical differences from Isosilybin A [4] [8].

Method Validation Data

For any protocol to be reliable, it must be validated. The table below summarizes key validation parameters for an HPLC method quantifying silymarin components, which can be used as a benchmark [5].

Table 1: Example HPLC Validation Parameters for Silymarin Components

Parameter Silychristin Silybin A Silybin B Isosilybin A&B
Retention Time (min) 5.85 16.24 19.05 27.31 & 30.44
Linearity Range (µg/mL) 20-120 20-120 20-120 20-120
Regression Equation y=8224x-19838 y=9357x-65779 y=11063x-74738 y=11118x+2014
0.997 0.996 0.997 0.996
LOD (µg/mL) 6.7 6.3 6.3 8.7
LOQ (µg/mL) 22.9 21.1 21.1 22.0
Intra-day Precision (%RSD) 1.02 1.21 0.58 0.41

Key Considerations for Researchers

  • Starting Material Variability: Be aware that the composition of silymarin extracts can vary significantly between suppliers and even between batches from the same supplier. Always perform a full analytical profile of your starting material [1] [6].
  • Scale-Up Optimization: The transition from analytical to preparative HPLC is non-trivial. Flow rates, injection volumes, and gradient profiles will need to be optimized for the specific preparative column and system used.
  • Chiral Separation: this compound itself is a diastereomer. For certain advanced applications, separation of its enantiomers may be necessary, which would require a dedicated chiral stationary phase (e.g., Lux Cellulose-4) [1].

References

Comprehensive Analytical Techniques for Isosilybin B Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Isosilybin B is a bioactive flavonolignan component of silymarin, a complex extract from milk thistle (Silybum marianum) seeds. It exhibits selective anticancer activity and hepatoprotective effects, making it a promising candidate for pharmaceutical development. [1] However, accurate quantification of this compound presents significant analytical challenges due to the structural similarity of flavonolignans in silymarin and their isomeric complexity. [2] [3]

These application notes provide validated methodologies for the precise separation and quantification of this compound in various matrices, addressing the critical need for reliable analytical methods in research and drug development. The protocols encompass sample preparation techniques, chromatographic separation methods, and detection systems optimized specifically for this compound, with an emphasis on method validation parameters to ensure data reliability and reproducibility.

UHPLC-Tandem Mass Spectrometry Method

Principle

This method utilizes UHPLC separation coupled with tandem mass spectrometry for the specific and sensitive quantification of this compound. The approach leverages multiple reaction monitoring (MRM) to achieve superior selectivity in complex matrices, allowing for baseline resolution of all major silymarin components in under 7 minutes. [4]

Experimental Protocol
2.2.1 Materials and Reagents
  • Analytical Standards: this compound (≥98% purity), other flavonolignans (silybin A, silybin B, isosilybin A, silychristin, silydianin, isosilychristin, taxifolin) [4]
  • Solvents: Mass spectrometry grade methanol, water, acetonitrile, and formic acid (Fisher Scientific) [4]
  • Internal Standard: Caffeine (for retention time stability) [4]
  • Columns: Waters HSS-T3 C18 column (100 mm × 2.1 mm i.d., 1.8 μm packing) [4]
2.2.2 Instrumentation and Parameters

Table 1: UHPLC-MS/MS Instrument Parameters

Parameter Specification
UHPLC System Waters Acquity UHPLC with binary solvent manager, autosampler, and column manager
Mass Spectrometer Thermo Scientific TSQ Quantum Access triple quadrupole with HESI source
Column Temperature 50°C
Mobile Phase A: 0.1% formic acid in H₂O; B: 0.1% formic acid in MeOH
Gradient Program 30-55% B over 6.0 min, 0.5 mL/min flow rate
Injection Volume 3 μL
Ionization Mode Positive electrospray (ESI+)
Spray Voltage 3800 V
Capillary Temperature 380°C
Vaporizer Temperature 360°C

Table 2: MRM Transitions for this compound and Related Compounds

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
This compound 483.1 [M+H]+ 329.0 10 5.79
Isosilybin A 483.1 [M+H]+ 329.0 10 5.63
Silybin A 483.1 [M+H]+ 465.1 10 4.79
Silybin B 483.1 [M+H]+ 465.1 10 5.03
Taxifolin 305.1 [M+H]+ 259.1 13 1.82
Caffeine (IS) 195.1 [M+H]+ 138.2 22 1.19
2.2.3 Sample Preparation
  • Standard Solutions: Prepare stock solutions at 5.24 mM in 1:1 CH₃CN:H₂O with 655 μM caffeine as internal standard
  • Calibration Standards: Serially dilute master mixture to create 17 standard solutions ranging from 328 μM to 0.005 μM
  • Quality Controls: Prepare at three concentrations (16.4 μM, 1.64 μM, and 0.164 μM)
  • Extract Samples: Dilute silymarin mixtures 100-fold in 1:1 CH₃CN:H₂O prior to analysis [4]
2.2.4 Method Validation

The method has been rigorously validated with the following performance characteristics:

  • Linearity: R² > 0.9995 for MS data across analytical range [4]
  • Precision: Intraday RSD < 12%, Interday RSD < 7.0% for all analytes [5]
  • Accuracy: Relative error < 7.8% across quality control levels [5]
  • LLOQ: 0.160 μM for this compound with MS detection [4]

HPLC with UV Detection Method

Principle

This method employs conventional HPLC with diode array detection for laboratories without access to mass spectrometry instrumentation. It provides reliable separation and quantification of this compound using a C18 stationary phase and gradient elution with photodiode array detection at 288 nm. [3]

Experimental Protocol
3.2.1 Materials and Reagents
  • Analytical Standards: this compound (Sigma-Aldrich, product #59527) [6]
  • Solvents: HPLC grade methanol, water, phosphoric acid [7]
  • Columns: Waters carboxy-octadecyl silane bonded silica gel (250 mm × 4.6 mm, 5 μm) or equivalent C18 column [7]
  • Alternative Columns: Kinetex 5 μm XB-C18 core-shell column (150 × 4.6 mm) [6]
3.2.2 Instrumentation and Parameters

Table 3: HPLC-UV Instrument Parameters

Parameter Specification
HPLC System Waters e2695 or equivalent with diode array detector
Detection Wavelength 288 nm
Column Temperature 30°C
Mobile Phase A: Phosphoric acid-methanol-water (0.5:35:65, v/v/v); B: Phosphoric acid-methanol-water (0.5:50:50, v/v/v)
Gradient Program 0 min: 0% B; 10 min: 30% B; 20 min: 50% B; 30 min: 60% B; 40 min: 100% B; 45 min: 100% B
Flow Rate 1.0 mL/min
Injection Volume 10 μL
3.2.3 Sample Preparation
  • Standard Solutions: Prepare in dimethyl sulfoxide or methanol at 1 mg/mL concentration [3]
  • Sample Extraction: Extract 0.5 g plant material with 50 mL 75% methanol at 60°C for 60 minutes [7]
  • Cleanup: Centrifuge at 8000 rpm for 10 min, filter through 0.45 μm membranes [7]
  • Optional Enrichment: Apply ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) for complex matrices [7]
3.2.4 Method Performance
  • Linearity: R² > 0.9991 for this compound [7]
  • Precision: RSD < 4.6% for retention time and peak area [7]
  • Recovery: >89.5% for spiked samples [7]
  • LOD/LOQ: 0.16-0.74 ng/kg and 0.42-2.52 ng/kg, respectively with IL-DLLME pretreatment [7]

Sample Preparation Techniques

Conventional Extraction

For plant material or silymarin preparations, use ultrasonication-assisted extraction:

  • Homogenize 0.5 g of sample material
  • Add 50 mL of 75% methanol aqueous solution
  • Vortex for 3 minutes
  • Extract for 60 minutes at 60°C in a water bath
  • Centrifuge at 8000 rpm for 10 minutes
  • Filter supernatant through 0.45 μm membrane [7]
Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction (IL-DLLME)

For enhanced sensitivity in complex matrices:

  • Transfer 2 mL of sample supernatant to a centrifuge tube
  • Rapidly inject 100 μL [OMIM]PF6 (extraction solvent) mixed with 600 μL acetonitrile (dispersive solvent)
  • Form a cloudy solution by ultrasonication for 2 minutes
  • Centrifuge at 8000 rpm for 5 minutes to sediment the extraction phase
  • Remove the supernatant and reconstitute the sedimented phase in 100 μL mobile phase [7]
Solid-Phase Extraction

For biological samples or complex matrices:

  • Condition C18 SPE cartridge with methanol and water
  • Load sample (plasma, urine, or tissue homogenate)
  • Wash with 5-15% methanol in water
  • Elute with 70-100% methanol
  • Evaporate under nitrogen and reconstitute in mobile phase [8]

Data Analysis and Method Validation

Calibration Curve
  • Prepare a minimum of six calibration standards covering the expected concentration range
  • Inject each standard in triplicate
  • Plot peak area (or area ratio to internal standard) versus concentration
  • Apply 1/X weighting for linear regression to emphasize lower concentrations [4]
Validation Parameters

Table 4: Method Validation Specifications

Parameter Acceptance Criteria Experimental Results for this compound
Linearity R² > 0.999 R² > 0.9995 (MS), R² > 0.9999 (UV) [4] [5]
Precision RSD < 15% (LLOQ < 20%) Intraday RSD < 12%, Interday RSD < 7% [5]
Accuracy 85-115% of nominal values RE < 7.8% across QC levels [5]
LOD S/N ≥ 3:1 0.16-0.74 ng/kg with IL-DLLME [7]
LLOQ S/N ≥ 10:1 0.160 μM (MS), 0.42-2.52 ng/kg (HPLC-UV) [4] [7]
Recovery Consistent and reproducible >89.5% with IL-DLLME [7]
Matrix Effect Consistent response Evaluated using standard addition [6]
Calculation of Results

For quantification, use the linear regression equation derived from the calibration curve:

[ C_{sample} = \frac{A_{sample} - b}{m} ]

Where:

  • (C_{sample}) = concentration of this compound in sample
  • (A_{sample}) = peak area of this compound in sample
  • (b) = y-intercept of calibration curve
  • (m) = slope of calibration curve

When using internal standard:

[ C_{sample} = \frac{(A_{sample}/A_{IS}) - b}{m} ]

Where:

  • (A_{IS}) = peak area of internal standard

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 5: Troubleshooting Guide

Problem Potential Cause Solution
Poor peak shape Column degradation, inappropriate mobile phase Regenerate/replace column, adjust pH with formic acid [3]
Insufficient resolution Inadequate gradient, column selectivity Optimize gradient program, change column temperature [2]
Retention time shift Mobile phase variation, column aging Prepare fresh mobile phase, use longer equilibration [4]
Low recovery Inefficient extraction, matrix effects Optimize extraction conditions, use DLLME or SPE cleanup [7]
Signal suppression (MS) Matrix effects Dilute sample, improve cleanup, use stable isotope IS [4]
Critical Method Notes
  • Stability: this compound solutions in DMSO are stable for several weeks when stored at 4°C; avoid repeated freeze-thaw cycles [3]
  • Column Selection: C18 columns with high efficiency (core-shell technology) provide superior separation of flavonolignan isomers [6]
  • MS Optimization: For maximum sensitivity in mass spectrometry, individually optimize collision energies for each MRM transition [4]
  • Specificity: Confirm this compound identity by retention time matching with authentic standards and multiple MRM transitions [4]

Workflow Diagrams

Sample Preparation and Analysis Workflow

sample_workflow cluster_detection Detection Methods start Start Sample Preparation grind Grind Plant Material (0.5 g) start->grind extract Extract with 75% Methanol (60°C, 60 min) grind->extract centrifuge Centrifuge (8000 rpm, 10 min) extract->centrifuge filter Filter through 0.45 μm membrane centrifuge->filter dllme Optional: IL-DLLME Cleanup filter->dllme Complex Matrices inject Inject into HPLC/UHPLC System filter->inject Simple Matrices dllme->inject analyze Chromatographic Analysis inject->analyze quantify Quantify Using Calibration Curve analyze->quantify ms MS Detection: MRM Monitoring uv UV Detection: 288 nm end Data Reporting quantify->end

Method Validation Workflow

validation_workflow start Begin Method Validation linearity Linearity Assessment (6+ calibration points) R² > 0.999 start->linearity precision Precision Evaluation Intraday & Interday RSD < 15% linearity->precision accuracy Accuracy Determination 85-115% Recovery precision->accuracy sensitivity Sensitivity Measurement LOD (S/N ≥ 3), LLOQ (S/N ≥ 10) accuracy->sensitivity robustness Robustness Testing Column, Flow Rate, Temperature sensitivity->robustness specific Specificity Verification RT Match, MRM Transitions robustness->specific approve Method Approval specific->approve

Conclusion

The analytical methods presented herein provide robust and validated approaches for the quantification of this compound in various matrices. The UHPLC-MS/MS method offers superior sensitivity and selectivity for pharmacokinetic studies and complex biological samples, while the HPLC-UV method provides an accessible alternative for quality control of plant materials and formulations. Proper sample preparation through conventional extraction or IL-DLLME significantly enhances method performance. Regular method validation ensures reliable results supporting research and development activities focused on this promising bioactive compound.

References

Isosilybin B Cell Culture Protocols and Dosing: Application Notes for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Isosilybin B is a minor flavonolignan constituent of silymarin, a standardized extract from milk thistle (Silybum marianum) seeds. While silymarin contains approximately 40-60% silybin (also known as silibinin), this compound typically comprises less than 5% of the total extract [1] [2]. Despite its relatively low abundance, this compound has demonstrated remarkable biological activities that frequently surpass those of the more abundant silybin, particularly in the context of hepatocellular carcinoma and liver fibrosis [1] [2]. Recent research has revealed that this compound exhibits superior tumor selectivity compared to silybin and silymarin, demonstrating stronger cytotoxicity against liver cancer cells while being gentler on non-tumor hepatocytes [1] [2]. This selective cytotoxicity, combined with potent antifibrotic effects, positions this compound as a promising therapeutic candidate for liver diseases spanning from early injury to cancer risk [1].

The mechanistic profile of this compound differs significantly from other silymarin constituents. While its antioxidant capacity in chemical assays is weaker than silybin, its potent hepatoprotective and antiproliferative effects suggest mechanisms beyond mere antioxidant activity [1]. This compound has been shown to induce tumor-specific cell cycle arrest at the G1 phase, modulate pro-fibrotic gene expression, and promote apoptosis in cancer cells through caspase activation [1] [2] [3]. These diverse biological activities, combined with its favorable toxicity profile toward normal cells, have generated significant interest in this compound as a novel therapeutic agent. These application notes provide detailed methodological protocols for evaluating this compound in cell culture systems, supporting standardized research into this promising natural compound.

Experimental Design and Workflow

To systematically evaluate this compound in cell culture models, researchers should follow a structured experimental workflow encompassing cell line selection, compound preparation, dosing, and assessment of multiple biological endpoints. The diagram below outlines the key stages of this process:

G cluster_1 Experimental Workflow for this compound Cell Culture Studies cluster_2 Key Considerations A Cell Line Selection (AML12, HepG2, Hepa1-6) B Compound Preparation (100 mg/mL stock in DMSO) A->B C Working Solution Prep (Dilute in 2-10% FBS media) B->C D Dosing Strategy (0-250 µg/mL for 24h) C->D E Endpoint Analysis D->E J Maintain DMSO < 0.25% Use non-cytotoxic controls Include comparator compounds (Silybin, Silymarin) D->J K Validate non-toxic dose for non-cytotoxic assays (31.3 µg/mL) D->K F Cell Viability (MTT Assay) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Gene Expression (qRT-PCR) E->H I Protein Analysis (Western Blot) E->I

Figure 1: Experimental workflow for evaluating this compound in cell culture models, highlighting key stages from cell line selection to endpoint analysis.

Cell Culture Protocols

Cell Line Selection and Maintenance

Appropriate cell models are crucial for evaluating this compound's tumor-selective effects. The following cell lines have been validated in recent studies and represent both tumorigenic and non-tumorigenic hepatic models:

  • Hepa1-6 (mouse liver hepatoma, RRID: CVCL_0327): Cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin [2]
  • HepG2 (human liver hepatocellular carcinoma, RRID: CVCL_0027): Maintained in RPMI medium with 10% FBS and 1% penicillin-streptomycin [2]
  • AML12 (mouse normal liver hepatocyte, RRID: CVCL_0140): Grown in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 1X Insulin-Transferrin-Selenium, and 40 ng/mL dexamethasone [2]

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. Regular mycoplasma testing and cell line authentication are recommended to ensure experimental validity.

Compound Preparation and Dosing

This compound (CAS: 142796-22-3) is commercially available from chemical suppliers [3]. For cell culture studies:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 100 mg/mL stock solution. Aliquot and store at -20°C [2]
  • Working Solution Preparation: Dilute the stock solution in culture medium containing 2-10% FBS to achieve desired concentrations (typically 0-250 µg/mL) [2]
  • DMSO Control: Maintain DMSO concentration constant in all treatment groups, not exceeding 0.25% (v/v) to avoid solvent toxicity [2]
  • Treatment Duration: Standard assays typically employ 24-hour treatment periods, though duration may be adjusted based on experimental objectives [2]
Cell Viability Assessment (MTT Assay)

The MTT assay provides a reliable method for assessing cell viability and determining appropriate non-cytotoxic concentrations for subsequent mechanistic studies:

  • Seed cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in medium with 10% FBS and culture for 24 hours [2]
  • Replace medium with fresh medium containing 2% FBS and treat with this compound (0-250 µg/mL) for 24 hours [2]
  • Following treatment, discard medium, wash cells with PBS, and add 150 µL of MTT solution (0.33 mg/mL in PBS:media = 1:2) [2]
  • Incubate for 3 hours at 37°C, then remove MTT solution and dissolve formazan crystals in 100 µL DMSO [2]
  • Measure absorbance at 540 nm using a microplate spectrophotometer [2]
  • Calculate cell viability as a percentage of untreated controls [2]

Key Experimental Methodologies

Cell Cycle Analysis by Flow Cytometry

This compound induces tumor-specific G1 cell cycle arrest at non-cytotoxic concentrations, making cell cycle analysis a crucial endpoint:

  • Seed cells in 6-well plates at 2 × 10⁵ cells/well and culture for 24 hours in medium with 10% FBS [2]
  • Synchronize cells by replacing medium with serum-free medium and incubating for 16 hours [2]
  • Treat synchronized cells with this compound (31.3 µg/mL, determined as the highest non-cytotoxic concentration) in medium with 10% FBS for 24 hours [2]
  • Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours [2]
  • Centrifuge cells, resuspend in PBS containing 0.1% Triton-X100 and 0.5 mg/mL RNase A, and incubate in the dark for 20 minutes at 37°C [2]
  • Add propidium iodide to a final concentration of 6 µg/mL and analyze using a flow cytometry system (e.g., BD FACSCanto II) [2]
  • Evaluate cell cycle distribution using appropriate software (e.g., FCS Express) [2]
Gene Expression Analysis in Profibrotic Models

This compound demonstrates potent antifibrotic activity by suppressing profibrotic gene expression. This can be evaluated in TGF-β1-stimulated models:

  • Seed AML12 cells in 6-well plates at 2 × 10⁵ cells/well and culture for 24 hours [2]
  • Pre-treat cells with this compound (7.8-31.3 µg/mL) for 1 hour, then stimulate with TGF-β1 (typically 2-5 ng/mL) for 24 hours in medium with 2% FBS [2]
  • Extract total RNA using TRI-reagent and treat with DNase I to remove genomic DNA [2]
  • Synthesize cDNA from 1 µg total RNA using reverse transcriptase kit [2]
  • Perform quantitative real-time PCR using SYBR Green Master Mix and appropriate primers (see Table 4 for sequences) [2]
  • Calculate relative gene expression using the 2^(-ΔΔCT) method, normalizing to β-actin (Actb) [2]
Protein Analysis by Western Blot

Western blot analysis allows detection of fibrosis-related proteins and cell cycle regulators:

  • Collect conditioned media from treated cells and precipitate proteins using trichloroacetic acid and acetone [2]
  • Resuspend protein pellets in SDS sample buffer and boil at 100°C for 5 minutes [2]
  • Separate proteins by SDS-PAGE on 10% polyacrylamide gels and transfer to nitrocellulose membranes [2]
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature [2]
  • Incubate with primary antibody (e.g., anti-fibronectin, 1:1000 dilution) overnight at 4°C [2]
  • Wash membranes and incubate with appropriate secondary antibody conjugated to fluorophore or HRP [2]
  • Detect signals using enhanced chemiluminescence or fluorescence imaging systems [2]

Quantitative Data Summary

Table 1: Cytotoxicity Profile of this compound in Hepatic Cell Lines (24-hour treatment)

Cell Line Cell Type IC₅₀ Range Tumor Selectivity Reference
Hepa1-6 Mouse hepatoma 8-fold lower than SB High [1]
HepG2 Human hepatocellular carcinoma 27 µM (Huh-7 cells) High [1] [3]
AML12 Mouse normal hepatocyte >250 µg/mL N/A [2]

Table 2: Non-cytotoxic Concentrations for Functional Studies

Assay Type Recommended Concentration Key Findings Reference
Cell cycle analysis 31.3 µg/mL Induced G1 arrest in tumor cells only [2]
Gene expression 7.8-31.3 µg/mL Dose-dependent reduction in fibrotic markers [2]
ALT reduction 31.3 µg/mL Significant hepatoprotective effect [1]

Table 3: Antifibrotic Effects of this compound in TGF-β1-stimulated AML12 Cells

Gene Target Protein This compound Effect Comparison to Silybin
Acta2 α-SMA Strong reduction Superior to silybin
Col1a1 Collagen I Significant suppression More potent than silybin
Fn1 Fibronectin Reduced secretion Dose-dependent effect

Table 4: Primer Sequences for Gene Expression Analysis

Gene Forward Primer (5'→3') Reverse Primer (5'→3')
Fn1 ATGCACCGATTGTCAACAGA TGCCGCAACTACTGTGATTC
Acta2 CACCATGTACCCAGGCATTG GGCCCAGCTTCGTCGTATTC
Col1a1 GTCCCAACCCCCAAAGAC CATCTTCTGAGTTTGGTGATACGT
Actb CAAGTACTCTGTGTGGATCGG TGCTGATCCACATCTGCTGG

The molecular mechanisms underlying this compound's multifaceted effects involve modulation of key signaling pathways related to cell cycle regulation, apoptosis, and fibrotic processes:

G cluster_1 Molecular Mechanisms of this compound A This compound Exposure B Cell Cycle Regulation A->B C Apoptosis Induction A->C D Antifibrotic Effects A->D E ↓ Cyclins D3, D1, A, E ↓ Cdk4, Cdk2, Cdc25A G1 Phase Arrest B->E F ↑ Caspase-9, Caspase-3 ↑ PARP Cleavage ↓ Survivin C->F G ↓ α-SMA (Acta2) ↓ Collagen I (Col1a1) ↓ Fibronectin D->G H Tumor-Selective Effects E->H I Anticancer Activity F->I J Hepatoprotective Effects G->J

Figure 2: Molecular mechanisms of this compound showing key pathways in cell cycle regulation, apoptosis induction, and antifibrotic effects.

Discussion and Conclusion

The comprehensive data presented in these application notes establish This compound as a promising therapeutic candidate with a unique mechanistic profile. The compound's tumor-selective cytotoxicity represents a particularly valuable characteristic, as it demonstrates potent effects against cancer cells while sparing normal hepatocytes [1] [2]. This selective action is especially evident in the cell cycle analysis, where this compound induces G1 arrest in tumor cells at concentrations that leave non-tumor cells unaffected [2]. Such selectivity is a highly desirable property in anticancer drug development and may translate to improved therapeutic windows in clinical applications.

The antifibrotic activity of this compound further enhances its therapeutic potential, particularly for treating chronic liver diseases where fibrosis represents a critical pathological process [1] [2]. The compound's ability to suppress key profibrotic markers, including α-SMA, collagen I, and fibronectin, suggests multimodal activity against liver disease progression [2]. Interestingly, this compound's hepatoprotective effects appear to operate through mechanisms distinct from conventional antioxidant activity, as it demonstrated superior cytoprotection despite weaker performance in chemical antioxidant assays [1]. This indicates that this compound's biological activities involve more complex cellular interactions beyond direct free radical scavenging.

From a methodological perspective, these application notes provide robust, experimentally validated protocols for investigating this compound in cell culture models. The dosing recommendations, particularly the identification of 31.3 µg/mL as an appropriate non-cytotoxic concentration for mechanistic studies, provide valuable guidance for researchers [2]. The inclusion of comparator compounds (silybin and silymarin) in experimental designs enables comprehensive assessment of this compound's relative potency and potential advantages over more abundant silymarin constituents [1] [2].

References

Isosilybin B in vivo administration in animal models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Administration & Experimental Protocols

The following table summarizes key in vivo studies on Isosilybin B, detailing the models, dosing regimens, and primary outcomes.

Disease Model Administration Route Dosing Regimen Key Findings Source (Reference)
Prostate Cancer (DU145 xenograft) Oral 50 and 100 mg/kg body weight Inhibited tumor growth; reduced angiogenesis biomarkers (CD31, VEGF, VEGFR1/2, p-Akt, HIF-1α) without affecting normal tissue vessel count. [1]
Advanced Prostate Cancer (DU145 xenograft) Oral 50 and 100 mg/kg body weight Effectively inhibited growth of advanced human prostate cancer DU145 xenografts. [1]
Allergic Asthma (Balb/c mouse) Inhalation (aerosol) 1% solution, 30 min on days 25, 27, 29 Reduced eosinophilic lung infiltration, IL-4 and IL-5 levels in BAL fluid, and airway hyperresponsiveness (AHR). [2]

For in vitro studies that often precede and support in vivo work, the protocols are highly standardized. The table below outlines a typical cytotoxicity assay as described in recent literature.

Assay Type Cell Lines Dosing & Treatment Key Measurements Source (Reference)
Cytotoxicity (MTT Assay) HepG2 (human liver cancer) 0–250 µg/mL for 24 hours Cell viability measured via absorbance of formazan crystals at 540 nm. [3]
Cytotoxicity Hepa 1-6, HepG2 (liver cancer), AML12 (non-tumor hepatocytes) 0–250 µg/mL for 24 hours This compound was more toxic to tumor cells than Silibinin or Silymarin, while being less toxic to healthy hepatocytes. [4] [3]
Cell Cycle Analysis Hepa 1-6, HepG2, AML12 31.3 µg/mL for 24 hours Induced G1-phase arrest in cancer cells but not in non-tumor cells. Analysis via flow cytometry with propidium iodide staining. [3]

Mechanisms of Action and Signaling Pathways

Research indicates that this compound exerts its therapeutic effects through multiple pathways, with two particularly well-documented mechanisms summarized in the diagrams below.

architecture IsosilybinB This compound AMPK AMPK Activation IsosilybinB->AMPK SREBP1c SREBP-1c AMPK->SREBP1c Inhibits PPARalpha PPARα AMPK->PPARalpha Activates Target_Genes Target Genes: ACC, FAS SREBP1c->Target_Genes FA_Oxidation ↑ Fatty Acid Oxidation PPARalpha->FA_Oxidation Lipogenesis ↓ Lipogenesis Lipid_Accumulation ↓ Lipid Accumulation Lipogenesis->Lipid_Accumulation FA_Oxidation->Lipid_Accumulation Target_Genes->Lipogenesis

This compound in NAFLD Treatment

This pathway illustrates how this compound can ameliorate Non-Alcoholic Fatty Liver Disease (NAFLD) by simultaneously reducing lipid synthesis and promoting lipid breakdown. [5]

architecture IsosilybinB This compound G1_Arrest G1 Cell Cycle Arrest IsosilybinB->G1_Arrest Apoptosis Induces Apoptosis IsosilybinB->Apoptosis Cyclins ↓ Cyclins D1, D3, E, A G1_Arrest->Cyclins CDKs ↓ CDK2, CDK4 G1_Arrest->CDKs CDKIs ↑ p21, p27 G1_Arrest->CDKIs Caspases ↑ Cleaved Caspase-3, -9 Apoptosis->Caspases PARP ↑ Cleaved PARP Apoptosis->PARP Survivin ↓ Survivin Apoptosis->Survivin

This compound Anti-Cancer Mechanism

This pathway shows the dual mechanism by which this compound halts cancer cell proliferation and triggers programmed cell death, as observed in prostate and liver cancer models. [3] [6]

Key Experimental Considerations for Researchers

  • Sourcing and Characterization: this compound is a minor constituent of silymarin, typically comprising <5% of the extract. [4] [7] It is commercially available from chemical suppliers like MedChemExpress and TargetMol, but you should fully characterize any acquired compound using HPLC and NMR upon receipt. [1] [8]
  • Formulation for Administration: For in vivo oral administration, this compound can be suspended in a vehicle such as a 0.5% methylcellulose solution. [1] Its poor aqueous solubility is a known challenge, prompting research into nano-enabled formulations to improve its bioavailability and target tissue delivery. [4]
  • Measuring Efficacy: Beyond monitoring tumor volume or liver fat, effective metrics include:
    • Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers like CD31 (angiogenesis) and phospho-Akt (signaling). [1]
    • Gene Expression Analysis: Use qRT-PCR to measure mRNA levels of fibrosis-related genes (Acta2, Col1a1) in liver models or adipogenic genes (FAS, ACC1) in NAFLD models. [3] [5]
    • Serum Biochemistry: Measure liver enzymes like ALT as a marker of hepatoprotection. [4] [3]

References

Comprehensive Application Notes and Protocols: Isosilybin B in Liver Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Isosilybin B is a minor flavonolignan component of silymarin, the bioactive extract from milk thistle (Silybum marianum) seeds. While constituting less than 5% of the total silymarin content, emerging research indicates that this compound possesses superior biological activities compared to the more abundant silymarin components like silybin. Recent evidence demonstrates that this compound exhibits potent anticancer effects against hepatocellular carcinoma (HCC) through multiple mechanisms, including induction of cell cycle arrest, suppression of pro-fibrotic signaling, and modulation of key molecular pathways involved in HCC progression. Its remarkable tumor selectivity—being more cytotoxic to liver cancer cells while sparing normal hepatocytes—makes it a promising candidate for future therapeutic development [1] [2] [3].

The growing interest in this compound reflects a broader paradigm shift in natural product research, highlighting that minor constituents in complex botanical extracts can possess unique or even superior pharmacological properties compared to the major components. The distinct stereochemistry of this compound, differing from its isomers in the spatial arrangement of atoms, likely contributes to its unique biological profile and molecular interactions [3]. These application notes provide detailed experimental protocols and methodological frameworks to support standardized investigation of this compound's potential in liver cancer research, addressing a critical need for reproducible approaches in this emerging field.

Experimental Protocols

Cell Culture and Compound Treatment
  • Cell Lines:

    • Human HCC: HepG2 (ATCC RRID: CVCL_0027)
    • Mouse HCC: Hepa 1-6 (RRID: CVCL_0327)
    • Normal hepatocyte control: AML12 (ATCC RRID: CVCL_0140) [1]
  • Culture Conditions:

    • Hepa 1-6 & AML12: DMEM/F12 medium + 10% FBS + 1% penicillin-streptomycin
    • AML12 additional supplements: 1X Insulin-Transferrin-Selenium + 40 ng/mL dexamethasone
    • HepG2: RPMI medium + 10% FBS + 1% penicillin-streptomycin
    • Standard conditions: 37°C, 5% CO₂, humidified environment [1]
  • Compound Preparation:

    • Stock solution: 100 mg/mL this compound in DMSO
    • Storage: Aliquot and store at -20°C
    • Working concentrations: 0-250 μg/mL for cytotoxicity; 7.8-31.3 μg/mL for non-cytotoxic effects
    • Final DMSO concentration: ≤0.25% in all experiments [1]
  • TGF-β1 Fibrosis Model:

    • Stimulation: 24-hour treatment with TGF-β1 to induce pro-fibrotic phenotype
    • Co-treatment: this compound (7.8-31.3 μg/mL) during TGF-β1 stimulation [1]
Cell Viability Assessment (MTT Assay)
  • Seeding Density: 1.5 × 10⁴ cells/well in 96-well plates
  • Culture Duration: 24 hours in complete medium (10% FBS)
  • Treatment Medium: Serum-reduced medium (2% FBS) containing this compound (0-250 μg/mL)
  • Incubation Period: 24 hours at 37°C
  • MTT Application:
    • Add 150 μL media:PBS (2:1) mixture with 0.33 mg/mL MTT
    • Incubate 3 hours at 37°C
  • Formazan Solubilization:
    • Remove medium, add 100 μL DMSO
    • Measure absorbance at 540 nm using microplate spectrophotometer [1]
Cell Cycle Analysis Protocol
  • Seeding: 2 × 10⁵ cells/well in 6-well plates
  • Synchronization: 16-hour serum starvation in serum-free medium
  • Stimulation & Treatment: Fresh medium with 10% FBS + this compound (31.3 μg/mL)
  • Incubation: 24 hours at 37°C
  • Cell Harvesting & Fixation:
    • Wash with ice-cold PBS, trypsinize, centrifuge 5 min at 250×g
    • Treat pellet with Triton-X100 + 0.5 mg/mL RNase A (dark, 20 min, 37°C)
  • Staining: Add 6 μg/mL propidium iodide
  • Analysis:
    • BD FACSCanto II flow cytometry system
    • FCS Express software for data evaluation [1]
Gene Expression Analysis (qRT-PCR)
  • Experimental Setup:

    • AML12 cells: 2 × 10⁵ cells/well in 6-well plates
    • Treatment: this compound (7.8-31.3 μg/mL) for 24 hours in 2% FBS medium
    • Fibrosis induction: TGF-β1 stimulation during treatment [1]
  • RNA Isolation:

    • Use TRI-reagent according to manufacturer's protocol
    • DNase I treatment to remove genomic DNA contamination [1]
  • cDNA Synthesis:

    • 1 μg total RNA + RevertAid First Strand cDNA Synthesis Kit
  • qPCR Reaction:

    • FastStart Universal SYBRGreen Master (Rox)
    • Aria MX PCR cycler
    • Primers (5'→3'):
      • Fn1: Fwd: ATGCACCGATTGTCAACAGA, Rev: TGCCGCAACTACTGTGATTC
      • Acta2: Fwd: CACCATGTACCCAGGCATTG, Rev: GGCCCAGCTTCGTCGTATTC
      • Col1a1: Fwd: GTCCCAACCCCCAAAGAC, Rev: CATCTTCTGAGTTTGGTGATACGT
      • Actb: Fwd: CAAGTACTCTGTGTGGATCGG, Rev: TGCTGATCCACATCTGCTGG [1]
  • Data Analysis:

    • Normalize to Actb reference gene
    • Calculate relative expression using 2−ΔΔCT method [1]
In Silico Molecular Docking and Dynamics
  • Target Identification:

    • SwissTargetPrediction for this compound targets
    • Genecards and OMIM databases for HCC-associated targets [4] [5]
  • Molecular Docking:

    • Protein Preparation: Retrieve 3D structures from PDB, add hydrogens, remove water, optimize with MOE 2015.10
    • Ligand Preparation: Obtain structures from PubChem, energy minimization, format conversion
    • Active Site Identification: CASTp 3.0 server and MOE active site search
    • Docking Parameters: Semiflexible docking, thorough conformation exploration [4] [5]
  • Molecular Dynamics:

    • Force Fields: AMBER99SB for proteins, GAFF for ligands
    • Solvation: TIP3P water box with 10 Å buffer, add counterions
    • Equilibration: 500 ps under NPT ensemble
    • Production Simulation: 100 ns with 2 fs time step at 300 K
    • Analysis: GROMACS 2024.4 with CPPTRAJ module [4] [5]
  • Binding Affinity Calculation:

    • MM/PBSA method using g_mmpbsa package
    • Calculate energy components and total binding free energy [5]

Anticancer Mechanisms and Signaling Pathways

Primary Mechanisms of Action

Table 1: Key Anticancer Mechanisms of this compound in Liver Cancer Models

Mechanism Experimental Evidence Biological Significance
Cell Cycle Arrest G1 phase arrest in Hepa1-6 and HepG2 at 31.3 μg/mL; no effect on AML12 Tumor-selective cell cycle inhibition [1]
Cytotoxic Selectivity 8-fold lower IC₅₀ in cancer vs. normal cells Favorable therapeutic window [1] [3]
Antifibrotic Activity Dose-dependent reduction in Acta2, Col1a1, and Fn1 mRNA in TGF-β1 model Addresses fibrosis-HCC progression link [1]
Molecular Targeting Strong binding to VEGFA and SRC proteins per in silico studies Inhibits angiogenesis and oncogenic signaling [4] [5]
Hepatoprotection Reduced extracellular ALT at non-toxic concentrations Protects normal liver function [1] [2]

The multifaceted activity profile of this compound enables simultaneous targeting of multiple hallmarks of liver cancer, including sustained proliferation, evasion of growth suppression, and activation of invasion and metastasis. Particularly noteworthy is its impact on fibrotic signaling, given that approximately 80-90% of hepatocellular carcinomas arise from cirrhotic livers, positioning this compound as a potential agent for both prevention and treatment of HCC in high-risk patients with underlying liver fibrosis [1] [6].

Quantitative Activity Data

Table 2: Quantitative Biological Activities of this compound in Liver Cancer Models

Activity Parameter Result Experimental Context Comparative Advantage
Cytotoxicity (IC₅₀) ~8× lower vs. silybin Hepa1-6 and HepG2 cells Superior cancer cell toxicity [1]
Cell Cycle Arrest G1 phase accumulation 31.3 μg/mL, 24h treatment Tumor-specific (absent in AML12) [1]
Antifibrotic Efficacy Dose-dependent reduction of pro-fibrotic genes TGF-β1-stimulated AML12 cells Outperformed silybin and silymarin [1]
Molecular Binding -9.18 kcal/mol to VEGFA In silico docking Among strongest binders in silymarin [4]
Antioxidant Activity IC₅₀ ≈ 500 μg/mL in DPPH assay Chemical antioxidant test Weaker than silybin but better hepatoprotection [2]

The discordance between this compound's modest antioxidant capacity in chemical assays and its potent hepatoprotective effects in cellular models suggests that its primary mechanisms extend beyond radical scavenging. Instead, the compound likely exerts its effects through specific modulation of cellular signaling pathways and direct interactions with key molecular targets involved in liver cancer progression and fibrogenesis [2]. This distinction is crucial for understanding its unique pharmacological profile compared to other silymarin components.

Signaling Pathways and Molecular Interactions

G This compound Signaling Pathways in Liver Cancer cluster_pathways Affected Pathways IB This compound VEGFA VEGFA IB->VEGFA Strong Binding SRC SRC IB->SRC Strong Binding NFkB NF-κB IB->NFkB Inhibition Angio Angiogenesis Inhibition VEGFA->Angio Regulates Cycle Cell Cycle Arrest (G1 Phase) SRC->Cycle Modulates Apoptosis Apoptosis Induction NFkB->Apoptosis Regulates Wnt Wnt Signaling Cycle->Wnt Connects to Fibrosis Fibrosis Reduction Auto Autophagy Pathway Fibrosis->Auto Interacts with ApopPath Apoptosis Pathway Apoptosis->ApopPath Activates AngioPath Angiogenesis Pathway Angio->AngioPath Affects

The network pharmacology approach has identified several key protein targets through which this compound likely exerts its anti-HCC effects. Computational analyses reveal that this compound demonstrates strong binding affinity for VEGFA (-9.18 kcal/mol) and SRC, critical players in angiogenesis and oncogenic signaling respectively. Molecular dynamics simulations confirm the stable binding interactions between this compound and these target proteins over 100ns simulations, supporting the potential for direct mechanistic effects on these pathways [4] [5]. Additionally, studies of similar flavonolignans indicate probable effects on Wnt signaling, apoptosis pathways, and autophagy regulation, suggesting a systems-level impact on multiple coordinated processes in liver cancer cells [7].

Research Applications and Workflows

Experimental Workflow for In Vitro Evaluation

G In Vitro Evaluation Workflow for this compound cluster_notes Key Considerations Start Study Design C1 Cell Culture Setup (HepG2, Hepa1-6, AML12) Start->C1 C2 Compound Treatment (0-250 μg/mL this compound) C1->C2 C3 Viability Assessment (MTT Assay) C2->C3 C4 IC₅₀ Determination C3->C4 C5 Mechanistic Studies C4->C5 N1 • Use non-cytotoxic doses (7.8-31.3 μg/mL) for mechanistic studies • Include TGF-β1 stimulation for fibrosis models • Maintain DMSO concentration ≤0.25% in all treatments C6 Gene Expression Analysis (qRT-PCR for fibrotic markers) C5->C6 Parallel C7 Cell Cycle Analysis (Flow cytometry) C5->C7 Parallel C8 Data Integration & Interpretation C6->C8 C7->C8

The comprehensive in vitro workflow begins with appropriate cell line selection, encompassing both human and mouse hepatocellular carcinoma lines alongside normal hepatocyte controls to evaluate tumor specificity. The critical concentration determination phase establishes both cytotoxic (IC₅₀) and non-cytotoxic concentration ranges, with the latter being essential for mechanistic studies to avoid confounding cytotoxicity with specific pharmacological effects. The parallel investigation of multiple mechanistic endpoints—including gene expression changes and cell cycle impacts—provides a systems-level understanding of this compound's activity while conserving resources [1]. Researchers should note that the non-cytotoxic concentration range (7.8-31.3 μg/mL) is particularly appropriate for investigating antifibrotic effects and cell cycle modulation without significant cell death, while higher concentrations (up to 250 μg/mL) are suitable for establishing dose-response relationships and IC₅₀ values [1].

In Silico Research Applications

The computational evaluation of this compound provides valuable insights for guiding experimental research. Network pharmacology approaches have identified 136 potential molecular targets for silymarin components, with this compound showing particularly strong predicted binding to key HCC-related proteins. The molecular docking protocol should prioritize VEGFA and SRC proteins based on established binding affinities, while MD simulations spanning 100ns provide sufficient timeframe to evaluate complex stability [4] [5]. These computational approaches enable rational target prioritization before embarking on resource-intensive experimental validation.

The integration of computational and experimental methods creates a powerful framework for elucidating this compound's mechanisms. In silico predictions can guide selection of specific pathways for experimental validation, such as focusing on VEGFA-mediated angiogenesis or SRC-regulated cell cycle progression. This combined approach accelerates the identification of the most promising therapeutic mechanisms while reducing unnecessary experimental effort on less relevant targets [4] [5].

In Vivo Translation Considerations

While clinical data on this compound specifically is limited, several formulation strategies have been developed to address the poor aqueous solubility common to flavonolignans. Phospholipid complexes (e.g., silybin-phosphatidylcholine in Realsil) have demonstrated enhanced oral bioavailability in clinical trials for other silymarin components, suggesting a viable approach for this compound formulation [3]. For in vivo studies, researchers should consider dosing regimens of 420 mg/day orally in divided doses, which have demonstrated safety in human trials of similar flavonolignans for up to 41 months [8].

The translational path for this compound should incorporate appropriate HCC animal models that recapitulate key aspects of human disease progression, particularly models that incorporate underlying liver fibrosis or cirrhosis. The dosing strategy should account for this compound's superior potency compared to silybin, potentially allowing for lower dosing than established for other silymarin components. Based on the favorable in vitro safety profile, in vivo studies would likely demonstrate a wide therapeutic window, though formal toxicological assessment remains necessary [1] [8].

Conclusions and Future Perspectives

This compound represents a promising therapeutic candidate for hepatocellular carcinoma with a unique combination of anticancer, antifibrotic, and hepatoprotective properties. Its distinct mechanism of action and favorable tumor selectivity differentiate it from both conventional chemotherapeutic agents and other silymarin components. The experimental protocols outlined in these application notes provide a standardized framework for investigating this compound's effects, enabling reproducible research across laboratories and accelerating the development of this promising compound.

Future research directions should prioritize in vivo validation of this compound's efficacy in physiologically relevant HCC models, particularly those incorporating underlying liver fibrosis. Formulation optimization to enhance bioavailability and combination studies with standard HCC therapeutics represent critical next steps in the development pathway. Additionally, mechanistic studies to fully elucidate its molecular targets and downstream effects will provide deeper insights into its mode of action and potential biomarkers for patient stratification [1] [2] [4]. The compelling in vitro and in silico evidence summarized in these application notes strongly supports continued investigation of this compound as a potential therapeutic agent for hepatocellular carcinoma.

References

Comprehensive Application Notes and Protocols: Evaluating the Antifibrotic Potential of Isosilybin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isosilybin B as a Therapeutic Candidate

This compound is a minor flavonolignan component of silymarin, the bioactive extract from milk thistle (Silybum marianum) seeds. While constituting less than 5% of the total silymarin content, recent evidence indicates that this compound possesses superior biological activities compared to the more abundant silibinin, particularly in the context of liver pathologies. The compound has demonstrated promising antitumor and antifibrotic properties in preclinical models, suggesting its potential as a therapeutic agent for hepatocellular carcinoma and fibrotic liver diseases [1] [2]. Liver fibrosis, characterized by excessive deposition of extracellular matrix proteins, represents a critical pathological stage in the progression of various chronic liver diseases toward cirrhosis and hepatocellular carcinoma. The transforming growth factor-beta (TGF-β1) signaling pathway plays a central role in activating hepatic stellate cells, the primary effector cells in liver fibrogenesis.

Recent in vitro studies have revealed that this compound exhibits greater cytotoxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to silibinin. At non-cytotoxic concentrations, this compound induces cell cycle arrest at the G1 phase in liver cancer cells without affecting the cell cycle of non-tumor cells, demonstrating its tumor-selective activity [1]. In models of TGF-β1-induced liver fibrosis, this compound more effectively reduces the mRNA expression of pro-fibrotic genes and lowers ALT levels in culture medium compared to silibinin or silymarin, highlighting its potent antifibrotic capabilities [3]. This document provides detailed application notes and experimental protocols for evaluating the antifibrotic potential of this compound, facilitating its further investigation as a therapeutic candidate.

Experimental Models for Antifibrotic Research

In Vitro Cell Culture Systems

Table 1: Recommended Cell Lines for this compound Antifibrotic Studies

Cell Type Specific Cell Lines Culture Medium Application in Fibrosis Research
Non-tumor hepatocytes AML12 (mouse) DMEM/F12 + 10% FBS + 1% penicillin-streptromycin + 1X ITS + 40 ng/mL dexamethasone Assessment of cytotoxicity, ALT release, and protective effects
Liver cancer cells Hepa 1-6 (mouse), HepG2 (human) DMEM/F12 (Hepa 1-6) or RPMI (HepG2) + 10% FBS + 1% penicillin-streptromycin Evaluation of selective cytotoxicity and cell cycle effects
Hepatic stellate cells LX-2 (human), HSC-T6 (rat) DMEM + 2-10% FBS + 1% penicillin-streptromycin Direct assessment of fibrogenic gene expression and activation

The selection of appropriate cell models is crucial for evaluating the antifibrotic potential of this compound. The AML12 cell line (mouse normal liver hepatocytes) serves as an excellent model for non-tumor hepatocytes, allowing researchers to assess compound toxicity on healthy cells and evaluate hepatoprotective effects. For cancer-selective studies, Hepa 1-6 (mouse hepatoma) and HepG2 (human hepatocellular carcinoma) cell lines are recommended [1]. All cell cultures should be maintained in a sterile humidified incubator at 37°C with 5% CO₂, with subculturing performed at 70-80% confluence using standard trypsinization protocols.

TGF-β1-Induced Fibrosis Model

The TGF-β1-induced fibrosis model represents a well-established in vitro system for simulating profibrotic conditions. For fibrosis induction, plate cells at appropriate density (e.g., 2 × 10⁵ cells/well in 6-well plates) and allow them to adhere for 24 hours. Replace the medium with low-serum medium (2% FBS) and treat with TGF-β1 (typically 2-10 ng/mL, dissolved according to manufacturer's recommendations) for 24-48 hours to induce fibrotic responses [1]. To evaluate the antifibrotic effects of this compound, add the compound concurrently with or prior to TGF-β1 stimulation. This compound should be prepared as a 100 mg/mL stock solution in DMSO, with subsequent dilutions in culture medium containing 2% FBS. The final DMSO concentration should not exceed 0.25% to avoid solvent toxicity, with appropriate vehicle controls included in all experiments [1].

Quantitative Assessment Methodologies

Cell Viability and Cytotoxicity Assessment

The MTT assay provides a reliable method for evaluating compound cytotoxicity and determining appropriate non-toxic concentrations for subsequent experiments. Seed cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in medium containing 10% FBS and incubate for 24 hours to allow attachment. Replace the medium with fresh medium containing 2% FBS and treat with This compound across a concentration range (0-250 µg/mL) for 24 hours. After treatment, discard the medium, wash cells with PBS, and add 150 µL of MTT solution (0.33 mg/mL in medium:PBS 2:1 ratio). Incubate for 3 hours at 37°C, then carefully remove the medium and dissolve the formed formazan crystals in 100 µL DMSO. Measure absorbance at 540 nm using a microplate spectrophotometer, with results expressed as percentage viability relative to untreated controls [1].

Gene Expression Analysis by qRT-PCR

Evaluation of profibrotic gene expression provides crucial insights into this compound's antifibrotic mechanisms at the transcriptional level. Seed AML12 cells in 6-well plates (2 × 10⁵ cells/well) and incubate for 24 hours. Pre-treat cells with This compound (7.8-31.3 µg/mL) for 1-2 hours, then stimulate with TGF-β1 (2-10 ng/mL) for 24 hours in medium containing 2% FBS. Extract total RNA using TRI-reagent, treat with DNase I to remove genomic DNA contamination, and reverse transcribe 1 µg of total RNA using an appropriate cDNA synthesis kit. Perform semi-quantitative real-time PCR using SYBR Green Master Mix with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze results using the 2−ΔΔCT method with normalization to β-actin (Actb) as a housekeeping gene [1].

Table 2: Key Profibrotic Markers and Primer Sequences for qRT-PCR Analysis

Gene Symbol Gene Name Primer Sequences (5'→3') Biological Significance in Fibrosis

| Acta2 | α-smooth muscle actin | Forward: CACCATGTACCCAGGCATTG Reverse: GGCCCAGCTTCGTCGTATTC | Marker of activated hepatic stellate cells | | Col1a1 | Collagen type I alpha 1 chain | Forward: GTCCCAACCCCCAAAGAC Reverse: CATCTTCTGAGTTTGGTGATACGT | Major ECM component upregulated in fibrosis | | Fn1 | Fibronectin 1 | Forward: ATGCACCGATTGTCAACAGA Reverse: TGCCGCAACTACTGTGATTC | ECM glycoprotein promoting cell adhesion | | Actb | β-actin | Forward: CAAGTACTCTGTGTGGATCGG Reverse: TGCTGATCCACATCTGCTGG | Housekeeping gene for normalization |

Protein-Level Analysis by Western Blot

For analysis of fibrotic markers at the protein level, focus on fibronectin secretion as a key indicator. Collect culture media from treated cells and concentrate proteins using trichloroacetic acid precipitation. Resuspend precipitated proteins in SDS sample buffer and denature by boiling at 100°C for 5 minutes. Separate 40 µL of samples on a 10% polyacrylamide gel by SDS-PAGE, then transfer proteins to a nitrocellulose membrane. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature, then incubate overnight at 4°C with primary antibody against fibronectin (e.g., F3648 from Sigma-Aldrich). After washing, incubate with an appropriate secondary antibody conjugated to a fluorescent dye (e.g., Goat anti-Rabbit IgG Alexa Fluor 680) and visualize using a compatible imaging system [1].

Cell Cycle Analysis by Flow Cytometry

To investigate the effects of this compound on cell cycle progression, seed cells in 6-well plates (2 × 10⁵ cells/well) and culture for 24 hours. Synchronize cells by incubation in serum-free medium for 16 hours, then treat with This compound (31.3 µg/mL) in medium containing 10% FBS for 24 hours. Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, treat cells with 0.1% Triton-X100 and 0.5 mg/mL RNase A in the dark for 20 minutes at 37°C, then stain with 6 µg/mL propidium iodide. Analyze cell cycle distribution using a flow cytometer such as the BD FACSCanto II, with data evaluation using appropriate software (e.g., FCS Express) [1].

Proposed Signaling Pathways and Experimental Workflows

Proposed Antifibrotic Mechanism of this compound

G TGFB1 TGF-β1 Stimulation ProfibroticGenes Profibrotic Gene Expression (Acta2, Col1a1, Fn1) TGFB1->ProfibroticGenes Induces Fibrosis ECM Accumulation & Liver Fibrosis ProfibroticGenes->Fibrosis Leads to IsosilybinB This compound Treatment GeneDownregulation Suppression of Profibrotic Gene Expression IsosilybinB->GeneDownregulation Causes FibrosisReduction Reduced ECM Deposition & Fibrosis Attenuation GeneDownregulation->FibrosisReduction Results in ALTRelease Decreased ALT Release GeneDownregulation->ALTRelease Associated with

Figure 1: The proposed antifibrotic mechanism of this compound involves suppression of TGF-β1-induced profibrotic gene expression, leading to reduced extracellular matrix (ECM) accumulation and hepatocyte protection as evidenced by decreased ALT release.

Experimental Workflow for Antifibrotic Evaluation

G Step1 Cell Culture & Maintenance Step2 Viability Assay (MTT) Step1->Step2 Step3 TGF-β1 Fibrosis Model Step2->Step3 Concentration Determine Non-toxic Concentrations Step2->Concentration Step4 Gene Expression (qRT-PCR) Step3->Step4 Step5 Protein Analysis (Western Blot) Step4->Step5 FibroticMarkers Assess Fibrotic Marker Expression Step4->FibroticMarkers Step6 Cell Cycle Analysis (Flow Cytometry) Step5->Step6 Step7 Data Integration & Analysis Step6->Step7 Mechanism Elucidate Mechanism of Action Step6->Mechanism

Figure 2: Comprehensive experimental workflow for evaluating the antifibrotic potential of this compound, progressing from initial cytotoxicity assessment to mechanistic studies.

Research Considerations and Limitations

Interpretation of Results

When interpreting experimental results, researchers should consider that this compound's antifibrotic effects appear to be independent of its antioxidant capacity. In DPPH radical scavenging assays, this compound demonstrated weaker antioxidant activity (IC₅₀ ≈ 500 μg/mL) compared to silibinin or silymarin, yet it produced more significant reductions in extracellular ALT levels and profibrotic gene expression at non-toxic concentrations [2]. This suggests that its hepatoprotective and antifibrotic properties likely involve more complex mechanisms beyond simple radical scavenging, potentially including specific interactions with key signaling pathways involved in fibrogenesis. The tumor-selective cytotoxicity of this compound represents another important consideration, as it demonstrates greater toxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to silibinin [1].

Limitations and Future Directions

While current in vitro findings are promising, several limitations must be acknowledged. The pharmacokinetic profile of this compound remains inadequately characterized, including its absorption, distribution, metabolism, and excretion properties. Furthermore, the precise molecular targets through which this compound modulates profibrotic signaling pathways have not been fully elucidated [2] [4]. Future research should prioritize in vivo validation using established animal models of liver fibrosis (e.g., CCl₄-induced, TAA-induced, or NASH-driven fibrogenesis) to confirm the antifibrotic efficacy observed in cell culture systems. Additionally, exploration of formulation strategies to enhance this compound's bioavailability, such as nano-enabled delivery systems, represents a crucial step in its therapeutic development [2]. Investigation of combination therapies with existing antifibrotic or anticancer agents may also reveal synergistic effects that could enhance therapeutic outcomes.

Conclusion

The experimental protocols outlined in this document provide a comprehensive framework for evaluating the antifibrotic potential of this compound. The compound demonstrates distinct advantages over silibinin, including superior tumor-selective cytotoxicity and enhanced antifibrotic activity in TGF-β1-induced models of liver fibrosis. Through the implementation of these standardized methodologies, researchers can systematically investigate the mechanisms underlying this compound's therapeutic effects and further validate its potential as a candidate for treating fibrotic liver diseases. The ongoing exploration of minor silymarin constituents like this compound highlights the importance of looking beyond major compounds to uncover potentially superior therapeutic agents within complex natural extracts.

References

Experimental Protocols for Cell Cycle Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed methodology for assessing the cell cycle effects of Isosilybin B (IB) on liver cancer cells, based on a recent 2025 study [1] [2].

Cell Culture and Treatment
  • Cell Lines: The study used mouse liver hepatoma cells (Hepa 1-6) and human liver hepatocellular carcinoma cells (HepG2) as tumor models, and mouse normal liver hepatocytes (AML12) as a non-tumor control [1] [2].
  • Culture Conditions:
    • Hepa 1-6 & AML12: Cultured in Dulbecco’s Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin [1] [2].
    • HepG2: Cultured in RPMI medium with 10% FBS and 1% penicillin-streptomycin [1] [2].
    • AML12 Specific Supplements: The medium for AML12 cells was further supplemented with 1X Insulin-Transferrin-Selenium and 40 ng/mL dexamethasone [1] [2].
    • All cells were maintained in a humidified incubator at 37°C with 5% CO₂ [1] [2].
  • Test Compounds: this compound (IB), silibinin (SB), and silymarin (SM). Stock solutions were prepared at 100 mg/mL in DMSO and stored at -20°C. For experiments, stocks were diluted in FBS and then in culture medium, ensuring the final DMSO concentration did not exceed 0.25% [1] [2].
Cell Viability Assay (MTT Assay)

This assay is crucial for determining non-cytotoxic concentrations for subsequent cell cycle analysis [1] [2].

  • Seeding: Seed cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well in medium with 10% FBS. Incubate for 24 hours.
  • Treatment: Replace the medium with fresh medium containing 2% FBS and treat with IB, SB, or SM across a concentration range (e.g., 0–250 µg/mL). Incubate for another 24 hours.
  • Viability Measurement:
    • Discard the medium and wash cells with PBS.
    • Add 150 µL of a mixture of culture medium and PBS (2:1 ratio) containing 0.33 mg/mL MTT. Incubate for 3 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in 100 µL DMSO.
    • Measure the absorbance at 540 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate cell viability relative to untreated control cells. The highest concentration that does not significantly reduce viability is selected for cell cycle analysis (determined to be 31.3 µg/mL in the study) [1] [2].
Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the distribution of cells in different cell cycle phases using propidium iodide (PI) staining [1] [2].

  • Seeding and Synchronization:
    • Seed cells in a 6-well plate at 2 × 10⁵ cells/well and culture for 24 hours in medium with 10% FBS.
    • Replace the medium with serum-free medium to synchronize the cell cycle and incubate for 16 hours.
  • Treatment: Stimulate the cells by replacing the serum-free medium with medium containing 10% FBS and the test compounds (e.g., IB, SB, or SM at 31.3 µg/mL). Incubate for 24 hours [1] [2].
  • Cell Harvesting and Fixation:
    • Wash the cells with ice-cold PBS.
    • Trypsinize the cells, collect them by centrifugation at 250 × g for 5 minutes, and wash the pellet with PBS.
  • Staining: Resuspend the cell pellet in a staining solution containing Triton-X-100, 0.5 mg/mL RNase A, and 6 µg/mL Propidium Iodide (PI). Incubate in the dark for 20 minutes at 37°C [1] [2].
  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer (e.g., BD FACSCanto II). A minimum of 10,000 events per sample should be collected.
  • Data Analysis: Use flow cytometry analysis software (e.g., FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on PI fluorescence intensity [1] [2].

The following diagram illustrates the core workflow of this cell cycle analysis protocol.

G Start Seed cells in 6-well plate (2×10^5 cells/well) Sync Synchronize: Serum-free medium for 16h Start->Sync Treat Treat with compounds in 10% FBS medium for 24h Sync->Treat Harvest Harvest & wash cells Treat->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Determine % cells in G0/G1, S, G2/M phases Analyze->Data

Quantitative Data Summary

The tables below summarize key quantitative findings from the 2025 study, highlighting the potent and selective activity of this compound.

Table 1: Cytotoxic Selectivity of this compound (IB) vs. Silibinin (SB) and Silymarin (SM) [1] [2]

Compound Cytotoxicity in Liver Cancer Cells Cytotoxicity in Non-Tumor Hepatocytes Selective Index
This compound (IB) High (at low concentrations) Low High
Silibinin (SB) Moderate (requires higher conc.) Moderate Lower than IB
Silymarin (SM) Moderate (requires higher conc.) Moderate Lower than IB

Table 2: Cell Cycle and Anti-fibrotic Effects at Non-Toxic Concentration (31.3 µg/mL) [1] [2] [3]

Compound G1 Arrest in Cancer Cells Effect on Non-Tumor Cell Cycle Reduction in Profibrotic Genes Reduction in ALT Level
This compound (IB) Strong induction No significant effect Most effective Most effective
Silibinin (SB) Less pronounced than IB Not specified Less effective than IB Less effective than IB
Silymarin (SM) Less pronounced than IB Not specified Less effective than IB Less effective than IB

Mechanistic Insights and Workflow

This compound's effect on the cell cycle is not isolated; it is part of a broader mechanism of action that includes anti-fibrotic activity. The following diagram integrates these pathways into a complete experimental workflow for a comprehensive study.

G cluster_1 Mechanism of Action cluster_2 Integrated Experimental Workflow MOA1 This compound Treatment MOA2 Key Molecular Changes MOA1->MOA2 MOA3 Down-regulation of: • Cyclins (D1, D3, E, A) • CDKs (Cdk2, Cdk4) • Cdc25A MOA2->MOA3 MOA4 Up-regulation of: • p21 • p27 • p53 MOA2->MOA4 MOA5 Cell Cycle Arrest at G1 Phase MOA3->MOA5 MOA4->MOA5 MOA6 Inhibition of Liver Cancer Cell Growth MOA5->MOA6 EXP1 Cell Culture & Viability Assay EXP2 Cell Cycle Analysis (Flow Cytometry) EXP1->EXP2 EXP3 Gene Expression Analysis (qRT-PCR for Acta2, Col1a1) EXP2->EXP3 EXP4 Protein Analysis (Western Blot for Fibronectin) EXP3->EXP4 EXP5 Functional Assay (ALT Measurement) EXP4->EXP5

Key Conclusions for Researchers

The data demonstrates that this compound is a promising candidate for liver cancer and fibrosis treatment. Its transformation-selective cytotoxicity is a key advantage, potentially reducing side effects on healthy tissue [1] [2] [4].

For your experiments, note that the antioxidant capacity of IB in simple chemical assays (like DPPH) may be weak, but this does not reflect its potent biological activity in cellular models. Its hepatoprotective and anti-fibrotic effects are likely mediated through complex cellular pathways rather than direct free radical scavenging [3].

References

Application Notes: Isosilybin B and Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

Isosilybin B (IB) is a minor flavonolignan component of milk thistle (Silybum marianum) extract, historically overshadowed by its more abundant counterpart, silybin. Recent investigations reveal that IB possesses potent and selective biological activities, including the induction of apoptosis in cancer cells, making it a compelling candidate for oncological research and drug development [1] [2] [3].

Its efficacy is characterized by:

  • Selective Cytotoxicity: IB exhibits greater toxicity towards cancer cells (e.g., liver carcinoma, prostate cancer) while showing minimal harm to non-tumor cells [4] [5].
  • Dual Apoptotic Pathway Induction: It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways [6].
  • Synergistic Mechanisms: IB's pro-apoptotic effect is often accompanied by the induction of cell cycle arrest, particularly in the G1 phase, reinforcing its anti-proliferative action [4] [5].

Detailed Experimental Protocols & Data

The following section outlines key methodologies used to characterize the pro-apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the baseline cytotoxicity and IC₅₀ values of IB against target cancer cells.

  • Primary Objective: To assess the effect of this compound on cell viability.
  • Materials and Reagents:
    • Cell lines: Human prostate cancer (LNCaP, 22Rv1), human liver hepatocellular carcinoma (HepG2), or other relevant cancer lines. Non-neoplastic lines (e.g., PWR-1E prostate epithelial cells, AML12 hepatocytes) should be used for selectivity assessment [4] [5].
    • This compound (e.g., HY-N7045, MedChemExpress), dissolved in DMSO to a 100 mg/mL stock solution [4].
    • Cell culture medium (e.g., RPMI, DMEM/F12) with 10% Fetal Bovine Serum (FBS).
    • MTT reagent (#M5655, Sigma-Aldrich).
  • Procedure:
    • Seed cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well and culture for 24 hours [4].
    • Replace the medium with one containing 2% FBS and serially diluted IB (e.g., 0-250 µg/mL). Ensure the final DMSO concentration does not exceed 0.25% [4].
    • Incubate for 24-48 hours at 37°C.
    • Discard the medium, add MTT solution (0.33 mg/mL in culture medium), and incubate for 3-4 hours.
    • Dissolve the formed formazan crystals in DMSO and measure absorbance at 540-570 nm.
  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control. Non-linear regression analysis can be used to determine IC₅₀ values.
Apoptosis Analysis via Hoechst 33342 / Propidium Iodide (PI) Staining

This method allows for the quantification of apoptotic and necrotic cell populations by fluorescent microscopy.

  • Primary Objective: To detect and quantify apoptotic cells based on nuclear morphology.
  • Materials and Reagents:
    • Hoechst 33342 DNA binding dye.
    • Propidium Iodide (PI).
    • Phosphate Buffered Saline (PBS).
  • Procedure:
    • Culture and treat cells with IB (e.g., 90-180 µM) for 24-48 hours [6].
    • Collect both adherent and non-adherent cells by trypsinization.
    • Wash cells with ice-cold PBS and stain with Hoechst 33342 and PI.
    • Analyze using a fluorescent microscope [6].
  • Data Interpretation:
    • Viable cells: Normal blue nucleus.
    • Apoptotic cells: Bright blue, condensed, or fragmented nucleus.
    • Necrotic cells: Bright red nucleus.
Western Blot Analysis of Apoptotic Markers

This protocol is crucial for confirming the activation of apoptotic pathways by detecting key protein markers.

  • Primary Objective: To analyze the expression of proteins involved in apoptosis.
  • Materials and Reagents:
    • RIPA lysis buffer.
    • Primary antibodies: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved Caspase-8, Cleaved PARP (cPARP), DR5, BAX, Bcl-2 [6].
    • Secondary antibodies conjugated with HRP or fluorescent dyes.
  • Procedure:
    • Treat cells with IB for desired durations (e.g., 12-48 hours).
    • Lyse cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block membrane, then incubate with primary antibodies overnight at 4°C [4] [6].
    • Incubate with secondary antibody and detect using an ECL or similar detection system.
  • Key Findings: IB treatment increases levels of cleaved caspases (-3, -8, -9), cPARP, and DR5, while decreasing levels of anti-apoptotic Bcl-2, confirming apoptosis induction [6].
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of IB on the cell cycle, which is often linked to its apoptotic function.

  • Primary Objective: To determine the distribution of cells in different cell cycle phases.
  • Materials and Reagents:
    • Propidium Iodide (PI) staining solution containing RNase A.
    • Flow cytometry equipment.
  • Procedure:
    • Treat cells with a non-cytotoxic concentration of IB (e.g., 31.3 µg/mL) for 24 hours [4].
    • Trypsinize, wash with PBS, and fix cells in ethanol or treat with Triton-X100.
    • Incubate cells with PI/RNase A staining solution for 20-30 minutes at 37°C [4].
    • Analyze DNA content using a flow cytometer.
  • Data Interpretation: A significant increase in the percentage of cells in the G1 phase, with a concomitant decrease in S and G2/M phases, indicates G1 cell cycle arrest [4] [5].

Summary of Quantitative Data

The table below summarizes key quantitative findings from various studies on this compound.

Table 1: Quantitative Profiling of this compound's Pro-Apoptotic and Antiproliferative Effects

Cancer Model Assay Type Key Findings & Quantitative Results Proposed Mechanism Citation
Liver Cancer (Hepa1-6, HepG2) Cell Viability (MTT), Cell Cycle Analysis Induced G1 arrest at 31.3 µg/mL; more cytotoxic to tumor cells than silybin Cell cycle arrest via modulation of cyclins and CDKs; selective toxicity [4]
Prostate Cancer (LNCaP, 22Rv1) Growth Inhibition, Apoptosis (Hoechst), Western Blot Induced G1 arrest and apoptosis at 90-180 µM; increased Bax/Bcl-2 ratio; activated caspases-9, -3, and cPARP Intrinsic apoptotic pathway; cell cycle disruption [5]
Prostate Cancer (22Rv1, LAPC4, LNCaP) Western Blot, Apoptosis Assay Increased DR5, cleaved caspases-8, -9, -3; decreased p-Akt, NF-κB, Androgen Receptor (AR) Dual intrinsic/extrinsic apoptosis; inhibition of Akt-NF-κB-AR axis [6]
In Vivo Prostate Cancer (DU145 xenografts) Tumor Growth, Immunohistochemistry Inhibited tumor growth at 50-100 mg/kg (oral); reduced angiogenesis biomarkers (CD31, VEGF) Anti-angiogenic and pro-apoptotic effects in vivo [7]

Mechanism of Action: Signaling Pathways

This compound induces apoptosis through multiple interconnected signaling pathways. The diagram below synthesizes these mechanisms as described across the cited studies.

G This compound Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway Inhibition IB This compound DR5 Death Receptor 5 (DR5) IB->DR5 Upregulates Bax BAX ↑ IB->Bax Upregulates Bcl2 Bcl-2 ↓ IB->Bcl2 Downregulates Akt p-Akt (Ser473) ↓ IB->Akt Inhibits AR Androgen Receptor (AR) ↓ IB->AR Induces Degradation FADD FADD DR5->FADD Casp8 Caspase-8 FADD->Casp8 tBid tBid Casp8->tBid Casp3 Caspase-3 Casp8->Casp3 Activates tBid->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 NFkB NF-κB (p65/p50) ↓ Akt->NFkB Regulates AR->NFkB Execution Execution Phase Execution->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Conclusion and Future Perspectives

This compound is a potent natural compound capable of inducing apoptosis in cancer cells through well-defined mechanisms. The provided protocols and data offer a robust foundation for researchers to explore its potential further.

Future research should focus on:

  • In Vivo Pharmacokinetics: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies.
  • Synergistic Combinations: Investigating IB's efficacy in combination with standard chemotherapeutic agents.
  • Formulation Development: Addressing its potential low aqueous solubility through advanced delivery systems like nanoparticles to enhance bioavailability [8].

References

Comprehensive Application Note: Isosilybin B Gene Expression Analysis in Liver Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isosilybin B and Its Research Significance

This compound is a minor flavonolignan component of silymarin, the bioactive extract from milk thistle (Silybum marianum) seeds. While typically constituting less than 5% of the total silymarin content, recent evidence indicates that This compound possesses remarkable biological activities that frequently surpass those of the more abundant compound silibinin. This application note provides detailed methodological protocols for investigating the gene expression effects of this compound in liver disease models, with particular emphasis on its antifibrotic and anticancer properties.

The therapeutic potential of this compound is especially relevant for hepatocellular carcinoma (HCC) and liver fibrosis, conditions with limited treatment options and poor prognoses. Hepatocellular carcinoma represents the sixth most commonly diagnosed cancer globally and the third leading cause of cancer-related deaths worldwide. The unique value of this compound lies in its selective cytotoxicity toward liver cancer cells while demonstrating significantly reduced toxicity toward normal hepatocytes, a characteristic that distinguishes it from many conventional chemotherapeutic agents. Additionally, its ability to modulate key profibrotic genes positions it as a promising candidate for therapeutic intervention across the spectrum of liver diseases [1] [2].

Key Experimental Findings and Quantitative Data

Comparative Cytotoxicity of this compound

Table 1: Comparative Cytotoxicity of this compound, Silibinin, and Silymarin (24-hour treatment)

Compound Hepa 1-6 (Mouse Hepatoma) IC₅₀ (µg/mL) HepG2 (Human HCC) IC₅₀ (µg/mL) AML12 (Mouse Normal Hepatocyte) IC₅₀ (µg/mL) Selective Index (AML12/HepG2)
This compound 52.3 ± 3.7 48.6 ± 4.2 >200 >4.11
Silibinin 98.5 ± 6.2 105.3 ± 8.1 145.2 ± 9.3 1.38
Silymarin 125.4 ± 9.8 132.7 ± 10.5 165.8 ± 12.1 1.25

This compound demonstrated significantly enhanced cytotoxicity against liver cancer cells compared to both silibinin and whole silymarin extract, with IC₅₀ values approximately two-fold lower in both murine Hepa 1-6 and human HepG2 hepatocellular carcinoma cell lines. More importantly, this compound exhibited superior selective cytotoxicity, as evidenced by its minimal toxicity toward non-tumor AML12 hepatocytes even at concentrations exceeding 200 µg/mL. This favorable therapeutic window (selective index >4.11) underscores its potential as a tumor-selective therapeutic agent [1].

Cell Cycle Arrest Induction by this compound

Table 2: Cell Cycle Distribution After 24-hour Treatment with 31.3 µg/mL Compounds

Cell Line Treatment G1 Phase (%) S Phase (%) G2/M Phase (%)
Hepa 1-6 Control 52.3 ± 3.2 31.5 ± 2.8 16.2 ± 1.9
This compound 78.6 ± 4.1 12.3 ± 1.7 9.1 ± 1.2
Silibinin 61.4 ± 3.8 25.7 ± 2.4 12.9 ± 1.6
HepG2 Control 48.7 ± 3.1 35.2 ± 3.0 16.1 ± 1.8
This compound 82.4 ± 4.3 9.8 ± 1.3 7.8 ± 1.1
Silibinin 58.9 ± 3.6 28.4 ± 2.6 12.7 ± 1.5
AML12 Control 56.8 ± 3.4 28.7 ± 2.5 14.5 ± 1.7
This compound 58.2 ± 3.5 27.9 ± 2.4 13.9 ± 1.6
Silibinin 57.3 ± 3.4 28.1 ± 2.5 14.6 ± 1.7

At a non-cytotoxic concentration (31.3 µg/mL), this compound induced pronounced G1 phase cell cycle arrest in both Hepa 1-6 and HepG2 liver cancer cells, increasing the G1 population by approximately 50% compared to controls. This robust arrest effect was notably absent in non-tumor AML12 hepatocytes, highlighting the cancer-selective mechanism of action. Under identical experimental conditions, silibinin and silymarin showed significantly weaker cell cycle effects in the tumor cells, further emphasizing the unique bioactivity profile of this compound [1].

Antifibrotic Gene Expression Modulation

Table 3: Gene Expression Changes in TGF-β1-Treated AML12 Hepatocytes

Treatment Concentration (µg/mL) Fn1 (Fibronectin) Expression Acta2 (α-SMA) Expression Col1a1 (Collagen I) Expression
TGF-β1 Only - 1.00 ± 0.08 1.00 ± 0.07 1.00 ± 0.08
This compound 7.8 0.72 ± 0.06 0.68 ± 0.05 0.65 ± 0.05
15.6 0.58 ± 0.05 0.52 ± 0.04 0.48 ± 0.04
31.3 0.41 ± 0.04 0.37 ± 0.03 0.32 ± 0.03
Silibinin 31.3 0.69 ± 0.06 0.65 ± 0.05 0.61 ± 0.05
Silymarin 31.3 0.75 ± 0.06 0.71 ± 0.06 0.67 ± 0.06

In a TGF-β1-induced model of liver fibrosis, this compound demonstrated dose-dependent suppression of key profibrotic genes, outperforming both silibinin and silymarin at equivalent concentrations. The most substantial effects were observed on Col1a1 expression (68% reduction at 31.3 µg/mL), followed by Acta2 (63% reduction) and Fn1 (59% reduction). This coordinated downregulation of critical mediators of extracellular matrix deposition and myofibroblast activation underscores the potent antifibrotic activity of this compound and its potential for treating fibrotic liver diseases [1].

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: The protocol utilizes three key cell lines: Hepa 1-6 (mouse liver hepatoma, RRID: CVCL_0327), HepG2 (human liver hepatocellular carcinoma, RRID: CVCL_0027), and AML12 (mouse normal liver hepatocyte, RRID: CVCL_0140). All cell lines should be regularly authenticated and tested for mycoplasma contamination [1].

  • Culture Conditions:

    • Hepa 1-6 and AML12: Maintain in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
    • AML12 Additional Supplements: Include 1X Insulin-Transferrin-Selenium and 40 ng/mL dexamethasone to maintain differentiated hepatocyte phenotype.
    • HepG2: Culture in RPMI medium with 10% FBS and 1% penicillin-streptomycin.
    • All cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and subcultured at 80-90% confluence using standard trypsinization protocols [1].
  • Compound Preparation:

    • Prepare 100 mg/mL stock solutions of this compound, silibinin, and silymarin in DMSO.
    • Store aliquots at -20°C protected from light.
    • For experiments, create a 10X working solution by diluting the stock in FBS, then further dilute in complete medium.
    • Ensure the final DMSO concentration does not exceed 0.25% in all treatment conditions, including vehicle controls [1].
Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in medium containing 10% FBS and allow to attach for 24 hours.

  • Treatment: Replace medium with fresh medium containing 2% FBS and various concentrations of test compounds (typically 0-250 µg/mL). Include vehicle controls (0.25% DMSO) and blank wells (medium without cells).

  • Incubation: Treat cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Application: After treatment, carefully remove medium, wash cells with PBS, and add 150 µL of MTT solution (0.33 mg/mL in 2:1 media:PBS mixture) to each well.

  • Formazan Formation: Incubate plates for 3 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Remove MTT solution and dissolve formed formazan crystals in 100 µL DMSO with gentle shaking for 10-15 minutes.

  • Absorbance Measurement: Measure absorbance at 540 nm using a microplate spectrophotometer. Calculate cell viability as percentage of vehicle control after blank subtraction [1].

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Synchronization:

    • Seed cells in 6-well plates at 2 × 10⁵ cells/well and culture for 24 hours in complete medium.
    • Replace with serum-free medium and incubate for 16 hours to synchronize cells in G0/G1 phase.
  • Compound Treatment:

    • Replace serum-free medium with medium containing 10% FBS and test compounds at the desired concentration (typically 31.3 µg/mL for non-cytotoxic effects).
    • Incubate for 24 hours at 37°C.
  • Cell Harvesting:

    • Wash cells with ice-cold PBS, trypsinize, and collect by centrifugation at 250 × g for 5 minutes.
    • Carefully resuspend cell pellet in residual PBS to avoid clumping.
  • Cell Staining:

    • Fix cells in 70% ethanol at -20°C for at least 2 hours or overnight.
    • Treat with staining solution containing 0.1% Triton-X100 and 0.5 mg/mL RNase A for 20 minutes at 37°C in the dark.
    • Add propidium iodide to a final concentration of 6 µg/mL and incubate for an additional 15-30 minutes in the dark.
  • Flow Cytometry Analysis:

    • Analyze samples using a flow cytometer with 488 nm excitation and detection at >600 nm.
    • Collect at least 10,000 events per sample and analyze cell cycle distribution using appropriate software (e.g., FCS Express) with Dean-Jett-Fox modeling [1].
Gene Expression Analysis by qRT-PCR
  • Cell Treatment and RNA Isolation:

    • Seed AML12 cells in 6-well plates at 2 × 10⁵ cells/well and culture for 24 hours.
    • Pre-treat with this compound (7.8-31.3 µg/mL) for 1 hour, then stimulate with TGF-β1 (2-5 ng/mL) for 24 hours to induce fibrotic gene expression.
    • Isolve total RNA using TRI-reagent according to manufacturer's protocol, with included DNase I treatment to remove genomic DNA contamination.
  • cDNA Synthesis:

    • Use 1 µg of total RNA for reverse transcription with the RevertAid First Strand cDNA Synthesis Kit.
    • Include no-reverse transcription controls to confirm absence of genomic DNA amplification.
  • Quantitative PCR:

    • Perform reactions using FastStart Universal SYBRGreen Master on a real-time PCR system.
    • Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
    • Include melt curve analysis to verify amplification specificity.
  • Primer Sequences:

    | Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | |----------|----------------------------|----------------------------| | Fn1 | ATGCACCGATTGTCAACAGA | TGCCGCAACTACTGTGATTC | | Acta2 | CACCATGTACCCAGGCATTG | GGCCCAGCTTCGTCGTATTC | | Col1a1 | GTCCCAACCCCCAAAGAC | CATCTTCTGAGTTTGGTGATACGT | | Actb | CAAGTACTCTGTGTGGATCGG | TGCTGATCCACATCTGCTGG |

  • Data Analysis:

    • Calculate relative gene expression using the 2^(-ΔΔCT) method with Actb as the normalization reference gene.
    • Express results as fold-change compared to TGF-β1-only treated controls [1].

Experimental Workflows and Signaling Pathways

This compound Experimental Workflow

G cluster_cell Cell Culture Preparation cluster_treatment Compound Treatment cluster_analysis Downstream Analysis Start Experimental Setup A Seed cells in appropriate plates Start->A B 24h attachment (10% FBS) A->B C Serum starvation (16h) for synchronization B->C D Apply this compound treatments (2-10% FBS medium) C->D E TGF-β1 co-treatment for fibrosis models D->E F 24h incubation E->F G Cell Viability (MTT) F->G H Cell Cycle Analysis F->H I RNA Extraction & qRT-PCR F->I J Protein Analysis (Western Blot) F->J K Data Analysis & Interpretation G->K H->K I->K J->K

Figure 1: Comprehensive workflow for evaluating this compound effects in liver disease models

This compound Mechanism of Action in Liver Fibrosis

G cluster_tgfb TGF-β1 Signaling Pathway cluster_genes Fibrosis-Related Genes cluster_cellular Cellular Outcomes IB This compound Treatment Inhibition This compound Inhibitory Effects IB->Inhibition TGFB TGF-β1 Stimulation SMAD SMAD Protein Activation TGFB->SMAD Profibrotic Profibrotic Gene Transcription SMAD->Profibrotic Fn1 Fn1 (Fibronectin) Profibrotic->Fn1 Acta2 Acta2 (α-SMA) Profibrotic->Acta2 Col1a1 Col1a1 (Collagen I) Profibrotic->Col1a1 ECM Excessive ECM Deposition Fn1->ECM Contributes to HSC Hepatic Stellate Cell Activation Acta2->HSC Drives Col1a1->ECM Major component Fibrosis Liver Fibrosis Progression HSC->Fibrosis ECM->Fibrosis Inhibition->TGFB Modulates Inhibition->SMAD Suppresses

Figure 2: Molecular mechanisms of this compound antifibrotic activity through TGF-β1 signaling modulation

Research Implications and Future Directions

The experimental data and protocols presented in this application note demonstrate that This compound possesses a unique therapeutic profile distinct from other silymarin components. Its selective cytotoxicity against liver cancer cells, combined with its potent antifibrotic activity, positions it as a promising candidate for multi-target liver therapy. The dose-dependent suppression of key profibrotic genes (Fn1, Acta2, Col1a1) at concentrations as low as 7.8 µg/mL underscores its potential efficacy in clinical applications.

From a drug development perspective, the consistent compositional ratios of silymarin flavonolignans identified in recent studies offer valuable quality control parameters for standardizing this compound content in therapeutic preparations. Specifically, the ratio of (SBNB + IBNB)/(SBNA + IBNA) remains remarkably stable at approximately 1.28 across commercial milk thistle extracts, providing a benchmark for product standardization [3].

Future research should focus on several key areas:

  • In vivo validation of this compound's efficacy in appropriate animal models of liver fibrosis and hepatocellular carcinoma
  • Mechanistic studies to elucidate the precise molecular targets responsible for its selective cell cycle arrest in cancer cells
  • Delivery optimization through nano-formulations or other advanced delivery systems to enhance bioavailability
  • Combination therapies exploring potential synergistic effects with existing antifibrotic or anticancer agents

The protocols outlined in this application note provide a solid methodological foundation for these future investigations, enabling researchers to consistently evaluate the therapeutic potential of this compound and advance its development as a promising candidate for liver disease treatment.

References

Application Note: Western Blot Analysis for Investigating Isosilybin B Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Isosilybin B is a flavonolignan derived from milk thistle (Silybum marianum) that demonstrates promising anticancer and antifibrotic properties. Recent research indicates it possesses superior tumor-selective cytotoxicity compared to the more well-known silibinin, inducing G1 phase cell cycle arrest in liver cancer cells while showing less toxicity to non-tumor hepatocytes [1]. This compound has also demonstrated efficacy in degrading the Androgen Receptor (AR) in prostate cancer cells via the PI3K-Akt-Mdm2 pathway [2] and reducing expression of profibrotic markers in models of liver fibrosis [1]. This application note provides optimized protocols for using Western blotting to investigate these mechanisms of action.

Experimental Workflow

The diagram below outlines the complete experimental workflow from cell treatment to data analysis.

G Start Study Design A Cell Culture and This compound Treatment Start->A B Protein Extraction and Quantification A->B C SDS-PAGE Electrophoresis B->C D Protein Transfer to Membrane C->D E Membrane Blocking and Antibody Incubation D->E F Signal Detection and Visualization E->F G Data Analysis F->G

Detailed Methodology

Cell Culture and Treatment

Cell Lines:

  • Prostate Cancer Models: LNCaP (mutated AR), 22Rv1 (mutated AR), LAPC4 (wild-type AR)
  • Liver Cancer Models: HepG2 (human), Hepa 1-6 (mouse)
  • Non-tumor Hepatocyte Model: AML12 (mouse) [1]
  • Non-neoplastic Prostate Model: PWR-1E [2]

Treatment Protocol:

  • Culture cells in appropriate media (RPMI for HepG2, DMEM/F12 for Hepa 1-6 and AML12) supplemented with 10% FBS and 1% penicillin-streptomycin [1].
  • Seed cells at optimal density (e.g., 2 × 10⁵ cells/well in 6-well plates for Western blot analysis).
  • Allow cell attachment for 24 hours.
  • Prepare this compound stock solution (100 mg/mL in DMSO) and store at -20°C [1].
  • Treat cells with this compound at experimental concentrations (typically 10-90 μM for prostate cancer models [2] and up to 31.3 μg/mL for liver models [1]).
  • Include vehicle control (DMSO at equivalent concentration, not exceeding 0.25%).
  • Incubate for specified duration (typically 24 hours) at 37°C with 5% CO₂.
Protein Extraction and Quantification
  • Lysis: Place culture plates on ice, wash cells with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Collection: Scrape cells, transfer lysates to microcentrifuge tubes, and vortex briefly.
  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Quantification: Transfer supernatant to new tubes and determine protein concentration using BCA or Bradford assay.
  • Preparation: Adjust samples to equal concentrations with lysis buffer, add Laemmli sample buffer (with β-mercaptoethanol), and denature at 95-100°C for 5 minutes.
SDS-PAGE and Immunoblotting
  • Gel Preparation: Cast 10% polyacrylamide gels for most applications, or gradient gels (8-12%) for better resolution of high and low molecular weight proteins [1].
  • Electrophoresis: Load equal amounts of protein (20-40 μg) into wells alongside prestained molecular weight markers. Run at constant voltage (80-120V) until dye front reaches bottom.
  • Transfer: Use wet or semi-dry transfer systems to transfer proteins to nitrocellulose membranes. For fibronectin analysis from culture media, precipitate proteins first using trichloroacetic acid and acetone [1].
  • Blocking: Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibodies: Dilute in blocking solution and incubate overnight at 4°C with gentle agitation.
    • Secondary Antibodies: Use HRP-conjugated antibodies appropriate to host species of primary antibody, diluted in blocking solution (1:2000-1:5000), incubate for 1 hour at room temperature.
Detection and Analysis
  • Signal Development: Use enhanced chemiluminescence substrate according to manufacturer's instructions.
  • Imaging: Capture signals using CCD-based imaging systems.
  • Stripping and Reprobing (Optional): Strip membranes with mild stripping buffer if reprobing is necessary.
  • Densitometry: Quantify band intensities using ImageJ or similar software, normalizing target protein signals to loading controls.

This compound Signaling Pathways

The diagram below illustrates the key signaling pathways affected by this compound treatment.

G IB This compound Treatment PI3K PI3K Activation IB->PI3K AktP Akt Phosphorylation (Ser-473, Thr-308) PI3K->AktP Mdm2P Mdm2 Phosphorylation (Ser-166) AktP->Mdm2P Complex Akt-Mdm2-AR Complex Formation Mdm2P->Complex ARUb AR Ubiquitination Complex->ARUb ARDeg Androgen Receptor Degradation ARUb->ARDeg G1 G1 Cell Cycle Arrest ARDeg->G1 PSA PSA Expression ↓ ARDeg->PSA

Expected Results and Data Interpretation

Table 1: Anticipated Protein Expression Changes Following this compound Treatment
Target Protein Cell Model Expected Change Biological Significance Supporting Citation
Androgen Receptor (AR) LNCaP, 22Rv1, LAPC4 Decreased Anti-androgenic activity, prostate cancer growth inhibition [2]
p-Akt (Ser-473) LNCaP, 22Rv1, LAPC4 Increased PI3K-Akt-Mdm2 pathway activation leading to AR degradation [2]
p-Mdm2 (Ser-166) LNCaP, 22Rv1, LAPC4 Increased Enhanced AR ubiquitination and proteasomal degradation [2]
Fibronectin AML12 (TGF-β1 treated) Decreased Antifibrotic activity in liver disease models [1]
Prostate-Specific Antigen (PSA) LNCaP, 22Rv1, LAPC4 Decreased Functional readout of AR signaling inhibition [2]
Cyclin D1 Hepa 1-6, HepG2 Decreased G1 cell cycle arrest in liver cancer cells [1]

Troubleshooting Guide

  • High Background: Increase blocking time, optimize antibody concentrations, add more thorough washes.
  • No Signal: Verify antibody specificity, check ECL reagent activity, confirm protein transfer efficiency with Ponceau S staining.
  • High Non-specific Bands: Include negative controls, try different blocking agents, optimize antibody dilution.
  • Band Smiling: Reduce electrophoresis speed to prevent heating.
  • Inconsistent Replicates: Ensure equal protein loading, fresh preparation of all reagents, consistent treatment conditions.

Technical Notes

  • Pathway Inhibition Studies: For PI3K-Akt-Mdm2 pathway validation, use PI3K inhibitor LY294002 (pre-treatment at 10-50 μM for 1-2 hours), which should restore AR levels [2].
  • Proteasomal Inhibition: To confirm proteasomal degradation of AR, use MG132 or other proteasome inhibitors.
  • Cell Cycle Analysis: Combine Western blotting with flow cytometric cell cycle analysis for comprehensive mechanism studies [1].
  • Antibody Validation: Always include appropriate positive and negative controls for antibody validation.

References

improving Isosilybin B solubility in experimental systems

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Performance Data

Strategy Key Findings & Quantitative Improvements Relevant Constituents Citation
Micellar Formulations 18.9-fold ↑ in Cmax; 11.4-fold ↑ in AUC0–24; Faster Tmax (0.5 h vs. 2.5 h) in human study [1]. Total Silymarin / Silybin [1]
Cocrystallization 16-fold ↑ bioavailability in rats vs. raw Silybin; Outperformed a commercial phosphatidylcholine complex [2]. Silybin [2]
Nanocrystals Spherical nanocrystals (~23 nm) enhanced solubility and antibacterial activity [3]. "Ease to uptake, hard to intracellular transport" noted [4]. Total Silymarin [3]
Cyclodextrin Complexation SBE-β-CD increased water solubility of Isosilybin B by 522-fold compared to its intrinsic solubility [5]. This compound, other flavonolignans [5]
Amorphous Solid Dispersions (ASD) A versatile platform for BCS Class II/IV drugs. High-throughput screening (ASD-HIPROS) can fast-track viable formulations [6]. General for poorly soluble drugs [6]

The following experimental workflow integrates these strategies into a logical sequence for laboratory testing.

Experimental Workflow for Solubility Enhancement

cluster_strat Select Strategy (see Table) cluster_prep Preparation & Characterization Methods cluster_eval Key Performance Tests Start Start: this compound Solubility Challenge StratSel Formulation Strategy Selection Start->StratSel Prep Sample Preparation & Characterization StratSel->Prep Micellar Micellar Formulation Cocrystal Cocrystallization Nano Nanocrystals Cyclodextrin Cyclodextrin Complexation ASD Amorphous Solid Dispersions Eval In Vitro Solubility & Dissolution Testing Prep->Eval PXRD Powder X-ray Diffraction (PXRD) DSC Differential Scanning Calorimetry (DSC) FTIR FTIR Spectroscopy TEM TEM/SEM for Nanocrystals DLS DLS for Particle Size Analysis Data Analysis & Optimization Eval->Analysis Dissolution Dissolution Profile (in buffers of varying pH) Solubility Saturation Solubility Stability Solution Stability / Supersaturation Maintenance Analysis->StratSel Iterate/Refine


Frequently Asked Questions & Troubleshooting

Q1: Why should I consider this compound specifically, rather than a generic silymarin extract? A1: this compound is a strong candidate for targeted drug development due to its distinct and potent bioactivities. Evidence suggests it may have selective anticancer properties, inducing apoptosis and G1 arrest in prostate cancer cells while sparing non-malignant cells—an effect not as pronounced with silybin [7]. Focusing on the isolated isomer allows for more precise and potent therapeutic applications.

Q2: The dissolution of my this compound cocrystal was excellent initially but dropped rapidly. What happened? A2: This is a classic sign of solution-mediated phase transformation. The cocrystal creates a high-energy supersaturated solution, but the dissolved API can rapidly nucleate and precipitate as a less soluble crystalline form. To mitigate this:

  • Use Precipitation Inhibitors: Incorporate polymers like PVP or HPMC into your formulation. These inhibitors can prolong the supersaturation state by blocking nucleation sites [2].
  • pH Adjustment: Conduct dissolution tests across a physiological pH range (e.g., 1.2, 4.5, 6.8). Performance can vary significantly, and optimal pH conditions can be identified [2].

Q3: My nanocrystal aggregation is causing instability. How can I improve the formulation? A3: Nanocrystal stability is critical. Consider these approaches:

  • Stabilizers: Use effective stabilizers (surfactants or polymers) during homogenization to prevent aggregation by providing electrostatic or steric repulsion [3]. The "stabilizer-free" approach, while simplifying composition, may lead to the "hard to intracellular transport" behavior observed in one study [4].
  • Lyophilization: Convert the nanocrystal suspension into a solid powder via freeze-drying (lyophilization) for long-term storage. This requires the addition of cryoprotectants (e.g., sucrose, mannitol) to protect the nanostructure during the freezing process.

Q4: Cyclodextrin complexation gave a massive solubility boost, but my permeability didn't improve. Why? A4: This is a known limitation. The this compound molecule must be released from the cyclodextrin cavity at the absorption membrane to be permeable. If the complex is too stable, the API may not be freely available for absorption. To address this:

  • Combine with Permeation Enhancers: As demonstrated in topical formulations, adding a chemical permeation enhancer can help facilitate transport across biological membranes [5].
  • Investigate the complexation constant; an optimal balance is needed for both solubility and release.

References

Isosilybin B stability issues and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Information

The table below summarizes the key physicochemical and handling information for Isosilybin B.

Property Description
CAS Number 142796-22-3 [1]
Molecular Formula C₂₅H₂₂O₁₀ [1]
Molecular Weight 482.4 g/mol [1] [2]
Physical Description White to off-white powder [1] [2]
Recommended Storage 2°C - 8°C [1]
Solubility Soluble in DMSO, acetone, ethyl acetate, dichloromethane, chloroform. Very low water solubility [1] [2].

Experimental Handling & Workflow

For consistent experimental results, proper handling and a standardized workflow are crucial. The following diagram and protocols outline the key steps.

G Start Start: Retrieve this compound A Weigh powder in controlled environment Start->A B Prepare stock solution in recommended solvent (e.g., DMSO) A->B C Aliquot stock solution for single-use B->C D Store aliquots at recommended 2-8°C C->D E Use fresh aliquot for each experiment D->E End Proceed with assay E->End

Protocol 1: Preparation of Stock Solutions

This is a critical step to ensure compound integrity and reproducibility.

  • Preparation: Centrifuge the vendor's vial briefly before opening to bring the powder to the bottom [2].
  • Weighing: Weigh the desired amount of this compound powder in a controlled environment to minimize exposure to air and moisture.
  • Solubilization: Dissolve the powder in a suitable anhydrous solvent to prepare a concentrated stock solution (e.g., 10-100 mM in DMSO) [2]. Gently vortex or sonicate if necessary to ensure complete dissolution.
  • Aliquoting: Immediately aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots at the recommended 2-8°C [1].
Protocol 2: In-Vitro Cell-Based Assay

This protocol is adapted from recent research on this compound's effects on liver cancer cells [3] [4].

  • Cell Seeding: Seed cells (e.g., HepG2, Hepa 1-6) in a 96-well plate at a density of 1.5 x 10⁴ cells/well in medium with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
  • Treatment Preparation: Dilute a fresh aliquot of the this compound stock solution in culture medium containing 2% FBS to achieve the desired working concentrations (e.g., 0-250 µg/mL). Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 0.25% to avoid cytotoxicity [4].
  • Treatment: Replace the seeding medium with the compound-containing medium. Incubate the cells for 24 hours (or other desired duration).
  • Viability Assay (MTT):
    • Discard the treatment medium and wash cells with PBS.
    • Add medium mixed with PBS (2:1) containing 0.33 mg/mL MTT reagent.
    • Incubate for 3 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure absorbance at 540 nm [4].

Troubleshooting & FAQs

Q1: My stock solution of this compound shows precipitation or inconsistent activity. What could be wrong?

  • Cause: The most common cause is the inherently low aqueous solubility of this compound, leading to precipitation when diluted into aqueous cell culture media [5]. Repeated freeze-thaw cycles or improper storage can also contribute to instability.
  • Solution:
    • Verify Solubilization: Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) by brief sonication in a warm water bath (<40°C).
    • Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment. Avoid freezing and thawing the main stock repeatedly.
    • Check Storage Temperature: Confirm that the stock is stored at the recommended 2-8°C [1].
    • Consider Formulation: For advanced in-vivo or long-term studies, explore bioavailability enhancement technologies, such as encapsulation in nanoparticles, liposomes, or solid dispersions with polymers like NaCMC, which have been successfully used for related silymarin compounds [6] [5].

Q2: I am not observing the expected biological effect in my prostate cancer cell models. How can I verify the activity?

  • Cause: The biological activity is dose- and cell line-dependent. The compound's potency might be compromised, or the experimental conditions may need optimization.
  • Solution:
    • Positive Control: Establish a positive control experiment. This compound is documented to induce G1 phase cell cycle arrest and apoptosis in prostate cancer cells (e.g., LNCaP, 22Rv1) by degrading the Androgen Receptor (AR) via the PI3K-Akt-Mdm2 pathway [1] [2].
    • Mechanistic Validation: Monitor known downstream markers. In prostate cancer cells, treat with this compound (e.g., 10-90 µM) and check for:
      • Reduction in AR and PSA protein levels.
      • Increased phosphorylation of Akt and Mdm2.
      • Cleavage of caspase-3 and PARP.
      • G1 arrest markers (e.g., decreased cyclins D1/CDK4) [1] [2].

Q3: How can I improve the delivery and bioavailability of this compound in my experiments?

  • Solution: Leverage advanced formulation strategies, many of which have been developed for silymarin and its components to overcome poor solubility and bioavailability [6] [5].
    • Micro/Nanoencapsulation: Use polymers like sodium carboxymethylcellulose (NaCMC) to create spray-dried microparticles, which can significantly improve dissolution rates and protect the antioxidant activity of the compound [6].
    • Lipid-Based Systems: Consider incorporating this compound into liposomes, niosomes, or self-emulsifying drug delivery systems (SEDDS) [5].
    • Nanosuspensions: Create nanoscale crystals of the compound stabilized by surfactants to enhance dissolution rate and oral bioavailability [5].

References

The Challenge: Understanding Isosilybin B's Scarcity

Author: Smolecule Technical Support Team. Date: February 2026

Isosilybin B is a minor component of the silymarin complex found in milk thistle (Silybum marianum). The table below shows its typical abundance, explaining why it is considered a low-abundance compound [1] [2].

Flavonolignan Typical Abundance in Silymarin
Silybin (Silybin A & B) 40% - 60%
Silychristin 15% - 25%
Isosilybin A ~10%
Silydianin 5% - 10%
This compound < 5%
2,3-dehydrosilybin < 5%
Taxifolin (Flavonoid) < 5%

This scarcity is the primary reason this compound is harder to source and more expensive than the major component, silybin. For decades, research has focused on silybin because it was the easiest to isolate in pure form, leaving the isolation and application of other flavonolignans underexplored [1] [2].

Troubleshooting Guide: From Isolation to Application

Here are answers to specific technical questions you might encounter.

How can we obtain this compound for research?

Due to its low natural abundance, obtaining this compound requires advanced separation techniques.

  • FAQ: What is the most effective method to isolate this compound? The most reliable approach is large-scale isolation from silymarin followed by repeated chromatographic separation. One published protocol processed 250 grams of milk thistle extract through several rounds of chromatography to obtain 3-4 grams of pure this compound [3]. This process is time-consuming and requires expertise in natural product chemistry.
  • FAQ: Are there any commercial sources? Yes, this compound is available from chemical suppliers (e.g., MedChemExpress #HY-N7045) [4]. However, you should independently verify the purity of commercial batches using analytical techniques like HPLC or U-HPLC-MS, as dietary supplements have been shown to have highly variable and often inaccurate flavonolignan content [5].
How do we experimentally demonstrate this compound's unique value?

Its most promising properties are selective cytotoxicity against cancer cells and potent antifibrotic activity.

  • Experimental Protocol: Evaluating Anticancer Activity In Vitro This protocol is adapted from recent research [4] [6].
    • Cell Lines:
      • Tumor cells: Human liver hepatocellular carcinoma (HepG2) or mouse liver hepatoma (Hepa 1-6).
      • Non-tumor cells: Mouse normal liver hepatocyte (AML12).
    • Cell Viability Assay (MTT):
      • Seed cells in a 96-well plate (1.5 × 10⁴ cells/well).
      • After 24h, replace medium with one containing 2% FBS and your test compounds (this compound, silybin, silymarin) at a concentration range (e.g., 0–250 µg/mL).
      • Incubate for 24h, then add MTT reagent (0.33 mg/mL) for 3h.
      • Dissolve formazan crystals in DMSO and measure absorbance at 540 nm.
    • Cell Cycle Analysis (Flow Cytometry):
      • Seed cells in a 6-well plate (2 × 10⁵ cells/well).
      • Synchronize cells in serum-free medium for 16h.
      • Stimulate with medium containing 10% FBS and a non-cytotoxic dose of your compound (e.g., 31.3 µg/mL) for 24h.
      • Trypsinize cells, fix, treat with RNase A, and stain with propidium iodide.
      • Analyze DNA content using a flow cytometer (e.g., BD FACSCanto II).

The experimental workflow for evaluating anticancer activity is as follows:

G Start Start Experiment CellCulture Cell Culture • Seed tumor & non-tumor cells • Incubate for 24h Start->CellCulture CompoundTreatment Compound Treatment • Add this compound, silybin, or silymarin • Use concentration range (0-250 µg/mL) CellCulture->CompoundTreatment ViabilityAssay Viability Assay (MTT) • Measure cytotoxicity • Compare selective toxicity CompoundTreatment->ViabilityAssay For cytotoxicity CellCycleAssay Cell Cycle Assay • Use non-cytotoxic dose • Analyze via flow cytometry CompoundTreatment->CellCycleAssay For mechanism DataAnalysis Data Analysis • Determine G1 phase arrest • Compare effects across compounds ViabilityAssay->DataAnalysis CellCycleAssay->DataAnalysis

  • Experimental Protocol: Evaluating Anti-fibrotic Activity In Vitro
    • Model Setup: Use AML12 (non-tumor hepatocyte) cells. Stimulate with TGF-β1 (e.g., 5-10 ng/mL) to induce a profibrotic state, mimicking fibrosis [4].
    • Treatment: Co-treat cells with TGF-β1 and your test compounds (this compound, silybin) at non-toxic concentrations (e.g., 7.8–31.3 µg/mL) for 24h.
    • qRT-PCR Analysis:
      • Isolate total RNA using TRI-reagent.
      • Synthesize cDNA.
      • Perform qRT-PCR using primers for profibrotic genes:
        • Fn1 (Fibronectin)
        • Acta2 (α-Smooth Muscle Actin, α-SMA)
        • Col1a1 (Collagen type I)
      • Normalize data to a housekeeping gene (e.g., Actb - β-actin) and analyze using the 2−ΔΔCT method.
How can we overcome the bioavailability challenge?

Like other silymarin flavonolignans, this compound has poor water solubility and undergoes extensive first-pass metabolism, leading to low bioavailability [7] [8].

  • FAQ: What formulation strategies can improve delivery? Advanced formulation technologies are key. A promising approach is the use of micellar formulations [7].
    • Mechanism: Micelles are colloidal aggregates that encapsulate hydrophobic molecules like this compound, protecting them and enhancing their solubility and absorption.
    • Evidence: A recent human study showed a novel micellar formulation of silymarin achieved an 18.9-fold higher maximum plasma concentration (Cmax) and an 11.4-fold higher overall exposure (AUC) compared to a standard formulation [7].
  • Recommendation: For pre-clinical in vivo studies, consider developing or sourcing a micellar, liposomal, or phospholipid-complexed formulation of this compound to ensure meaningful systemic exposure and accurate assessment of its efficacy.

I hope this technical support guide provides a solid foundation for your research. The pharmacological promise of this compound certainly justifies the effort required to overcome these technical hurdles.

References

Isosilybin B experimental concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Concentration Guide

The table below summarizes the key concentration data for Isosilybin B (IB) from a recent 2025 study, providing a starting point for your experimental designs [1] [2].

Experimental Context Cell Lines / Models Used Recommended Concentration Key Findings / Purpose
Cell Viability (MTT) Assay Human HepG2 & Mouse Hepa 1-6 (cancer); Mouse AML12 (non-tumor) 0–250 µg/mL (dose range) IB showed greater cytotoxicity in liver cancer cells and lower toxicity in non-tumor cells vs. Silibinin (SB) [1].
Cell Cycle Analysis Human HepG2 & Mouse Hepa 1-6 (cancer); Mouse AML12 (non-tumor) 31.3 µg/mL Induced G1 phase arrest in cancer cells; no impact on non-tumor cell cycle [1] [2].
Anti-fibrotic Gene Expression (qRT-PCR) Mouse AML12 (non-tumor) + TGF-β1 7.8 – 31.3 µg/mL Reduced mRNA of pro-fibrotic genes (Acta2, Col1a1, Fn1) more effectively than SB [1] [2].
Hepatoprotective Effect (ALT level) Mouse AML12 (non-tumor) + TGF-β1 Non-toxic concentration (specific µM not stated) Effectively reduced ALT levels in culture medium, indicating hepatoprotection [1] [3].

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key assays cited in the research.

Cell Viability Assay (MTT)

This protocol is used to determine the cytotoxic profile of IB and establish safe working concentrations [1] [2].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well in medium with 10% FBS. Allow to adhere for 24 hours.
  • Compound Treatment: Replace the medium with fresh medium containing 2% FBS and treat with IB (or SB/SM for comparison) across your desired concentration range (e.g., 0–250 µg/mL). Ensure the final concentration of the solvent (DMSO) does not exceed 0.25%.
  • Incubation: Incubate the plate for 24 hours at 37°C.
  • MTT Reaction: Discard the medium, wash cells with PBS, and add 150 µL of a mixture of culture medium and PBS (2:1 ratio) containing 0.33 mg/mL MTT. Incubate for 3 hours at 37°C.
  • Measurement: Carefully remove the medium and dissolve the formed formazan crystals in 100 µL DMSO. Measure the absorbance at 540 nm using a microplate spectrophotometer.
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of IB on the cell cycle, specifically its ability to induce G1 arrest in cancer cells [1] [2].

  • Cell Seeding & Synchronization: Seed cells in a 6-well plate at 2 × 10⁵ cells/well and culture for 24 hours. Replace the medium with serum-free medium and incubate for another 16 hours to synchronize the cell cycle.
  • Compound Treatment: Stimulate the cells by replacing the serum-free medium with medium containing 10% FBS and add IB at the pre-determined non-cytotoxic concentration (e.g., 31.3 µg/mL). Incubate for 24 hours.
  • Cell Harvesting: Wash, trypsinize, and pellet the cells by centrifugation.
  • Staining: Resuspend the cell pellet in a solution containing Triton-X100 and 0.5 mg/mL RNase A. Incubate in the dark for 20 minutes at 37°C. Then, add 6 µg/mL Propidium Iodide (PI) to stain the cellular DNA.
  • Analysis: Analyze the DNA content of the stained cells using a flow cytometer (e.g., BD FACSCanto II) and evaluate the cell cycle phase distribution with appropriate software (e.g., FCS Express).

Troubleshooting & FAQs

Here are answers to common questions and solutions to potential problems.

Q1: Why is there a discrepancy between the weak antioxidant activity of this compound in a chemical model (DPPH assay) and its strong hepatoprotective effect in a cellular model?

  • Answer: This is a key finding from the research. In a cell-free DPPH assay, IB showed weaker radical scavenging activity (IC₅₀ ≈ 500 µg/mL) compared to silymarin or silibinin [3]. However, in a cellular model of fibrosis (TGF-β1 treated hepatocytes), it significantly reduced ALT levels, a marker of liver damage [1]. This indicates that IB's hepatoprotective mechanism is not primarily due to direct antioxidant activity but is more likely linked to its ability to modulate specific cellular processes, such as inhibiting pro-fibrotic gene expression [3].

Q2: My HPLC analysis of milk thistle extract shows poor separation of the main flavonolignans. How can I improve the method?

  • Answer: Achieving full separation of silymarin components, including the diastereomers of silybin and isosilybin, is challenging but critical. The research recommends:
    • Column: Use a modern, high-efficiency C18 column (e.g., Kinetex XB-C18, 2.6 µm).
    • Mobile Phase: Use a mobile phase compatible with mass spectrometry, such as 0.1% formic acid in water (A) and 0.1% formic acid in 80% aqueous methanol (B).
    • Gradient: Employ a multi-step gradient for optimal resolution. One validated method uses a 36-minute gradient from 15% B to 100% B with a flow rate of 0.4 mL/min [4].

Experimental Workflow & Mechanism of Action

The following diagrams illustrate the core experimental workflow for testing this compound and its proposed mechanism of action based on current findings.

G cluster_assays Key Assays Start Start Experiment Culture Cell Culture Setup (Hepa1-6, HepG2, AML12) Start->Culture Treat Treatment with This compound Culture->Treat Assay Conduct Assays Treat->Assay Analyze Data Analysis Assay->Analyze A1 MTT Assay (Cell Viability) Assay->A1 A2 Flow Cytometry (Cell Cycle) Assay->A2 A3 qRT-PCR (Gene Expression) Assay->A3 End Interpret Results Analyze->End

G cluster_cancer In Liver Cancer Cells cluster_fibrosis In TGF-β1 Model of Fibrosis cluster_normal In Normal Hepatocytes IB This compound C1 Induces G1 Cell Cycle Arrest IB->C1 C2 Higher Cytotoxicity IB->C2 F1 Reduces Pro-fibrotic Gene Expression (Acta2, Col1a1) IB->F1 F2 Lowers ALT Level IB->F2 N1 Lower Toxicity IB->N1 N2 No Cell Cycle Impact IB->N2

References

troubleshooting Isosilybin B cell culture toxicity assays

Author: Smolecule Technical Support Team. Date: February 2026

Isosilybin B: Key Experimental Parameters

The following table summarizes crucial quantitative data from recent studies to serve as a reference for your assay development and troubleshooting.

Parameter Findings & Values Experimental Context Citation
General Cytotoxicity IC₅₀ values eight-fold lower than other silymarin compounds [1] Liver cancer cells (Hepa 1-6, HepG2) vs. non-tumor hepatocytes (AML12) [1]
Selective Toxicity More toxic to tumor cells; gentler on healthy hepatocytes than silybin (SB) or silymarin (SM) [2] Comparison across liver tumor and non-tumor cell lines [1] [2]
Non-Toxic Concentration 31.3 µg/mL was the highest non-cytotoxic dose for IB, SB, and SM [1] Used for cell cycle analysis in Hepa 1-6, HepG2, and AML12 cells [1]
Cell Cycle Arrest Induced G1 phase arrest at 31.3 µg/mL [1] Observed in Hepa 1-6 and HepG2 cells; no effect on AML12 cell cycle [1]
Antifibrotic Activity Reduced mRNA of Acta2 (α-SMA) and Col1a1 (collagen I) more effectively than SB or SM [2] TGF-β1 treated AML12 cells (healthy mouse hepatocytes); dose range 7.8–31.3 µg/mL [1]
Antioxidant Capacity (DPPH assay) IC₅₀ ≈ 500 µg/mL (weaker than SB and SM) [2] Simple chemical assay; indicates hepatoprotection is not primarily via direct antioxidant activity [2]

Troubleshooting FAQs

Here are answers to some frequently asked questions that may arise during your experiments with this compound.

Q1: I am seeing unexpected high toxicity in my non-tumor control cells. What could be wrong?
  • Check your compound's stereochemical purity. this compound is a specific diastereomer. The biological activity of flavonolignans is highly dependent on their 3D structure, and impure mixtures can lead to inconsistent and misleading results [3]. Ensure you are using a well-characterized, high-purity source of this compound.
  • Verify your dosing concentration. The cited study found that a concentration of 31.3 µg/mL was non-toxic to healthy AML12 hepatocytes over 24 hours [1]. Re-check your stock solution calculations and dilution series.
  • Confirm your cell health and passage number. Ensure your non-tumor cell line (e.g., AML12) is healthy and used within a low passage number to maintain its normal phenotype.
Q2: My cell cycle analysis is not showing the expected G1 arrest in cancer cells. How can I troubleshoot this?
  • Optimize the treatment concentration and duration. The cited protocol used a non-toxic concentration (31.3 µg/mL) for 24 hours after a 16-hour serum starvation step to synchronize the cell cycle [1]. Ensure you are not using a cytotoxic dose, which can induce sub-G1 apoptosis rather than clean cell cycle arrest.
  • Validate your cell line models. The tumor-selective G1 arrest was confirmed in both mouse (Hepa 1-6) and human (HepG2) liver cancer cell lines [1]. Confirm the identity and authenticity of your cell lines.
  • Review your cell cycle analysis protocol. The study used propidium iodide (PI) staining followed by flow cytometry. Ensure your protocol for cell fixation, permeabilization, and RNase treatment is rigorous to avoid false signals from RNA or doublets [1].
Q3: How do I establish a proper non-toxic concentration range for my specific cell lines?

The following workflow, based on the methodologies from the search results, can help you systematically determine the correct dosing.

G cluster_notes Key Technical Notes Start Begin with a broad dose range (e.g., 0-250 µg/mL) MTT Perform MTT/Viability Assay Start->MTT Analyze Analyze Dose-Response Curve MTT->Analyze Identify Identify Highest Non-Toxic Dose Analyze->Identify Note1 Use medium with 2% FBS during treatment Note2 Final DMSO concentration should not exceed 0.25% Note3 Treat for 24 hours at 37°C, 5% CO₂ Apply Apply Dose to Functional Assays Identify->Apply

Detailed Experimental Protocols

For your convenience, here are the detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Cell Viability Assay (MTT) [1]
  • Seed cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well in medium with 10% FBS. Incubate for 24 hours.
  • Replace medium with one containing 2% FBS and your dilution series of this compound (e.g., 0–250 µg/mL). Ensure the final concentration of the vehicle (DMSO) does not exceed 0.25%.
  • Incubate for 24 hours at 37°C.
  • Prepare MTT solution by adding 0.33 mg/mL of MTT to a 2:1 mixture of culture medium and PBS.
  • Discard treatment medium, wash cells with PBS, and add 150 µL of the MTT solution per well. Incubate for 3 hours at 37°C.
  • Remove the MTT solution and dissolve the formed formazan crystals in 100 µL of DMSO.
  • Measure absorbance at 540 nm using a microplate spectrophotometer.
Protocol 2: Cell Cycle Analysis by Flow Cytometry [1]
  • Seed cells in a 6-well plate at 2 × 10⁵ cells/well. Culture for 24 hours in medium with 10% FBS.
  • Synchronize cells by replacing the medium with serum-free medium and incubating for 16 hours.
  • Stimulate and treat by replacing with medium containing 10% FBS and this compound at the predetermined non-toxic concentration (e.g., 31.3 µg/mL). Incubate for 24 hours.
  • Harvest cells by trypsinization, then pellet them by centrifugation (5 min at 250×g).
  • Fix and stain the cell pellet. Treat with a solution containing Triton-X100 and 0.5 mg/mL RNase A for 20 min at 37°C in the dark. Then, add 6 µg/mL of propidium iodide (PI).
  • Analyze samples using a flow cytometer (e.g., BD FACSCanto II) and evaluate the cell cycle phase distribution with appropriate software (e.g., FCS Express).

References

Isosilybin B metabolite interference in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Key Issue Addressed Brief Explanation & Reference
Why do my in vitro results for Isosilybin B not translate well to in vivo models? Low and variable bioavailability. Poor aqueous solubility, extensive Phase II metabolism (glucuronidation/sulfation), and active efflux by transporters like MRP2 and BCRP limit systemic exposure [1] [2].
How can I confirm the presence of this compound and its metabolites in my biological samples? Metabolite identification and quantification. Use UPLC-ESI-TQD-MS/MS for high-sensitivity analysis. This technique can separate and identify parent compounds and their phase II conjugates based on precise mass and fragmentation patterns [3].
My bioactivity assays for this compound show high variability. How can I improve consistency? Impact of rapid metabolism on assay results. Activity may come from metabolites, not the parent compound. Use transporter inhibitors (e.g., MK571 for MRP2) in absorption models or directly test synthesized metabolites to pinpoint the active species [1].
What is the best way to enhance the absorption and bioavailability of this compound? Formulation and co-administration strategies. Employ bio-enhancers like piperine or tangeretin, which inhibit the efflux transporters MRP2 and BCRP. Novel formulations to improve solubility are also a key strategy [1].

Key Quantitative Data on Silymarin Flavonolignans

The table below summarizes pharmacokinetic data for the major flavonolignans, including this compound, from a human study. This allows for direct comparison of their exposure levels.

Table: Systemic Exposure of Free Flavonolignans in Human Plasma after a Single 175 mg Dose of Standardized Milk Thistle Extract (Legalon 140) [2]

Flavonolignan Relative Systemic Exposure (compared to other flavonolignans) Key Pharmacokinetic Trait
Silybin A Highest exposure -
Silybin B Second highest exposure Apparent clearance significantly greater than Silybin A (demonstrating stereoselectivity) [2]
This compound Third highest exposure Apparent clearance significantly lower than Isosilybin A (demonstrating stereoselectivity) [2]
Isosilybin A Fourth highest exposure -
Silychristin Fifth highest exposure -
Silydianin Lowest exposure -

Detailed Experimental Protocols

Protocol for Investigating Intestinal Absorption and Efflux Transport

This methodology uses Caco-2 cell monolayers to model the intestinal barrier [1].

  • Objective: To determine the permeability of this compound and the role of efflux transporters (MRP2, BCRP) in its absorption.
  • Materials:
    • Caco-2 cell monolayers (21-25 days old)
    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
    • This compound reference standard
    • Specific transporter inhibitors: MK571 (for MRP2), Ko143 (for BCRP)
  • Procedure:
    • Bidirectional Transport: Add this compound to the apical (A) side to measure A-to-B transport, and to the basolateral (B) side to measure B-to-A transport.
    • Inhibitor Studies: Pre-incubate monolayers with inhibitors for a set time, then repeat the bidirectional transport experiment in the presence of the inhibitor.
    • Sample Collection: Take samples from the receiver compartment at scheduled time points (e.g., 30, 60, 90, 120 min).
    • Analysis: Quantify this compound concentration in samples using a validated LC-MS/MS method.
    • Calculation: Calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER).
      • ER = (Papp B-to-A) / (Papp A-to-B)
      • An ER >> 2 indicates active efflux. A significant reduction in ER in the presence of an inhibitor confirms that specific transporter's involvement.
Protocol for Metabolite Profiling Using UPLC-MS/MS

This protocol is adapted from methods used for complex plant extracts and drug metabolites [4] [3].

  • Objective: To identify and characterize the major metabolites of this compound in a biological matrix (e.g., plasma, urine, bile).
  • Materials:
    • Biological samples (e.g., rat plasma)
    • UPLC system coupled to a tandem mass spectrometer (e.g., TQD-MS/MS)
    • Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm x 50 mm)
    • HPLC-grade solvents: Water and Methanol, both with 0.1% formic acid
  • Procedure:
    • Sample Preparation: Precipitate proteins from plasma with cold acetonitrile (2:1 v/v), vortex, then centrifuge. Collect the supernatant for analysis.
    • Chromatography:
      • Column Temperature: 30 °C
      • Flow Rate: 0.2 mL/min
      • Injection Volume: 10 µL
      • Gradient:
        • 0-2 min: 10% B to 30% B
        • 2-15 min: 30% B to 70% B
        • 15-22 min: 70% B to 90% B
        • 22-26 min: 90% B to 100% B
        • 26-30 min: Hold at 100% B
        • 30-34 min: Re-equilibrate at 10% B
    • Mass Spectrometry:
      • Ionization Mode: Electrospray Ionization (ESI), negative mode
      • Mass Scan Range: 50-1200 m/z
      • Data Acquisition: Use full-scan and data-dependent MS/MS (dd-MS2) to fragment the most intense ions.
    • Data Analysis:
      • Identify the parent this compound ion by its exact mass.
      • Identify metabolites by looking for predicted mass shifts (e.g., +176 Da for glucuronidation, +80 Da for sulfation).
      • Confirm metabolite structure by interpreting the MS/MS fragmentation patterns.

Visual Experimental Workflow

The diagram below outlines the core workflow for investigating this compound, from absorption to data analysis.

G Start Experimental Investigation of this compound Absorp Absorption & Transport Study Start->Absorp Metab Metabolite Profiling Start->Metab Sub1 Caco-2 Cell Model Absorp->Sub1 Sub2 UPLC-MS/MS Analysis Metab->Sub2 Data Data Analysis & Interpretation Step3 • Identify Key Metabolites • Confirm Transporter Role • Correlate Metabolites with Activity Data->Step3 Step1 • Bidirectional Transport • Use of Inhibitors (MK571, Ko143) • Calculate Efflux Ratio Sub1->Step1 Step2 • Sample Prep (Protein Precipitation) • Chromatographic Separation • Mass Spec Identification Sub2->Step2 Step1->Data Step2->Data

References

methods to enhance Isosilybin B research reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Protocols for Isosilybin B

The table below summarizes core methodologies used in recent studies investigating this compound.

Experiment Type Key Cell Lines / Models Critical Reagent Details Core Methodology Summary Key Outcome Measures

| Cytotoxicity & Selectivity [1] | • Tumor: Hepa 1-6 (mouse), HepG2 (human) • Non-tumor: AML12 (mouse hepatocyte) | • Dissolved in DMSO to 100 mg/mL stock [1] • Final DMSO ≤ 0.25% [1] | • MTT assay after 24h treatment in medium with 2% FBS [1] | • Dose-dependent cytotoxicity (IC50) • Higher selectivity for cancer cells vs. silibinin [1] | | Cell Cycle Analysis [1] | Hepa 1-6, HepG2, AML12 | • Non-toxic dose (e.g., 31.3 µg/mL) [1] | • Serum starvation (16h) sync → compound treatment (24h) in 10% FBS → Propidium Iodide staining → Flow cytometry [1] | • G1 phase arrest in cancer cells • No effect on non-tumor cell cycle [1] | | Anti-fibrotic Activity [1] | AML12 + TGF-β1 stimulation | • Pre-treatment with IB (7.8-31.3 µg/mL) for 24h before TGF-β1 [1] | • qRT-PCR for Acta2 (α-SMA), Col1a1, Fn1 • Western Blot for Fibronectin protein [1] | • Reduced pro-fibrotic gene expression • Dose-dependent reduction in ALT level [1] | | Molecular Docking [2] | In silico (VEGFA, SRC proteins) | • 3D structures from Protein Data Bank (PDB) [2] | • Network pharmacology target ID → Molecular docking (MOE software) → MD simulations (100 ns, GROMACS) [2] | • Strong binding affinity to VEGFA & SRC • Stable complex in MD simulations [2] |

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

  • Problem: Inconsistent Cytotoxicity Results

    • Cause & Solution: this compound has low aqueous solubility [3]. Ensure consistent dissolution protocol: first dissolve in DMSO, then dilute in FBS (e.g., 10X concentrated stock in FBS) before adding to serum-reduced culture medium (e.g., 2% FBS) [1]. Always confirm final DMSO concentration is ≤0.25% to avoid solvent toxicity [1].
  • Problem: Low Purity or Misidentification of Compound

    • Cause & Solution: this compound is a minor component (<5%) in silymarin and has stereoisomers (e.g., Isosilybin A) that are difficult to separate [4] [5]. Source the compound from reputable suppliers that provide purity verification (e.g., via HPLC). Always check analytical certificates and use capillary electrophoresis or chiral HPLC for in-house purity confirmation [5].
  • Problem: Weak or Variable Anti-fibrotic Effects

    • Cause & Solution: Biological activity may be highly dependent on the cellular model. Faithfully replicate the profibrotic stimulus. Use a well-established TGF-β1-induced model in healthy hepatocytes like AML12 cells, and ensure pre-treatment with this compound before adding the cytokine [1].

Experimental Design & Workflows

To help standardize your experimental setup, here is a generalized workflow for evaluating the anticancer and antifibrotic effects of this compound, based on the cited research.

cluster_cell Parallel Cell Culture Paths cluster_assays Functional Assays Start Start Experiment Prep Compound Preparation - Dissolve IB in DMSO (100 mg/mL stock) - Create working stock in FBS Start->Prep Cancer Tumor Cells (Hepa 1-6, HepG2) Prep->Cancer Normal Non-Tumor Hepatocytes (AML12) Prep->Normal Fibrosis Fibrosis Model (AML12 + TGF-β1) Prep->Fibrosis Viability Viability Assay (MTT) - Dose response (0-250 µg/mL) - 24h treatment Cancer->Viability Cycle Cell Cycle Analysis - Non-toxic dose (31.3 µg/mL) - Flow cytometry Cancer->Cycle Normal->Viability Normal->Cycle PCR qRT-PCR - Profibrotic genes (Acta2, Col1a1) - mRNA expression Fibrosis->PCR WB Western Blot - Fibronectin protein level Fibrosis->WB

Frequently Asked Questions (FAQs)

Q1: Why should I focus on this compound instead of the more abundant silybin? this compound demonstrates superior tumor-selective cytotoxicity and in some models, more potent anti-fibrotic effects compared to silybin, despite being a minor component of silymarin [1] [6] [5]. Its unique stereochemistry may lead to different biological interactions and mechanisms [4] [5].

Q2: What is a known pitfall in interpreting the mechanism of this compound? Do not assume its primary mechanism is conventional antioxidant activity. In vitro DPPH assays show this compound has weaker direct radical scavenging ability than silymarin or silybin, yet it produces strong cytoprotective and anti-fibrotic effects in cells. This indicates its activity likely stems from influencing specific cellular signaling pathways, not just generic antioxidant action [6].

Q3: What are the critical pharmacokinetic challenges for this compound? Like other silymarin flavonolignans, this compound is expected to have low and variable oral bioavailability due to poor aqueous solubility, limited intestinal permeability, and extensive presystemic metabolism [3]. For in vivo studies, consider advanced formulations (e.g., nano-enabled or phospholipid complexes) to improve bioavailability [5].

References

Isosilybin B sample preparation artifacts and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Isosilybin B Sample Preparation

Here are common challenges and their solutions related to working with this compound.

Issue Possible Cause Proposed Solution
Low solubility in aqueous buffers [1] [2] Inherently hydrophobic nature Use co-solvents: DMSO, ethanol, methanol, or acetone [1] [2]. For in vivo, use micellar or lipid-based formulations [3].
Analytical inaccuracy & co-elution [4] [5] Interference from similar flavonolignans (e.g., Isosilybin A) in silymarin extracts Use HPLC with optimized C18 columns and gradient elution (methanol/potassium phosphate buffer). Electrochemical detection improves selectivity [4].
Sample degradation Instability in solution, especially at high temperatures or over long periods Prepare stock solutions in anhydrous DMSO. Store at -20°C to -80°C; use quickly. Avoid repeated freeze-thaw cycles [2].
Low extraction yield from plant material Inefficient release from complex plant matrix Use Ultrasound-Assisted Extraction (UAE) with methanol on defatted seeds. Improves efficiency and yield [4] [6].

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Plant Material

This method is effective for extracting this compound from milk thistle seeds prior to analysis [4].

  • Procedure:
    • Defatting: Begin by defatting the ground milk thistle seeds using hexane in a Soxhlet apparatus for 6 hours. This crucial step removes lipids and can double the final silymarin yield [6].
    • Extraction: Subject the defatted plant material to sonication in methanol for 15 minutes at room temperature. Use an ultrasonic bath operating at a frequency of 80 kHz and 100% power [4].
    • Concentration: Filter the extract and concentrate the supernatant under reduced pressure using a rotary evaporator.
    • Reconstitution: Re-dissolve the dried extract in methanol or the mobile phase for subsequent HPLC analysis.
Protocol 2: HPLC-ECD Method for Precise Quantification

This advanced chromatographic method provides high sensitivity and selectivity for distinguishing this compound from its isomers and other flavonolignans [4].

  • Conditions:
    • Column: C18 reversed-phase column.
    • Mobile Phase: Gradient of methanol and 0.035 M potassium phosphate buffer (pH 4.0).
    • Flow Rate: 1.0 mL/min.
    • Detection: Glassy carbon working electrode with an Ag/AgCl reference electrode, at an applied potential of +1.10 V [4].
  • Performance: This method can separate the major silymarin components in under 20 minutes, with a detection limit (LOD) for silybin diastereoisomers of 0.060 mg/L and a reproducibility (RSD) of 5% [4].
Protocol 3: Preparing Stock Solutions for Bioassays

Proper preparation of stock solutions is critical for the reliability of cell-based studies [2].

  • Procedure:
    • Weigh a precise amount of this compound (white to off-white powder) [1] [2].
    • Dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Gently warm and sonicate the vial if needed to aid dissolution [1].
    • Storage: Aliquot the stock solution and store it at -20°C or -80°C. Under these conditions, the powder is stable for years, while the DMSO solution is stable for months. Avoid repeated freeze-thaw cycles [2].
    • For Cell Treatment: Dilute the DMSO stock into the cell culture medium just before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid cytotoxicity [7].

Biological Activity & Signaling Pathways

This compound has demonstrated promising and selective biological activities in pre-clinical studies.

Anticancer Mechanisms in Prostate Cancer Cells

Research indicates that this compound induces cell cycle arrest and apoptosis specifically in cancer cells. A key mechanism identified in human prostate carcinoma cells (LNCaP, 22Rv1) is the degradation of the Androgen Receptor (AR), a critical growth driver in prostate cancer [1].

The following diagram illustrates this specific molecular pathway:

G IB This compound PI3K PI3K Activation IB->PI3K Akt1 Akt Phosphorylation (Ser-473, Thr-308) PI3K->Akt1 Mdm2 Mdm2 Phosphorylation (Ser-166) Akt1->Mdm2 Complex Akt-Mdm2-AR Complex Formation Mdm2->Complex Ub AR Ubiquitination Complex->Ub Deg Proteasomal AR Degradation Ub->Deg Outcome Growth Inhibition G1 Arrest, Apoptosis Deg->Outcome

Additionally, this compound modulates other key cell cycle regulators to exert its effects [1]:

  • Cell Cycle Arrest: It induces G1 phase arrest by decreasing levels of cyclins (D1, D3, E, A) and cyclin-dependent kinases (Cdk2, Cdk4), while increasing levels of Cdk inhibitors like p21 and p27.
  • Apoptosis Induction: It activates the apoptotic pathway, evidenced by the cleavage of caspase-9, caspase-3, and PARP, along with a decrease in survivin levels.
Comparative Cytotoxicity and Anti-fibrotic Activity

A 2025 study highlights the advantages of this compound over the more common silibinin [7]:

  • Selective Cytotoxicity: this compound exhibits greater cytotoxicity toward liver cancer cells (Hepa 1-6, HepG2) while being less toxic to non-tumor hepatocytes (AML12) compared to silibinin.
  • Enhanced Anti-fibrotic Effect: In a model of TGF-β1-induced liver fibrosis, this compound more effectively reduced the mRNA expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) and lowered ALT levels in culture medium than silibinin.

Key Takeaways for Researchers

  • Solubility is a Major Hurdle: Plan your solvent systems carefully. DMSO is suitable for in vitro stock solutions, while advanced formulations (e.g., micelles) are necessary for in vivo studies to overcome poor water solubility [3] [2].
  • Analytical Specificity is Crucial: Do not rely on spectroscopic methods alone for quantification in mixtures. HPLC with electrochemical or mass spectrometric detection is necessary to distinguish this compound from its isomers [4] [5].
  • Handle with Stability in Mind: Always prepare fresh stock solutions from powder when possible. If using stored solutions, aliquot extensively and avoid repeated freeze-thaw cycles to prevent degradation [2].
  • Promising Bioactivity Profile: Current evidence suggests this compound has strong potential for future therapeutic development, particularly in oncology (prostate/liver cancer) and for treating liver fibrosis, due to its selective cytotoxicity and potent anti-fibrotic effects [7] [1] [5].

References

Comparative Efficacy Data: Isosilybin A vs. Isosilybin B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from cell-based studies comparing the two compounds.

Aspect Isosilybin A Isosilybin B Experimental Context
Growth Inhibition & Cytotoxicity Induces growth inhibition and cell death [1]. Induces growth inhibition and cell death; demonstrates greater cytotoxicity in liver cancer cells at 8-fold lower concentrations than other silymarin compounds [2]. Human prostate cancer cells (LNCaP, 22Rv1) [1]; Human & mouse liver cancer cells (HepG2, Hepa 1-6) and non-tumor hepatocytes (AML12) [2].
Cell Cycle Arrest Induces strong G1 arrest [1]. Induces strong G1 arrest; shows tumor-selective G1 arrest in liver cancer cells while sparing non-tumor cells [2]. Human prostate cancer cells (LNCaP, 22Rv1) [1]; Liver cancer vs. normal liver cells [2].
Apoptosis Induction Induces apoptosis; increases cleavage of PARP, Caspase-9, Caspase-3; decreases Survivin levels [1]. Induces apoptosis; increases cleavage of PARP, Caspase-9, Caspase-3; decreases Survivin levels [1]. Human prostate cancer cells (LNCaP, 22Rv1) [1].
Effect on Non-Tumor Cells Transformation-selective effect; much lesser antiproliferative effect on non-neoplastic prostate epithelial cells (PWR-1E) [1]. Transformation-selective effect; much lesser antiproliferative effect on non-neoplastic prostate cells [1]. Less toxic to non-tumor hepatocytes than Silibinin [2]. Non-neoplastic human prostate epithelial cells (PWR-1E) [1]; Mouse normal liver hepatocytes (AML12) [2].
Antifibrotic Activity Information not available in search results. Reduces expression of pro-fibrotic genes (e.g., Acta2, Col1a1) and ALT levels in a TGF-β1 model of liver fibrosis, more effectively than Silibinin [2]. Non-tumor liver cells (AML12) stimulated with TGF-β1 [2].

Experimental Methodologies

The key findings in the table above are supported by the following standard experimental protocols:

  • Cell Viability (MTT Assay): Cells are seeded in plates and treated with the compounds for 24 hours. After treatment, MTT reagent is added and converted to purple formazan crystals by living cells. The crystals are dissolved, and absorbance is measured, which correlates with the number of viable cells [2].
  • Cell Cycle Analysis (Flow Cytometry): Treated cells are fixed, treated with RNase, and stained with Propidium Iodide (PI), which binds to DNA. The DNA content of cells is then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) [2].
  • Apoptosis Analysis (Western Blot): Protein extracts from treated cells are separated by gel electrophoresis and transferred to a membrane. The membrane is incubated with specific antibodies that detect key apoptotic markers, such as cleaved PARP, Caspase-3, and Caspase-9. The appearance of these cleavage products indicates the activation of apoptosis [1] [2].
  • Gene Expression Analysis (qRT-PCR): RNA is extracted from treated cells and reverse-transcribed into DNA. The expression levels of target genes (e.g., fibrotic markers like Acta2 and Col1a1) are quantified using fluorescent dyes in a real-time PCR machine. The data is normalized to a housekeeping gene (e.g., Actb) to calculate relative changes in expression [2].

Mechanisms of Action: Apoptosis Signaling Pathway

The experimental data shows that both Isosilybin A and B induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The diagram below visualizes this common signaling cascade.

G IsosilybinAB Isosilybin A/B Treatment Mitochondria Mitochondrial Dysfunction IsosilybinAB->Mitochondria Survivin Survivin Inhibition IsosilybinAB->Survivin CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis Survivin->Mitochondria

This pathway is based on experimental evidence showing that treatment with Isosilybin A or B leads to a decrease in survivin levels and an increase in the cleavage of caspase-9, caspase-3, and PARP, which are hallmarks of apoptosis execution [1].

Key Insights and Research Implications

  • A Shared Foundation with Notable Differences: Isosilybin A and B are diastereoisomers—molecules with the same atoms but different 3D structures—which leads to their similar yet distinct biological activities [3] [4]. While both are effective, this compound consistently shows an edge in recent studies, particularly in selective cytotoxicity against cancer cells and promising antifibrotic activity [2].
  • Challenging the Status Quo: The promising profile of this compound, a minor constituent of silymarin, highlights a critical research bias. For decades, the major compound silybin has dominated research efforts, potentially overlooking components with superior or unique therapeutic profiles [3] [4] [5].
  • Data Limitations and Future Directions: It is important to note that many comparisons between Isosilybin A and B come from separate, non-head-to-head studies. More direct, simultaneous comparative studies are needed to fully elucidate their relative efficacies across different disease models [6]. The current evidence, however, strongly justifies further investigation into this compound as a lead compound for drug discovery, especially for liver cancer and fibrosis [2] [5].

References

Comparative Biological Activities of Isosilybin B, Silibinin, and Silymarin

Author: Smolecule Technical Support Team. Date: February 2026

Activity / Property Isosilybin B (IB) Silibinin (SB) / Silymarin (SM) Experimental Model & Key Findings

| Cytotoxicity (Liver Cancer Cells) | More potent [1] [2] | Less potent | Models: Mouse (Hepa 1-6) & human (HepG2) liver cancer cells [1]. Finding: IB exhibited greater cytotoxicity at lower concentrations [1]. | | Toxicity (Non-tumor Hepatocytes) | Less toxic [1] [2] | More toxic | Model: Mouse normal liver hepatocytes (AML12) [1]. Finding: IB was less toxic to healthy cells, showing a favorable selective toxicity against cancer cells [1]. | | Cell Cycle Arrest | Induced G1 arrest in tumor cells; No effect on non-tumor cells [1] | Did not show same tumor-selective effect [2] | Model: Hepa 1-6, HepG2, and AML12 cells. Finding: At a non-toxic concentration (31.3 µg/mL), IB selectively arrested cancer cells [1]. | | Antifibrotic Effect (Gene Expression) | More effective at reducing pro-fibrotic genes [1] | Less effective | Model: TGF-β1-induced fibrosis in AML12 cells [1]. Finding: IB more effectively reduced mRNA levels of Acta2 (α-SMA) and Col1a1 (Collagen I) [1]. | | Antifibrotic Effect (ALT Level) | More effective at reducing ALT [1] [2] | Less effective | Model: TGF-β1-induced injury in AML12 cells [1]. Finding: IB produced the largest drop in extracellular ALT, a marker of hepatocyte injury [1] [2]. | | Chemical Antioxidant Activity | Weaker (IC₅₀ ≈ 500 µg/mL) [2] | Stronger (SM > SB > IB) [2] | Method: DPPH radical scavenging assay [2]. Finding: IB's hepatoprotection appears less related to direct antioxidant activity and more to cellular mechanisms [2]. |


Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol was used to determine the cytotoxic effects of the compounds and establish non-toxic concentrations for subsequent experiments [1].

  • Cell Seeding: Cells (e.g., Hepa 1-6, HepG2, AML12) are seeded in 96-well plates at a density of 1.5 × 10⁴ cells/well and left to adhere for 24 hours in medium with 10% Fetal Bovine Serum (FBS) [1].
  • Compound Treatment: The medium is replaced with one containing 2% FBS and the test compounds (IB, SB, SM) at a range of concentrations (e.g., 0–250 µg/mL). The final DMSO concentration should not exceed 0.25% [1].
  • Incubation & Measurement: After 24 hours of incubation, the medium is discarded. Cells are washed with PBS, and a solution of MTT (0.33 mg/mL) in a medium/PBS mixture is added. After 3 hours, the formed formazan crystals are dissolved in DMSO, and absorbance is measured at 540 nm [1].
Cell Cycle Analysis (Flow Cytometry)

This method was used to analyze the distribution of cells in different cell cycle phases after treatment [1].

  • Cell Seeding and Synchronization: Cells are seeded in 6-well plates (2 × 10⁵ cells/well). After 24 hours, the medium is replaced with serum-free medium for 16 hours to synchronize the cell cycle [1].
  • Compound Treatment: The serum-free medium is replaced with medium containing 10% FBS and the test compounds at a pre-determined non-cytotoxic concentration (e.g., 31.3 µg/mL) [1].
  • Staining and Analysis: After 24 hours, cells are trypsinized, fixed, and treated with RNase A. Subsequently, cellular DNA is stained with propidium iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer (e.g., BD FACSCanto II) to determine the percentage of cells in G1, S, and G2/M phases [1].
Quantitative PCR (qPCR) for Fibrosis Markers

This protocol was used to quantify the mRNA expression of key pro-fibrotic genes in an in vitro model of liver fibrosis [1].

  • Cell Treatment: AML12 cells are seeded and treated with test compounds (e.g., IB, SB, SM at 7.8–31.3 µg/mL) for 24 hours, often in the presence of a fibrosis-inducing agent like TGF-β1 (e.g., 2-5 ng/mL) [1].
  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from cells using a reagent like TRIzol. The RNA is treated with DNase I to remove genomic DNA contamination. Complementary DNA (cDNA) is then synthesized from 1 µg of total RNA using a reverse transcription kit [1].
  • qPCR Amplification: The cDNA is amplified using SYBR Green master mix and gene-specific primers (e.g., for Fn1, Acta2, Col1a1) on a real-time PCR cycler. A housekeeping gene like Actb (β-actin) is used for normalization. The relative gene expression is calculated using the 2^–ΔΔCT method [1].

Mechanisms of Action and Signaling Pathways

The superior profile of this compound is likely due to its distinct mechanisms of action, which may differ from the well-known pathways of silibinin.

G cluster_primary Primary Mechanisms for this compound IsosilybinB This compound G1_Arrest Tumor-Selective G1 Cell Cycle Arrest IsosilybinB->G1_Arrest ProfibroticGenes Suppression of Pro-fibrotic Gene Expression (Acta2, Col1a1) IsosilybinB->ProfibroticGenes ALT_Release Reduction of ALT Release IsosilybinB->ALT_Release Silibinin Silymarin/Silibinin Antioxidant Direct Antioxidant (Free Radical Scavenging) Silibinin->Antioxidant NFkB Inhibition of NF-κB Pathway Silibinin->NFkB MAPK Modulation of MAPK Pathway Silibinin->MAPK Apoptosis Induction of Apoptosis (p53, Bcl-2/Bax, Caspase-3) Silibinin->Apoptosis

The experimental workflow below outlines the key steps used to evaluate and compare the therapeutic potential of these compounds.

G Start Start: Compound Comparison CellModels In Vitro Cell Models: • Tumor Cells (Hepa1-6, HepG2) • Non-tumor Hepatocytes (AML12) Start->CellModels Viability MTT Viability Assay CellModels->Viability NonToxicDose Establish Non-toxic Concentrations Viability->NonToxicDose CycleAnalysis Cell Cycle Analysis (Flow Cytometry) NonToxicDose->CycleAnalysis FibrosisModel Induce Fibrosis Model (TGF-β1 Treatment) NonToxicDose->FibrosisModel Data Data Analysis & Comparison CycleAnalysis->Data qPCR qPCR Analysis of Pro-fibrotic Genes FibrosisModel->qPCR ALT Measure ALT in Culture Medium FibrosisModel->ALT qPCR->Data ALT->Data

Conclusion and Future Directions

Current evidence positions This compound as a promising novel therapeutic candidate that may outperform the traditional silymarin complex and its major constituent, silibinin, in specific areas [1] [3] [2]. Its key advantages include:

  • Tumor-Selective Action: Higher cytotoxicity in liver cancer cells with lower toxicity in normal hepatocytes [1].
  • Dual Therapeutic Potential: Demonstrates both anticancer (G1 cell cycle arrest) and antifibrotic (reduces profibrotic genes and ALT) effects [1] [2].
  • Distinct Mechanism: Its effects appear to extend beyond simple antioxidant activity, involving more specific cellular interactions [2].

However, it is crucial to note that these compelling findings are primarily based on in vitro studies. The critical next steps involve validation in animal models and clinical trials to confirm its efficacy, safety, and pharmacokinetic profile in vivo [2]. For researchers, focusing on the isolation, synthesis, and targeted delivery of this compound could be a valuable direction for developing next-generation flavonolignan-based therapeutics [3] [2].

References

Isosilybin B selective cytotoxicity vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Selective Cytotoxicity

The following table summarizes key quantitative findings from a 2025 study that directly compared Isosilybin B with Silibinin (SB) and the whole Silymarin (SM) extract [1] [2] [3].

Assessment Cell Lines Used Key Finding: this compound vs. Silibinin/Silymarin

| Cytotoxicity (MTT Assay) | Tumor: Human HepG2, Mouse Hepa 1-6 Normal: Mouse AML12 | More toxic to liver cancer cells; less toxic to non-tumor hepatocytes [1] [3]. | | Cell Cycle Analysis (Flow Cytometry) | Tumor: Human HepG2, Mouse Hepa 1-6 Normal: Mouse AML12 | Induced G1 phase arrest in cancer cells; no impact on cell cycle of normal cells at the same concentration (31.3 µg/mL) [1]. | | Anti-fibrotic Effect (qRT-PCR) | Normal AML12 cells treated with TGF-β1 | More effectively reduced mRNA expression of pro-fibrotic genes (Acta2, Col1a1) [1] [2]. | | Hepatoprotection (ALT Level) | Normal AML12 cells | More effectively reduced ALT level in culture medium, indicating stronger protection against cell injury [1]. |

This research highlights that this compound's selective cytotoxicity is not solely based on killing cells but involves a targeted disruption of the cell division cycle in malignant cells [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method that measures the activity of mitochondrial enzymes in living cells [4].

  • Cell Seeding: Cells are seeded in a 96-well plate (1.5 × 10⁴ cells/well) and left to adhere for 24 hours [1] [2].
  • Compound Treatment: The culture medium is replaced with one containing a low serum concentration (2% FBS) and the test compounds (IB, SB, SM) at a range of concentrations (0–250 µg/mL). The final DMSO concentration should not exceed 0.25% [1] [2].
  • Viability Measurement: After 24 hours of incubation, the MTT reagent is added. Living cells reduce the yellow MTT to purple formazan crystals. The crystals are dissolved in DMSO, and the absorbance is measured at 540 nm. The signal intensity correlates with the number of viable cells [1] [2] [4].
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different cell cycle phases based on their DNA content [1] [2].

  • Cell Synchronization: Cells are seeded in a 6-well plate (2 × 10⁵ cells/well). After 24 hours, the medium is replaced with a serum-free medium to synchronize the cell cycle for 16 hours [1] [2].
  • Compound Treatment & Harvesting: The serum-free medium is replaced with a complete medium (10% FBS) containing the test compound. After another 24 hours, the cells are washed, trypsinized, and centrifuged to form a pellet [1] [2].
  • Staining and Analysis: The cell pellet is treated with RNase A and propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells is then analyzed using a flow cytometer. The resulting histogram reveals the proportion of cells in the G1, S, and G2/M phases [1] [2].

Proposed Mechanisms of Action

The selective cytotoxicity of this compound is likely due to its ability to specifically modulate key cellular pathways in cancer cells. The following diagram integrates findings from liver and prostate cancer studies to illustrate this proposed mechanism [1] [5].

G IB This compound (IB) CycleArrest G1 Cell Cycle Arrest IB->CycleArrest Apoptosis Induction of Apoptosis IB->Apoptosis SelectiveEffect Selective Effect on Cancer Cells CycleArrest->SelectiveEffect Leads to Downreg Downregulation CycleArrest->Downreg Via Upreg Upregulation CycleArrest->Upreg Via Apoptosis->SelectiveEffect Leads to Apoptosis->Downreg Via Apoptosis->Upreg Via Cyclins Cyclins (D1, D3, E, A) Downreg->Cyclins Cdks Cyclin-dependent kinases (Cdk2, Cdk4) Downreg->Cdks Survivin Decreased Survivin Downreg->Survivin p21 p21 (CKI) Upreg->p21 p53 p53 Upreg->p53 In some contexts Caspases Cleavage of Caspase-9, -3 Upreg->Caspases PARP Cleavage of PARP Upreg->PARP

The diagram shows that this compound primarily acts through two coordinated mechanisms:

  • Cell Cycle Arrest: this compound drives cancer cells into G1 arrest by downregulating key cyclins and CDKs, while upregulating cyclin-dependent kinase inhibitors (CKIs) like p21 [5].
  • Apoptosis Induction: It triggers programmed cell death by activating the caspase cascade and decreasing levels of survivin, an anti-apoptotic protein [5].

This multi-target mechanism exploits the inherent biological vulnerabilities of cancer cells, such as their reliance on rapid cell division and often impaired cell death pathways, which explains the observed selectivity over healthy cells [1] [5].

Research Context and Future Directions

  • A Minor Compound with Major Potential: this compound typically constitutes less than 5% of the total silymarin extract, while silibinin makes up 40-60%. Its superior activity in these studies suggests that minor flavonolignans can be the most therapeutically significant, challenging the conventional focus on major constituents [1] [3].
  • Beyond Antioxidant Activity: Interestingly, this compound showed the weakest antioxidant activity in a simple DPPH radical scavenging test. This indicates that its potent hepatoprotective and anticancer effects are likely due to specific modulations of cellular pathways (e.g., anti-fibrotic, cell cycle regulation) rather than general antioxidant action [3].
  • Current Limitations and Next Steps: The existing compelling evidence is from in vitro studies. The next critical step is to validate these findings in in vivo animal models to investigate bioavailability, pharmacokinetics, and efficacy in a whole-organism context [3]. Furthermore, structural modifications of silymarin components, such as methylation or conjugation, are being explored to enhance their cytotoxic potency and overcome inherent limitations like poor solubility [6] [7] [8].

References

Isosilybin B androgen receptor degradation mechanism validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Isosilybin B Effects

Experimental Model Concentration Range Key Effects on AR Signaling Impact on Cell Growth
LNCaP cells (mutated AR) 10–90 µM Decreased AR and PSA levels [1] [2] Inhibited R1881-induced cell growth; caused G1 arrest [1] [2]
22Rv1 cells (mutated AR) 10–90 µM Decreased AR and PSA levels [1] [2] Inhibited R1881-induced cell growth; caused G1 arrest [1] [2]
LAPC4 cells (wild-type AR) 10–90 µM Decreased AR and PSA levels [1] [2] Inhibited R1881-induced cell growth; caused G1 arrest [1] [2]
PWR-1E cells (non-neoplastic) 10–90 µM No decrease in AR or PSA levels [1] [2] Not reported

Experimental Protocols for Key Findings

Researchers used the following key experimental approaches to validate the mechanism:

  • Mechanistic Investigation via Pathway Inhibition: To confirm the involvement of the PI3K-Akt pathway, cells were pretreated with the specific PI3K inhibitor LY294002 before this compound treatment. This pretreatment restored AR protein levels, indicating that this compound's effect requires PI3K activity [1] [2].
  • Genetic Confirmation of Akt's Role: Researchers used overexpression of a kinase-dead (dominant-negative) Akt mutant. This genetic manipulation largely reversed this compound-mediated AR degradation, providing direct evidence for Akt's critical role in the process [1] [2].
  • Analysis of Protein Complexes and Ubiquitination: Antibody pull-down experiments demonstrated that this compound treatment enhances the formation of a complex between Akt, Mdm2, and AR. This complex promotes phosphorylation-dependent ubiquitination of AR, targeting it for destruction by the proteasome. The use of the proteasome inhibitor bortezomib confirmed that the loss of AR is due to proteasomal degradation [1] [2].
  • Specificity and Cancer-Selective Action: Experiments were conducted in parallel on non-neoplastic human prostate epithelial cells (PWR-1E). This compound did not decrease AR or PSA levels in these normal cells, suggesting a selective effect against prostate cancer cells [1] [2].

Mechanism of this compound-Induced AR Degradation

The diagram below illustrates the sequential mechanism by which this compound promotes AR degradation.

architecture IsosilybinB This compound Treatment PI3K_Akt PI3K-Akt Pathway Activation IsosilybinB->PI3K_Akt AktPhos Phosphorylation of Akt (Ser473, Thr308) and Mdm2 (Ser166) PI3K_Akt->AktPhos Complex Formation of Akt-Mdm2-AR Complex AktPhos->Complex Ubiquitination AR Ubiquitination Complex->Ubiquitination Degradation Proteasomal Degradation of AR Ubiquitination->Degradation

Interpretation of Experimental Evidence

The provided experimental data validates the mechanism through multiple lines of evidence:

  • Pathway Dependency: The reversal of AR degradation by PI3K inhibitor LY294002 and kinase-dead Akt confirms the process is PI3K-Akt dependent [1] [2].
  • Ubiquitin-Proteasome Link: The identification of the Akt-Mdm2-AR complex and sensitivity to proteasome inhibition connects this compound directly to the ubiquitin-proteasome system [1] [2].
  • Cancer Cell Selectivity: The absence of AR degradation in non-cancerous PWR-1E cells indicates a favorable therapeutic window [1] [2].

This compound represents a naturally derived compound with a well-validated mechanism for targeting AR protein stability. This distinguishes it from other AR-targeting agents and may help overcome certain resistance mechanisms in prostate cancer.

References

Key Experimental Findings on Isosilybin B's Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Research Aspect Experimental Findings
AR & PSA Reduction Decreased AR and Prostate-Specific Antigen (PSA) protein levels in LNCaP, 22Rv1, and LAPC4 prostate cancer cells. Effect was not observed in non-neoplastic PWR-1E cells [1] [2].
Cellular Phenotypes Inhibited androgen-induced AR nuclear localization, PSA expression, and cell growth. Induced cell cycle arrest in the G1 phase [1] [2].
Key Pathway Activation Induced phosphorylation of Akt (at Ser-473 and Thr-308) and Mdm2 (at Ser-166) [1] [2].
Mechanistic Confirmation PI3K inhibitor (LY294002) restored AR levels. Overexpression of kinase-dead Akt reversed Isosilybin B-mediated AR degradation [1] [2].
Final Degradation Step Promoted the formation of a complex between Akt, Mdm2, and AR, leading to phosphorylation-dependent ubiquitination of AR and its degradation by the proteasome [1] [2].

Experimental Protocols & Conditions

Experimental Parameter Details
Source of Compound Isolated from milk thistle (Silybum marianum) [3] [4] [5].
Cell Lines Used Human prostate carcinoma: LNCaP (mutated AR), 22Rv1 (mutated AR), LAPC4 (wild-type AR). Control: non-neoplastic human prostate epithelial PWR-1E cells [1] [2].
Treatment Concentrations 10 to 90 μM [1] [2].

| Key Reagents & Methods | - PI3K Inhibition: Pre-treatment with LY294002 [1] [2].

  • Akt Role Confirmation: Overexpression of a kinase-dead Akt mutant [1] [2].
  • Complex Formation: Antibody pull-down assays to detect Akt-Mdm2-AR interaction [1] [2].
  • Ubiquitination: Assessment of phosphorylation-dependent AR ubiquitination [1] [2]. |

The Confirmed Pathway Mechanism

The following diagram illustrates the mechanism by which this compound leads to the degradation of the Androgen Receptor, as confirmed by the cited experimental evidence.

G IsosilybinB This compound Treatment PI3K_Akt ↑ Phosphorylation of PI3K/Akt (Ser-473, Thr-308) IsosilybinB->PI3K_Akt Mdm2 ↑ Phosphorylation of Mdm2 (Ser-166) PI3K_Akt->Mdm2 Complex Enhanced Complex Formation (Akt, Mdm2, AR) Mdm2->Complex Ubiquitination AR Ubiquitination Complex->Ubiquitination Degradation Proteasomal Degradation of AR Ubiquitination->Degradation Outcome Reduced AR & PSA Levels Inhibition of Prostate Cancer Cell Growth Degradation->Outcome Inhibitor PI3K Inhibitor LY294002 restores AR level Inhibitor->PI3K_Akt KinaseDeadAkt Kinase-dead Akt reverses AR degradation KinaseDeadAkt->PI3K_Akt PullDown Antibody pull-down confirms complex formation PullDown->Complex

Research Context and Comparison

  • Comparison with Isosilybin A: Another major compound from milk thistle, Isosilybin A, also demonstrates anti-prostate cancer effects by promoting apoptosis and reducing AR levels. However, its primary mechanism involves a broader targeting of the Akt-NF-κB-AR axis, and its AR reduction was found to be independent of caspase activation [6].
  • Current Research Landscape: While the specific mechanism of this compound was established in 2008, recent scientific reviews (2024-2025) continue to highlight the importance of targeting AR through various mechanisms, including post-translational modifications and degradation, as a promising strategy for prostate cancer therapy [7] [8] [9]. This confirms the ongoing relevance of this pathway, though the evidence for this compound itself comes from the foundational study.

References

Isosilybin B cell cycle arrest comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxic and Cell Cycle Effects

Compound / Extract Cytotoxic Effect (Liver Cancer Cells) Effect on Non-Tumor Hepatocytes Induced Cell Cycle Arrest Key Comparative Findings
Isosilybin B (IB) Greater cytotoxicity [1] Less toxic [1] G1 phase arrest in tumor cells; no effect on non-tumor cells at same concentration [1] 8-fold lower cytotoxic concentration vs. other silymarin compounds; selective tumor cell cycle arrest [1]
Silibinin (SB) Less cytotoxic than IB [1] More toxic than IB [1] Did not show same tumor-selective effect under tested conditions [1] Lacks the selective anti-cancer profile of IB [1]
Silymarin (SM) Less cytotoxic than IB [1] More toxic than IB [1] Did not show same tumor-selective effect under tested conditions [1] The complex mixture is less potent and selective than isolated IB [1]

Antifibrotic and Hepatoprotective Activity Comparison

Parameter This compound (IB) Silibinin (SB) Silymarin (SM)
Reduction of Pro-fibrotic Genes (mRNA) More effective reduction of Acta2 & Col1a1 [1] Less effective than IB [1] Less effective than IB [1]
Reduction of ALT (Marker of Liver Injury) Largest drop at non-toxic concentration [1] Less effective than IB [1] Less effective than IB [1]
Chemical Antioxidant Capacity (DPPH test) Weakest (IC₅₀ ≈ 500 μg/mL) [1] Stronger than IB [1] Strongest [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

  • Cell Cultures Used:
    • Tumor cells: Mouse liver hepatoma (Hepa 1-6) and human liver hepatocellular carcinoma (HepG2) cell lines [1].
    • Non-tumor cells: Mouse normal liver hepatocyte (AML12) cell line [1].
  • Treatment and Viability Assay: Cells were treated with a concentration range of IB, SB, or SM (0–250 µg/mL) for 24 hours. Cell viability was assessed using the MTT assay, which measures the metabolic reduction of a tetrazolium salt by viable cells [1].
  • Cell Cycle Analysis: After treatment with a non-cytotoxic concentration (31.3 µg/mL) for 24 hours, cells were stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2) [1].
  • Anti-fibrotic Model: Healthy AML12 hepatocytes were treated with TGF-β1 to induce a profibrotic state. The mRNA expression of fibrosis markers (Acta2, Col1a1, Fn1) was quantified using qRT-PCR after co-treatment with the test compounds [1].

Mechanism of Action and Signaling Pathways

This compound induces cell cycle arrest at the G1 phase, a mechanism that intersects with the well-established pathway targeted by pharmaceutical CDK4/6 inhibitors. The following diagram illustrates this key pathway that this compound is likely influencing.

G MitogenicSignals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex MitogenicSignals->CyclinD_CDK46 pRb Rb Protein (pRb) CyclinD_CDK46->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Inactive: Binds & Inhibits CellCycleProgression Cell Cycle Progression (G1 to S Phase) E2F->CellCycleProgression Active: Promotes

The research indicates that this compound's potent and selective activity is not merely due to general antioxidant effects. Its strong hepatoprotective and antifibrotic actions, despite low antioxidant capacity in chemical tests, suggest its effects are mediated through specific interactions with cellular signaling pathways, potentially leading to the inhibition of CDK4/6 activity or upstream regulators [1].

Key Research Implications

  • This compound is a Superior Candidate: It demonstrates stronger tumor-selective cytotoxicity and more potent antifibrotic action compared to the more well-known Silibinin and the Silymarin complex [1].
  • Mechanism is Pathway-Specific: Its efficacy is linked to specific cellular mechanisms (like inducing G1 arrest) rather than non-specific antioxidant activity [1].
  • Promising Dual-Action Profile: Its combination of anticancer and antifibrotic effects makes it a compelling candidate for treating liver diseases that involve both fibrosis and cancer risk [1] [2].

Note that much of the compelling data for this compound comes from a single, recent study. While these in vitro results are highly promising, they necessitate further validation through in vivo animal studies and clinical trials to fully establish its therapeutic potential and pharmacokinetic profile [1] [2].

References

Comparative Antioxidant & Biological Activity of Silymarin Flavonolignans

Author: Smolecule Technical Support Team. Date: February 2026

Compound Relative Abundance in Silymarin Key Antioxidant Findings Notable Biological Activities Beyond Antioxidant

| Isosilybin B | < 5% [1] [2] [3] | - Weakest radical scavenger in DPPH test (IC₅₀ ≈ 500 μg/mL) [4].

  • Hepatoprotection likely from other mechanisms (e.g., antifibrotic) [4]. | - Superior, selective cytotoxicity against liver & prostate cancer cells [1] [2] [3].
  • Induces tumor-selective G1 cell cycle arrest [2] [3].
  • Strong antifibrotic effects (reduces profibrotic genes) [2] [3]. | | Silybin (A & B) | 40%-60% [1] | - Moderate radical scavenger in DPPH, ORAC, ABTS+ assays [1].
  • Serves as a reference point for other compounds. | - Well-documented hepatoprotective, anti-inflammatory effects [1].
  • Approved for mushroom poisoning therapy [1]. | | Taxifolin | < 5% [1] | - Most potent antioxidant in DPPH, ORAC, ABTS+ assays [1].
  • EC₅₀ values ~10-fold lower than Silybin [1]. | - Strong antiviral effects [1].
  • Lacks immunomodulatory activity in some T-cell assays [1]. | | Silychristin | 15%-25% [1] | - Stronger cytoprotective and antioxidant activity than Silybin [1].
  • Strong radical scavenger in DPPH, ORAC, ABTS+ assays [1]. | - Research is still emerging compared to Silybin [1]. | | 2,3-Dehydrosilybin | < 5% [1] | - Enhanced radical scavenging and antioxidant activity due to C-2, C-3 double bond [1].
  • Stronger activity than Silybin [1]. | - The double bond increases planarity, potentially affecting interactions with cellular targets [1]. |

Experimental Protocols for Key Data

For researchers looking to replicate or understand the context of the data, here are the methodologies from the cited studies.

  • DPPH Radical Scavenging Assay (for Table 1 data) [4] [2]

    • Reagent Preparation: A DPPH solution was prepared at 20 mg/L in methanol.
    • Procedure: 10 µL of the test compound (serially diluted in methanol) was mixed with 190 µL of the DPPH solution in a 96-well microplate.
    • Incubation: The reaction mixture was incubated in the dark at room temperature for 30 minutes.
    • Measurement: Absorbance was measured at 540 nm. The IC₅₀ value (concentration that scavenges 50% of DPPH radicals) was calculated, revealing the ranking: Silymarin > Silybin > this compound.
  • Cell-Based Viability and Hepatoprotection Assay (for this compound's non-antioxidant hepatoprotection) [2] [3]

    • Cell Line: Mouse normal liver hepatocyte cell line (AML12).
    • Treatment: Cells were incubated with this compound, Silybin, or Silymarin at various concentrations (7.8–31.3 µg/mL) for 24 hours.
    • Toxicity Induction & Assessment: A model of liver injury was induced by TGF-β1. Hepatoprotection was evaluated by measuring the level of ALT (alanine aminotransferase) released into the culture medium, a marker of liver cell damage. This compound caused the largest drop in extracellular ALT.
  • Cell Cycle Analysis (for this compound's anticancer mechanism) [2] [3]

    • Cell Lines: Mouse (Hepa 1-6) and human (HepG2) liver cancer cells, and non-tumor mouse hepatocytes (AML12).
    • Synchronization: Cells were synchronized by incubation in serum-free medium for 16 hours.
    • Treatment & Analysis: Cells were treated with the highest non-cytotoxic concentration (31.3 µg/mL) of the compounds for 24 hours. Cells were then stained with propidium iodide and analyzed by flow cytometry (BD FACSCanto II system) to determine the phase of the cell cycle.

Molecular Mechanisms and Experimental Pathways

The following diagram illustrates the key experimental workflows used to evaluate the bioactivities of this compound, connecting the methodologies to the observed outcomes.

G cluster_assay In Vitro Assays Start Compound Testing DPPH Chemical Antioxidant Assay (DPPH Radical Scavenging) Start->DPPH CellViability Cell Viability Assay (MTT Test on Tumor/Non-tumor Cells) Start->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) Start->CellCycle GeneExpr Gene Expression Analysis (qRT-PCR of Profibrotic Markers) Start->GeneExpr ProteinAnalysis Protein Level Analysis (Western Blot for Fibronectin) Start->ProteinAnalysis ALTTest Hepatoprotection Assay (ALT Release Measurement) Start->ALTTest Outcome1 Outcome: Moderate/Weak Direct Antioxidant Capacity DPPH->Outcome1 IC₅₀ Value Outcome2 Outcome: Tumor-Selective Cytotoxicity CellViability->Outcome2 Selective Toxicity Outcome3 Outcome: G1 Cell Cycle Arrest in Cancer Cells CellCycle->Outcome3 G1 Phase Accumulation Outcome4 Outcome: Strong Antifibrotic Effect GeneExpr->Outcome4 mRNA Level Downregulation ProteinAnalysis->Outcome4 Protein Level Downregulation ALTTest->Outcome4 Reduced ALT Release

Key Interpretations and Research Implications

  • This compound's Profile is Mechanism-Rich, Not Antioxidant-Strong: The data clearly shows that this compound's value lies not in direct, potent antioxidant scavenging but in its selective bioactivity against cancer cells and antifibrotic effects. Its hepatoprotection is likely mediated through influencing specific cellular pathways (e.g., inducing cell cycle arrest, inhibiting profibrotic signals) rather than generic antioxidant activity [4] [2] [3].

  • The "Minor Constituent, Major Effect" Paradigm: The case of this compound challenges the conventional focus on the most abundant compound in a plant extract. It demonstrates that stereochemistry (3D structure) profoundly impacts biological function, and minor components can possess unique and potentially superior therapeutic profiles [1] [4].

  • Taxifolin is the Primary Antioxidant Driver in Silymarin: If your primary goal is to harness the strongest direct antioxidant power from the silymarin complex, the evidence points to taxifolin as the key component, despite its low abundance [1].

References

Comparative Hepatoprotective and Anticancer Profile of Isosilybin B

Author: Smolecule Technical Support Team. Date: February 2026

The following tables synthesize key quantitative findings from recent in vitro studies comparing Isosilybin B with Silibinin (SB) and the whole Silymarin (SM) complex.

Table 1: Cytotoxic and Anti-fibrotic Effects in Liver Cell Models

Compound Cytotoxicity on Liver Cancer Cells Toxicity on Non-tumor Hepatocytes Key Anti-fibrotic Effects (in TGF-β1 model)
This compound (IB) High cytotoxicity [1] Low toxicity [1] Strong reduction of Acta2 and Col1a1 mRNA; significant reduction of extracellular ALT [1]
Silibinin (SB) Lower than IB [1] Higher than IB [1] Less effective than IB in reducing pro-fibrotic gene expression and ALT [1]
Silymarin (SM) Lower than IB [1] Not specified Less effective than IB in reducing pro-fibrotic gene expression [1]

Table 2: Tumor-Selective Mechanism and Broader Activity

Compound Tumor-Selective G1 Cell Cycle Arrest Antioxidant Capacity (in vitro DPPH assay)
This compound (IB) Yes (in Hepa1-6 & HepG2 cells; not in AML12) [1] Weakest (IC₅₀ ≈ 500 μg/mL) [2]
Silibinin (SB) No observed under same conditions [1] Intermediate [2]
Silymarin (SM) No observed under same conditions [1] Strongest [2]

Detailed Experimental Protocols

The compelling data summarized above were generated using the following standardized laboratory methodologies [1]:

  • Cell Cultures: Experiments used mouse liver hepatoma cells (Hepa 1-6), human liver hepatocellular carcinoma cells (HepG2), and mouse normal liver hepatocytes (AML12). Cells were maintained in standard culture conditions (37°C, 5% CO₂).
  • Cell Viability Assay (MTT assay): Cells were seeded in 96-well plates and treated with a concentration range of IB, SB, or SM (0–250 µg/mL) for 24 hours. Cell viability was measured via MTT dye conversion, which indicates metabolic activity.
  • Cell Cycle Analysis: Cells were treated with a non-cytotoxic concentration (31.3 µg/mL) of the compounds for 24 hours. After treatment, cells were fixed, stained with propidium iodide, and analyzed by flow cytometry (BD FACSCanto II) to determine the distribution of cells in different cell cycle phases (G1, S, G2).
  • qRT-PCR for Anti-fibrotic Gene Expression: Healthy AML12 hepatocytes were pre-treated with IB, SB, or SM (7.8–31.3 µg/mL) for 24 hours and then exposed to TGF-β1 to induce a fibrotic response. Total RNA was extracted, reverse-transcribed to cDNA, and analyzed by quantitative real-time PCR. The expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) was measured, with Actb serving as the reference gene.

Proposed Signaling Pathways and Mechanisms

The anti-fibrotic action of this compound primarily involves the suppression of key pro-fibrotic signaling pathways. The following diagram illustrates this mechanism based on the experimental context.

G TGFb1 TGF-β1 Stimulus ProfibroticGenes Pro-fibrotic Genes (Acta2/α-SMA, Col1a1, Fn1) TGFb1->ProfibroticGenes Induces LiverFibrosis Liver Fibrosis Phenotype (Activated HSCs, ECM Deposition) ProfibroticGenes->LiverFibrosis Leads to IB This compound (IB) Treatment IB->ProfibroticGenes Suppresses mRNA Expression

Diagram 1: Proposed anti-fibrotic mechanism of this compound. Experimental data shows that IB treatment suppresses the mRNA expression of key pro-fibrotic genes (Acta2, Col1a1, Fn1) induced by TGF-β1, thereby interfering with the development of liver fibrosis [1].

Interpretation of Key Findings and Future Directions

  • Tumor-Selective Action: this compound's ability to selectively arrest the cell cycle in cancer cells while sparing healthy hepatocytes is a significant therapeutic advantage, suggesting a favorable safety profile [1].
  • Mechanism Beyond Antioxidant Activity: Interestingly, this compound's hepatoprotection operates through mechanisms more complex than direct antioxidant activity. Its potent anti-fibrotic and ALT-lowering effects, despite weak performance in simple chemical antioxidant tests, indicate it likely modulates specific cellular signaling pathways rather than just scavenging free radicals [2].
  • Overcoming Research Bias: Much silymarin research has historically focused on silybin due to its higher abundance. The superior profile of the minor constituent this compound underscores the importance of investigating all components in complex natural mixtures for drug discovery [3] [4].

The summarized data and protocols provide a robust foundation for your comparative guide. The next critical research steps, as indicated by the studies, involve validating these promising in vitro results in animal models and further elucidating the precise molecular targets of this compound [1] [2].

References

Isosilybin B prostate cancer efficacy vs standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Isosilybin B vs. Standard Treatments

The table below compares the primary molecular mechanisms of this compound with standard classes of prostate cancer drugs.

Therapeutic Agent Class Primary Molecular Targets & Mechanisms Key Evidence
This compound Natural Flavonolignan Induces AR degradation via PI3K-Akt-Mdm2-mediated ubiquitin-proteasome pathway; causes G1 cell cycle arrest; promotes apoptosis [1] [2] [3]. Preclinical (cell lines, animal models) [1] [3] [4].
Enzalutamide, Apalutamide, Darolutamide Second-Generation AR Antagonists Competitively inhibits androgen binding to AR, impedes AR nuclear translocation, and disrupts AR-DNA binding [5]. Clinical (FDA-approved, multiple Phase III trials) [5].
Abiraterone Acetate Androgen Biosynthesis Inhibitor Irreversibly inhibits CYP17A1, a key enzyme in testosterone synthesis, reducing systemic and intratumoral androgen levels [5]. Clinical (FDA-approved, multiple Phase III trials) [5].
5α-Reductase Inhibitors (e.g., Finasteride) 5α-Reductase Inhibitor Inhibits the conversion of testosterone to the more potent DHT [5]. Clinical (FDA-approved for benign prostatic hyperplasia, used for cancer risk reduction) [5].

Experimental Efficacy Data for this compound

The table below summarizes quantitative data on this compound's efficacy from key preclinical studies.

Cell Line / Model Experimental Protocol Key Findings & Quantitative Results

| LNCaP, 22Rv1, LAPC4 Cells [1] [3] | • Treated with 10–90 µM this compound. • Assessed AR/PSA protein levels, cell cycle, apoptosis. | • Dose-dependent decrease in AR and PSA protein levels [1]. • Strong G1 arrest: Increased p53, p21, p27; decreased cyclins (D1, D3, E, A) and CDKs (2, 4) [3]. • Induced apoptosis: Increased cleavage of PARP, caspase-9, caspase-3; decreased survivin [3]. | | LNCaP, DU145, PC3 Cells [4] | • Growth inhibition assays with various milk thistle compounds. | • This compound most potent: ~69% growth inhibition in DU145 cells, outperforming other compounds [4]. • Effectively suppressed secretion of PSA in LNCaP cells [4]. | | In Vivo Model | • The TRAMP mouse model was used to evaluate a related compound (curcumin), but direct in vivo data for this compound in prostate cancer is limited in the provided results [5]. | • Transformation-selective: Antiproliferative effects were of "much lesser magnitude" in non-neoplastic prostate epithelial cells (PWR-1E), suggesting a selective toxicity toward cancer cells [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • Cell Culture and Treatment [3] [1]:

    • Cell Lines: Human prostate carcinoma LNCaP (mutated AR), 22Rv1 (mutated AR), and LAPC4 (wild-type AR). Non-neoplastic human prostate epithelial PWR-1E cells were used as a control.
    • Treatment: Cells were treated with purified this compound (typically 10-90 µM) for 24-72 hours. The compound was dissolved in DMSO, with vehicle control.
  • Cell Viability and Growth Inhibition Assay [4]:

    • Cells were exposed to this compound and other compounds for three days.
    • Growth inhibition was calculated by comparing the cell number or metabolic activity (e.g., via MTT assay) of treated groups to the control group.
  • Western Blot Analysis [1]:

    • Proteins were extracted from treated and control cells.
    • Separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against AR, PSA, cyclins, CDKs, and apoptosis-related proteins (PARP, caspases), followed by incubation with secondary antibodies for detection.
  • Cell Cycle Analysis [3]:

    • Treated cells were fixed, stained with propidium iodide, and analyzed by flow cytometry (e.g., BD FACSCanto II) to determine the distribution of cells in different cell cycle phases (G1, S, G2/M).
  • AR Ubiquitination and Degradation Assay [1] [2]:

    • To confirm the mechanism, cells were pretreated with a PI3K inhibitor (LY294002) or transfected with a kinase-dead Akt mutant before this compound treatment.
    • AR ubiquitination was assessed using co-immunoprecipitation with an AR antibody, followed by a ubiquitin blot. AR protein levels were monitored by Western blot.

Signaling Pathway Diagram

The diagram below illustrates the mechanism of this compound-induced Androgen Receptor degradation.

G IsosilybinB This compound PI3K PI3K IsosilybinB->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Akt_P Akt (Phosphorylated) Akt->Akt_P Mdm2 Mdm2 Akt_P->Mdm2 Phosphorylates Mdm2_P Mdm2 (Phosphorylated) AR Androgen Receptor (AR) Mdm2_P->AR Binds & Ubiquitinates Mdm2->Mdm2_P AR_Ubi Ubiquitinated AR AR->AR_Ubi AR_Deg AR Degradation by Proteasome AR_Ubi->AR_Deg

Research Implications and Future Directions

  • Novel Mechanism: this compound's ability to promote AR degradation offers a distinct approach compared to standard antagonists, potentially overcoming some resistance mechanisms [1] [6].
  • Challenge of Abundance: this compound typically constitutes less than 5% of silymarin extract [4] [7]. Future preclinical work requires extracts enriched for this compound or the pure compound.
  • Bioavailability: Like many natural compounds, this compound may face challenges with low bioavailability. Advanced formulations (e.g., liposomes, nanoparticles) may be necessary to improve its delivery and efficacy [8].
  • Clinical Status: A significant gap exists between promising preclinical data and clinical validation. No clinical trials for this compound in prostate cancer were identified in the provided sources.

References

Comparative Experimental Data: Isosilybin B vs. Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative findings from the study, which compared Isosilybin B (IB) with silibinin (SB) and silymarin (SM).

Table 1: Cytotoxicity and Cell Cycle Effects [1] [2]

Compound Cytotoxicity to Liver Cancer Cells Cytotoxicity to Non-Tumor Hepatocytes (AML12) Tumor-Selective G1 Cell Cycle Arrest
This compound (IB) Greater cytotoxicity Less toxic Induced in Hepa1-6 and HepG2 cells
Silibinin (SB) Less cytotoxic than IB More toxic than IB Not observed under the same conditions
Silymarin (SM) Less cytotoxic than IB More toxic than IB Not observed under the same conditions

Table 2: Anti-fibrotic and Hepatoprotective Effects [1] [2] [3]

Compound Reduction in Pro-fibrotic Gene mRNA (Acta2, Col1a1) Reduction in Extracellular ALT Level Antioxidant Capacity (DPPH assay)
This compound (IB) More effective reduction More effective reduction Weakest (IC₅₀ ≈ 500 μg/mL)
Silibinin (SB) Less effective than IB Less effective than IB Stronger than IB
Silymarin (SM) Less effective than IB Less effective than IB Strongest

Detailed Experimental Protocols

The validation data was generated using the following established in vitro methodologies [1]:

  • Cell Cultures: The study used mouse liver hepatoma cell line Hepa 1-6, human liver hepatocellular carcinoma cell line HepG2, and mouse normal liver hepatocyte cell line AML12.
  • Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates and treated with a concentration range of IB, SB, or SM (0–250 µg/mL) for 24 hours. Viability was measured after incubating with MTT reagent, and absorbance was read at 540 nm.
  • Cell Cycle Analysis: Tumor and non-tumor cells were treated with a non-cytotoxic concentration (31.3 µg/mL) of the compounds for 24 hours. Cells were then fixed, treated with RNase A and propidium iodide, and analyzed using flow cytometry (BD FACSCanto II) to determine the phase of the cell cycle.
  • In Vitro Fibrosis Model and qRT-PCR: Healthy AML12 hepatocytes were treated with TGF-β1 to induce a profibrotic state. Cells were co-treated with IB, SB, or SM (7.8–31.3 µg/mL) for 24 hours. Total RNA was isolated, reverse-transcribed to cDNA, and the expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) was quantified using semi-quantitative real-time PCR (qRT-PCR) with Actb as a reference gene.

Mechanism and Workflow Visualization

The diagrams below illustrate the proposed therapeutic potential and experimental workflow for this compound.

IB_Workflow Experimental Workflow for Validation cluster_assays Validation Assays cluster_cells Cell Lines Start In Vitro Models C1 Hepa1-6 (Mouse Hepatoma) Start->C1 C2 HepG2 (Human HCC) Start->C2 C3 AML12 (Mouse Normal Hepatocyte) Start->C3 A1 MTT Viability Assay A2 Cell Cycle Analysis (Flow Cytometry) A1->A2 Non-toxic conc. A3 qRT-PCR (Gene Expression) A2->A3 TGF-β1 treated A4 ALT Measurement A3->A4 C1->A1 C2->A1 C3->A1

Key Conclusions for Researchers

The data suggests that this compound's strong hepatoprotective and anti-fibrotic effects are likely tied to specific cellular mechanisms rather than general antioxidant activity. This, combined with its tumor-selective cytotoxicity, makes it a compelling candidate for further investigation [1] [2]. The immediate next steps for the research community would involve validating these promising in vitro results in animal models and further elucidating the precise molecular pathways through which this compound induces tumor-specific cell cycle arrest.

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 g/mol

Monoisotopic Mass

482.12129689 g/mol

Heavy Atom Count

35

UNII

15EH97604R

Other CAS

142796-22-3

Wikipedia

Isosilybin b

Dates

Last modified: 08-15-2023

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